Technical Documentation Center

3-[(2-Phenoxyethoxy)methyl]aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(2-Phenoxyethoxy)methyl]aniline
  • CAS: 1016749-42-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-[(2-Phenoxyethoxy)methyl]aniline

Physicochemical Profiling and Synthetic Utility of 3-[(2-Phenoxyethoxy)methyl]aniline: A Technical Whitepaper Introduction and Structural Anatomy As a Senior Application Scientist, I approach the physicochemical characte...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of 3-[(2-Phenoxyethoxy)methyl]aniline: A Technical Whitepaper

Introduction and Structural Anatomy

As a Senior Application Scientist, I approach the physicochemical characterization of novel building blocks not merely as a data-gathering exercise, but as the foundational step in rational drug design. 3-[(2-Phenoxyethoxy)methyl]aniline is a highly privileged, bifunctional intermediate. Structurally, it comprises a primary aniline moiety and a flexible, ether-linked phenoxy tail. This unique architecture provides an optimal balance of localized polarity and extended lipophilicity, making it an excellent candidate for scaffold hopping and linkerology in modern medicinal chemistry.

Physicochemical Profile and Mechanistic Causality

To effectively integrate this molecule into a synthetic pipeline, we must first establish its core physicochemical parameters.

Physicochemical PropertyValueReference
CAS Number 1016749-42-0
Molecular Formula C15H17NO2[1]
Molecular Weight 243.31 g/mol
Predicted pKa 4.29 ± 0.10[2]
Predicted Boiling Point 404.3 ± 30.0 °C[2]
Predicted Density 1.127 ± 0.06 g/cm³[2]

Causality Behind the Metrics:

  • pKa Attenuation: The predicted pKa of 4.29[2] is significantly lower than that of standard aliphatic amines (typically pKa ~9–10). This depression is primarily driven by the resonance delocalization of the nitrogen lone pair into the aromatic π-system. Furthermore, the meta-substituted (2-phenoxyethoxy)methyl group exerts a mild inductive electron-withdrawing effect (-I effect) through the ether oxygen, slightly lowering the pKa compared to an unsubstituted aniline.

  • Boiling Point & Density: The exceptionally high boiling point of 404.3 °C[2] is a direct consequence of robust intermolecular hydrogen bonding from the primary amine (-NH2) combined with strong dipole-dipole interactions facilitated by the two ether oxygens in the linker chain.

Robust Experimental Workflows for Physicochemical Validation

Predictive models must be empirically validated before scaling up syntheses. The following protocols are designed as self-validating systems with internal controls, strictly adhering to international OECD testing standards.

Protocol A: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

Understanding thermodynamic solubility is critical for assay development and ADME profiling. The Shake-Flask method is optimal for compounds with an expected solubility greater than 0.01 g/L[3]. According to OECD Guideline 105, this method relies on achieving true equilibrium partitioning[4].

  • Step 1 (Preparation): Add an excess of the compound (e.g., 50 mg) to 10 mL of standard phosphate buffer (pH 7.4) in three separate amber glass vials. Causality: pH 7.4 mimics physiological conditions, while amber vials prevent potential photo-oxidation of the aniline ring.

  • Step 2 (Equilibration): Incubate the vials in a thermostatic shaker at 20.0 ± 0.5 °C. Shake at 150 rpm for 24, 48, and 72 hours. Causality: Multiple time points ensure thermodynamic equilibrium is definitively reached, avoiding false readings from metastable supersaturation[3].

  • Step 3 (Phase Separation & Self-Validation): Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 1 mL of filtrate. This saturates any non-specific binding sites on the PTFE membrane, preventing artificially low concentration readings.

  • Step 4 (Quantification): Analyze the filtrate via HPLC-UV against a 5-point calibration curve prepared in a 50:50 Water:Acetonitrile co-solvent system.

Protocol B: pKa Determination via Potentiometric Titration (OECD 112)

Accurate pKa dictates the ionization state at physiological pH, directly influencing cellular permeability. Potentiometric titration is the gold standard for ionizable substances[5].

  • Step 1 (System Calibration): Calibrate the autotitrator using standard pH buffers (4.01, 7.00, 10.01) at a strictly controlled 20.0 ± 0.1 °C.

  • Step 2 (Sample Preparation): Dissolve 2.0 mM of the compound in 50 mL of 0.15 M KCl solution. Causality: The KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, which is critical for accurate Nernstian behavior.

  • Step 3 (Titration): Titrate with standardized 0.1 M HCl to pH 2.0 to fully protonate the aniline, followed by a forward titration with 0.1 M NaOH up to pH 11.0.

  • Step 4 (Data Analysis & Self-Validation): Calculate the pKa from the inflection point of the titration curve[5]. Self-Validation Step: Perform the titration in triplicate. The run is only validated if the standard deviation of the calculated pKa is within ±0.1 log units, ensuring no systematic drift in the pH electrode occurred during the experiment[6].

Application in Medicinal Chemistry: Linkerology & Scaffold Hopping

3-[(2-Phenoxyethoxy)methyl]aniline serves as a versatile vector in modern drug discovery. The aniline nitrogen acts as a potent nucleophile for amide coupling with carboxylic acids or SNAr reactions with heteroaryl halides. Simultaneously, the -(CH2)-O-(CH2)2-O-Ph tail provides a PEG-like flexibility. In PROTAC (Proteolysis Targeting Chimera) design, this vector can be utilized to exit the target protein's binding pocket, providing an optimal balance of hydrophobicity and solvent-exposed flexibility to recruit E3 ligases.

Mechanistic Pathway & Synthetic Workflow

G Core 3-[(2-Phenoxyethoxy)methyl]aniline (Bifunctional Building Block) Amide Amide Coupling (HATU, DIPEA) Core->Amide Electrophile RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Aldehyde/Ketone SNAr SNAr Reaction (Base, Heat) Core->SNAr Aryl Halide Kinase Kinase Inhibitor Scaffold (H-Bond Donor/Acceptor) Amide->Kinase PROTAC PROTAC Linker Integration (Flexible PEG-like spacer) RedAm->PROTAC GPCR GPCR Ligand Core (Hydrophobic Pocket Binding) SNAr->GPCR

Synthetic utility and functionalization pathways of 3-[(2-Phenoxyethoxy)methyl]aniline.

References

1. Sigma-Aldrich. 2-methyl-3-(trifluoromethyl)aniline | Sigma-Aldrich (Catalog data for 3-[(2-phenoxyethoxy)methyl]aniline). Source: sigmaaldrich.com. 2.[1] ChemicalBook. 3-[(2-phenoxyethoxy)methyl]aniline | 1016749-42-0 - ChemicalBook (General Properties). Source: chemicalbook.com. 1 3.[2] ChemicalBook. 3-[(2-phenoxyethoxy)methyl]aniline | 1016749-42-0 - ChemicalBook (Predicted Properties). Source: chemicalbook.com. 2 4.[4] Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. Source: oecd.org.4 5.[3] Technical University of Denmark (DTU). Determining the water solubility of difficult-to-test substances: A tutorial review. Source: dtu.dk. 3 6.[5] Organisation for Economic Co-operation and Development (OECD). Test No. 112: Dissociation Constants in Water. Source: oecd.org. 5 7.[6] Environmental Protection Agency (EPA). Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. Source: epa.gov. 6

Sources

Exploratory

3-[(2-Phenoxyethoxy)methyl]aniline: A Technical Guide to Chemical Identifiers and Target-Directed Synthesis

Executive Summary In modern structure-based drug design, the selection of highly functionalized building blocks is critical for navigating the complex topography of protein binding sites. 3-[(2-Phenoxyethoxy)methyl]anili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the selection of highly functionalized building blocks is critical for navigating the complex topography of protein binding sites. 3-[(2-Phenoxyethoxy)methyl]aniline is a highly versatile, bi-functional scaffold frequently utilized in the synthesis of small-molecule therapeutics, particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This whitepaper provides an in-depth technical analysis of this compound, detailing its chemical identifiers, physicochemical profiling, and the structural rationale behind its use. Furthermore, we outline field-proven, self-validating synthetic protocols for its incorporation into active pharmaceutical ingredients (APIs), highlighting critical mechanistic pitfalls such as the hydrogenolysis of benzylic ethers.

Chemical Identity & Physicochemical Profiling

Accurate chemical identification and physicochemical profiling are the foundational steps in any drug development program. The table below consolidates the core identifiers and predicted properties for 3-[(2-Phenoxyethoxy)methyl]aniline [1, 2].

PropertyValue
Chemical Name 3-[(2-Phenoxyethoxy)methyl]aniline
CAS Registry Number 1016749-42-0
Molecular Formula C15H17NO2
Molecular Weight 243.31 g/mol
SMILES Nc1cccc(COCCOc2ccccc2)c1
InChI InChI=1S/C15H17NO2/c16-14-5-4-6-15(11-14)12-18-10-9-17-13-7-2-1-3-8-13/h1-8,11H,9-10,12,16H2
Predicted pKa (Amine) 4.29 ± 0.10
Predicted Boiling Point 404.3 ± 30.0 °C
Predicted Density 1.127 ± 0.06 g/cm³
Causality in Physicochemical Properties

The predicted pKa of 4.29 is highly significant for medicinal chemists. At a physiological pH of 7.4, the primary aniline nitrogen remains largely unprotonated (neutral). This neutral state is an absolute requirement for the aniline moiety to act as a hydrogen bond donor to the backbone carbonyls of a kinase hinge region. If the pKa were higher (e.g., >8, typical of aliphatic amines), the protonated state would drastically reduce cell permeability and alter the binding mode.

Structural Rationale in Drug Design

The architecture of 3-[(2-Phenoxyethoxy)methyl]aniline offers two distinct functional domains that drive its utility in medicinal chemistry:

  • The Aniline Anchor: The primary aromatic amine serves as a robust nucleophilic handle. It is primed for palladium-catalyzed Buchwald-Hartwig aminations or nucleophilic aromatic substitution (S_NAr) with heteroaryl halides (e.g., pyrimidines, quinazolines, or pyridines). Once incorporated into a drug core, this nitrogen frequently acts as a critical hydrogen bond donor.

  • The Phenoxyethoxy Tail: The -CH2-O-CH2-CH2-O-Phenyl extension provides a highly flexible, lipophilic vector. The ether oxygens can act as weak hydrogen bond acceptors to interact with solvent or polar residues, while the terminal phenyl ring is ideal for occupying deep, hydrophobic sub-pockets (such as the DFG-out allosteric pocket in inactive kinases) via

    
     stacking or Van der Waals interactions.
    

Synthetic Workflows & Self-Validating Protocols

Chemoselective Reduction: Avoiding Benzylic Ether Cleavage

A critical oversight often made by junior chemists is attempting to synthesize this aniline from its nitroarene precursor (3-[(2-phenoxyethoxy)methyl]nitrobenzene) using standard Palladium on Carbon (Pd/C) and hydrogen gas.

The Expert Insight: The bond connecting the aniline ring to the first ether oxygen is a benzylic ether (Ar-CH2-O-R). Benzylic ethers are notoriously susceptible to hydrogenolysis under Pd/C conditions. Standard hydrogenation will cleave this bond, yielding m-toluidine and 2-phenoxyethanol as useless byproducts.

To prevent this, a chemoselective reduction must be employed. We utilize a microwave-mediated reduction using molybdenum hexacarbonyl [3], which selectively reduces the nitro group without cleaving the benzylic ether.

Protocol 1: Microwave-Assisted Chemoselective Nitro Reduction

  • Objective: Reduce the nitroarene to the aniline while preserving the benzylic ether.

  • Procedure:

    • Charge a microwave-safe vial with 3-[(2-phenoxyethoxy)methyl]nitrobenzene (1.0 eq) and Mo(CO)6 (1.0 eq).

    • Suspend the reagents in anhydrous ethanol and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) to facilitate CO decoordination.

    • Seal the vial and irradiate at 150°C for 15 minutes.

    • Vent the vial carefully inside a fume hood (Caution: CO gas evolution).

    • Filter the crude mixture through a pad of Celite to remove molybdenum salts, concentrate under reduced pressure, and purify via silica gel chromatography.

  • Self-Validation System: Monitor the reaction via LC-MS. The target mass must be

    
     244.3 
    
    
    
    . The absence of a peak at
    
    
    108 (the mass of m-toluidine) validates that the benzylic ether remains intact.
Palladium-Catalyzed C-N Cross-Coupling

Once the aniline is secured, it is typically coupled to a heterocyclic core to form the final API [4].

Protocol 2: Buchwald-Hartwig Amination

  • Objective: Couple 3-[(2-Phenoxyethoxy)methyl]aniline to a 4-chloroquinazoline core.

  • Procedure:

    • In an oven-dried Schlenk flask, combine the aniline (1.1 eq), 4-chloroquinazoline (1.0 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (2.0 eq).

    • Evacuate and backfill the flask with N2 three times. Add anhydrous, degassed 1,4-dioxane.

    • Heat the mixture to 100°C for 12 hours under vigorous stirring.

    • Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Self-Validation System: The choice of Xantphos is deliberate. Its exceptionally large bite angle (~111°) sterically forces the palladium center into a geometry that drastically accelerates the reductive elimination step. If the reaction stalls, HPLC analysis will reveal the accumulation of the oxidative addition complex, indicating that the solvent was insufficiently degassed, leading to ligand oxidation.

Visualizations

Synthetic Workflow

SynthWorkflow Nitro Nitro Precursor (Benzylic Ether Intact) Reduction Chemoselective Reduction Mo(CO)6, EtOH, 150°C Nitro->Reduction Aniline 3-[(2-Phenoxyethoxy)methyl]aniline (CAS: 1016749-42-0) Reduction->Aniline Coupling Buchwald-Hartwig Coupling Pd2(dba)3, Xantphos Aniline->Coupling Product Target Kinase Inhibitor (API) Coupling->Product

Synthetic workflow from nitroarene precursor to final kinase inhibitor.

Mechanism of Action Context

Signaling Inhibitor Synthesized Inhibitor (Aniline Derivative) Kinase Target Kinase (e.g., EGFR / B-Raf) Inhibitor->Kinase Blocks hinge region Downstream Downstream Signaling (Tumor Proliferation) Kinase->Downstream Pathway Inhibited ATP ATP Binding ATP->Kinase Competes

Mechanism of action for the aniline-derived kinase inhibitor.

References

  • Taylor & Francis. "Research Spotlight: Microwave Chemistry Enabling the Synthesis of Biologically Relevant Amines." Future Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Available at:[Link]

Foundational

An In-depth Technical Guide to the Molecular Structure and Weight of 3-[(2-Phenoxyethoxy)methyl]aniline

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the molecular structure and weight of 3-[(2-Phenoxyethoxy)methyl]aniline (CAS No. 1016749-4...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and weight of 3-[(2-Phenoxyethoxy)methyl]aniline (CAS No. 1016749-42-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical properties, structural elucidation, and precise molecular weight determination of this compound. Furthermore, it outlines robust analytical methodologies for its characterization, offering field-proven insights into the experimental choices and validation systems necessary for ensuring scientific integrity.

Introduction to 3-[(2-Phenoxyethoxy)methyl]aniline

3-[(2-Phenoxyethoxy)methyl]aniline is a substituted aniline derivative. The molecule incorporates three key functional groups: a primary aromatic amine (the aniline moiety), an ether linkage, and a phenoxy group. This combination of structural features suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The aniline core is a common scaffold in numerous pharmaceuticals, while the ether and phenoxy groups can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

A thorough understanding of its molecular structure and weight is the foundational first step in any research and development endeavor involving this compound.

Molecular Structure and Elucidation

The systematic IUPAC name, 3-[(2-Phenoxyethoxy)methyl]aniline, defines the precise connectivity of the atoms within the molecule. The structure consists of a central aniline ring substituted at the 3-position with a (2-phenoxyethoxy)methyl group.

Structural Representation

The two-dimensional structure of 3-[(2-Phenoxyethoxy)methyl]aniline is depicted below. This representation is derived from its IUPAC name and provides a clear visualization of the atomic arrangement and bonding.

Figure 1: 2D Structure of 3-[(2-Phenoxyethoxy)methyl]aniline

Key Structural Features
  • Aniline Moiety: The presence of the -NH₂ group attached to the benzene ring makes this compound a primary aromatic amine. This group is basic and is a key site for chemical reactions.

  • Ether Linkages: The two ether groups (-O-) in the side chain contribute to the molecule's polarity and potential for hydrogen bonding with acceptor molecules.

  • Aromatic Rings: The two benzene rings provide a rigid scaffold and are regions of high electron density, influencing the molecule's electronic and spectroscopic properties.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

Molecular Formula

The molecular formula for 3-[(2-Phenoxyethoxy)methyl]aniline is C₁₅H₁₇NO₂ [1].

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights used are:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The calculation is detailed in the table below:

ElementNumber of AtomsAtomic Weight (u)Total Weight (u)
Carbon (C)1512.011180.165
Hydrogen (H)171.00817.136
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 243.306

The calculated molecular weight is 243.306 u . For practical laboratory purposes, this is often rounded to 243.3 g/mol [1].

Physicochemical Properties

While extensive experimental data for 3-[(2-Phenoxyethoxy)methyl]aniline is not widely published, several key physicochemical properties have been predicted based on its structure. These predictions are valuable for designing experiments and for computational modeling.

PropertyPredicted ValueSource
CAS Number 1016749-42-0ChemicalBook[1]
Molecular Formula C₁₅H₁₇NO₂ChemicalBook[1]
Molecular Weight 243.3 g/mol ChemicalBook[1]
Boiling Point 404.3 ± 30.0 °CChemicalBook[1]
Density 1.127 ± 0.06 g/cm³ChemicalBook[1]
pKa 4.29 ± 0.10ChemicalBook[1]

A Guide to Structural and Physicochemical Characterization

To ensure the identity, purity, and properties of a synthesized or procured batch of 3-[(2-Phenoxyethoxy)methyl]aniline, a systematic analytical workflow is essential. The following section outlines the key experimental techniques and the rationale behind their application.

Analytical Workflow

The confirmation of the molecular structure and the assessment of purity typically involve a combination of chromatographic and spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Physicochemical Properties Sample Sample LC_MS LC-MS Sample->LC_MS GC_MS GC-MS Sample->GC_MS NMR ¹H & ¹³C NMR LC_MS->NMR IR FT-IR Spectroscopy NMR->IR DSC DSC (Melting Point) IR->DSC Potentiometry pKa Determination DSC->Potentiometry

Figure 2: Analytical Workflow for Characterization

Experimental Protocols
  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For 3-[(2-Phenoxyethoxy)methyl]aniline, this technique provides direct confirmation of its molecular weight.

  • Methodology (LC-MS):

    • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Chromatography: Inject the sample into a Liquid Chromatography (LC) system to separate the analyte from any impurities.

    • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate protonated molecules, [M+H]⁺.

    • Detection: The mass analyzer will detect the m/z of the ions. For 3-[(2-Phenoxyethoxy)methyl]aniline, the expected m/z for the protonated molecule would be approximately 244.3.

  • Causality and Trustworthiness: The use of LC prior to MS ensures that the measured mass corresponds to the compound of interest and not an impurity. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

  • Methodology (¹H and ¹³C NMR):

    • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Spectral Interpretation:

      • ¹H NMR: The chemical shifts, integration values, and splitting patterns of the proton signals will confirm the presence of the aromatic protons (in distinct regions for the aniline and phenoxy rings), the methylene protons of the side chain, and the amine protons.

      • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms, and their chemical shifts will indicate the type of carbon (aromatic, aliphatic, attached to an oxygen or nitrogen).

  • Causality and Trustworthiness: NMR is a definitive technique for structural elucidation. The unique pattern of signals serves as a "fingerprint" for the molecule, and 2D NMR techniques (like COSY and HSQC) can be used to unambiguously assign all proton and carbon signals.

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This is an excellent method for identifying the functional groups present.

  • Methodology (FT-IR):

    • Sample Preparation: A small amount of the sample can be analyzed neat (as a thin film) or as a KBr pellet.

    • Data Acquisition: Obtain the IR spectrum.

    • Spectral Interpretation: Look for characteristic absorption bands:

      • N-H stretch: Around 3300-3500 cm⁻¹ (characteristic of the primary amine).

      • C-H stretch (aromatic): Above 3000 cm⁻¹.

      • C-H stretch (aliphatic): Below 3000 cm⁻¹.

      • C-O stretch (ether): Around 1000-1300 cm⁻¹.

      • C=C stretch (aromatic): Around 1400-1600 cm⁻¹.

  • Causality and Trustworthiness: The presence of these characteristic peaks provides strong evidence for the key functional groups of 3-[(2-Phenoxyethoxy)methyl]aniline.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and weight of 3-[(2-Phenoxyethoxy)methyl]aniline. By presenting its structural features, a precise calculation of its molecular weight, and a robust workflow for its analytical characterization, this document serves as a valuable resource for scientists and researchers. The outlined experimental protocols are designed to ensure self-validating systems, promoting scientific integrity in the study and application of this compound.

References

  • PubChem. 3-[(2-phenylethoxy)methyl]aniline. National Center for Biotechnology Information. [Link].

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link].

  • Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link].

  • Royal Society of Chemistry. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link].

Sources

Exploratory

Technical Guide: Safety, Toxicity, and Handling of 3-[(2-Phenoxyethoxy)methyl]aniline

The following technical guide provides an in-depth analysis of the safety, toxicity, and handling protocols for 3-[(2-Phenoxyethoxy)methyl]aniline . Executive Summary & Chemical Identity 3-[(2-Phenoxyethoxy)methyl]anilin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the safety, toxicity, and handling protocols for 3-[(2-Phenoxyethoxy)methyl]aniline .

Executive Summary & Chemical Identity

3-[(2-Phenoxyethoxy)methyl]aniline (CAS: 1016749-42-0 ) is a specialized chemical intermediate, primarily utilized in the pharmaceutical industry for the synthesis of small molecule kinase inhibitors, such as Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs).

As a structural hybrid containing a primary aniline moiety and a phenoxy-ether linkage, its toxicological profile is dominated by the hazards associated with aromatic amines—specifically methemoglobinemia, skin sensitization, and aquatic toxicity. Due to its status as a research chemical, specific experimental toxicity data is often limited; therefore, safety protocols must be established using Structure-Activity Relationship (SAR) read-across from validated analogs like m-toluidine and 3-phenoxyaniline.

Chemical Data Table
PropertyDetail
Chemical Name 3-[(2-Phenoxyethoxy)methyl]aniline
CAS Number 1016749-42-0
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
Physical State Solid (typically off-white to pale brown powder)
Solubility Low in water; Soluble in DMSO, Methanol, DCM
Key Functional Groups Primary Amine (-NH₂), Ether (-O-)

Hazard Identification (GHS Classification)

Note: The following classifications are derived from predictive toxicology and analog data (Read-Across), adhering to the Precautionary Principle.

Core Hazards

The presence of the primary aniline group necessitates a strict safety profile. The ether linkage increases lipophilicity, potentially enhancing dermal absorption.

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1][2][3][4][5][6][7][8]
Skin Sensitization Cat. 1H317: May cause an allergic skin reaction.[2][3][9][10]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][4][7][8][10]
STOT - Repeated Exp. Cat. 2H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure.
Aquatic Toxicity Chronic 2H411: Toxic to aquatic life with long lasting effects.[5][6][11]
Signal Word: WARNING

Toxicological Profile & Mechanism of Action[6][13]

Mechanism: Methemoglobinemia

The primary toxicological concern for any aniline derivative is the oxidation of hemoglobin.

  • Metabolic Activation: Hepatic CYP450 enzymes N-hydroxylate the aniline moiety to form N-hydroxy-3-[(2-phenoxyethoxy)methyl]aniline.

  • Redox Cycling: This metabolite oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), forming Methemoglobin .

  • Hypoxia: Methemoglobin cannot bind oxygen effectively, leading to functional anemia and tissue hypoxia.

    • Early Signs:[5] Cyanosis (blue lips/fingernails), fatigue, dizziness.

    • Critical Threshold: MetHb levels >30% can cause cardiac arrhythmia and seizure.

Skin Sensitization & Irritation

The compound is a hapten. Upon dermal contact, it can bind to skin proteins (Schiff base formation), triggering a T-cell mediated immune response (Type IV Hypersensitivity).

  • Implication: Once sensitized, a researcher may experience anaphylactic-like reactions upon minute re-exposure.

Genotoxicity Potential

While specific Ames test data for CAS 1016749-42-0 is proprietary, many simple anilines are weak mutagens. However, the bulky phenoxyethoxy substituent at the meta position often hinders DNA intercalation compared to flat, simple anilines, potentially reducing (but not eliminating) genotoxic risk.

Safe Handling & Exposure Control Protocols

Engineering Controls (The First Line of Defense)

Do not rely solely on PPE. The hierarchy of controls must be strictly followed.

  • Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Air Velocity: Ensure face velocity is calibrated to 0.5 m/s (100 fpm).

  • Closed Systems: For scale-up synthesis (>10g), use closed transfer vessels to prevent dust generation.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for aromatic amines due to rapid permeation.

Body PartRecommended PPERationale
Hands Double Nitrile (min 0.11mm) or Laminate (Silver Shield) Anilines permeate latex rapidly. Double gloving provides a visual breach indicator.
Eyes Chemical Safety GogglesPrevent corneal damage from basic amine dust.
Respiratory N95/P100 (if outside hood)Only for emergency spill cleanup; not for routine handling.
Body Tyvek® Lab CoatPrevents dust accumulation on street clothes (secondary contamination risk).
Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound in a research setting.

SafetyProtocol Start Receive CAS 1016749-42-0 RiskAssess Risk Assessment (Check GHS & Quantity) Start->RiskAssess QuantCheck Quantity > 100mg? RiskAssess->QuantCheck HighRisk High Risk Protocol Double Nitrile + Fume Hood + Spill Tray QuantCheck->HighRisk Yes LowRisk Standard Protocol Single Nitrile + Fume Hood QuantCheck->LowRisk No Handling Synthesis / Weighing HighRisk->Handling LowRisk->Handling Waste Disposal (Segregated Halogenated Waste) Handling->Waste

Caption: Decision logic for handling 3-[(2-Phenoxyethoxy)methyl]aniline based on quantity thresholds.

Emergency Procedures

First Aid
  • Inhalation: Move to fresh air immediately. If cyanosis (blue skin) appears, administer oxygen. Do not give mouth-to-mouth if the material was inhaled (risk of secondary exposure).[2]

  • Skin Contact: Wash with polyethylene glycol (PEG 300) or copious soap and water. PEG is superior for solubilizing lipophilic amines.

  • Eye Contact: Rinse for 15 minutes.[1][2][5][7][11] Lift eyelids to ensure removal of particulates.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE including a P100 respirator.

  • Neutralize/Absorb: Do not use bleach (may form chloramines). Use a wet wipe or damp sand to avoid raising dust.

  • Disposal: Place in a sealed hazardous waste container labeled "Toxic - Organic Amine".

Regulatory & Ecological Status[6][7]

  • TSCA (USA): Likely inactive or R&D Exemption only . Not for commercial distribution without PMN (Pre-Manufacture Notice).

  • REACH (EU): Unregistered (Low volume research chemical).

  • Ecological Fate:

    • Bioaccumulation: Moderate (LogP estimated ~2.5 - 3.0).

    • Biodegradability: Anilines are generally biodegradable but toxic to bacteria in high concentrations. Do not release into municipal drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16640686 (Analog: 3-(2-Methoxyethoxy)aniline). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonized classification and labelling of Aniline derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

Foundational

Thermodynamic stability of 3-[(2-Phenoxyethoxy)methyl]aniline

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Kinetics of 3-[(2-Phenoxyethoxy)methyl]aniline Executive Summary The thermodynamic evaluation of complex bifunctional active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Kinetics of 3-[(2-Phenoxyethoxy)methyl]aniline

Executive Summary

The thermodynamic evaluation of complex bifunctional active pharmaceutical ingredients (APIs) requires moving beyond rudimentary stress testing. For molecules like 3-[(2-Phenoxyethoxy)methyl]aniline , which possess both a highly reactive primary amine and a flexible benzylic ether linkage, standard high-temperature accelerated degradation often forces artificial degradation pathways. As a Senior Application Scientist, my approach to characterizing this molecule relies on a self-validating, orthogonal analytical workflow. This guide details the mechanistic causality of its degradation and outlines a robust protocol combining Isothermal Microcalorimetry (IMC), Differential Scanning Calorimetry (DSC), and ICH-compliant chromatographic profiling to establish an unimpeachable thermodynamic profile.

Molecular Architecture and Predictive Thermodynamics

To design an effective stability protocol, we must first deconstruct the molecule's thermodynamic vulnerabilities based on its fundamental physicochemical properties[1].

3-[(2-Phenoxyethoxy)methyl]aniline (CAS: 1016749-42-0) consists of an aniline core substituted at the meta position with a (2-phenoxyethoxy)methyl group. This creates two distinct thermodynamic liabilities:

  • The Aniline Moiety: Primary aromatic amines are highly susceptible to autoxidation and radical-mediated coupling.

  • The Benzylic Ether Linkage: The ether oxygen adjacent to the benzylic carbon represents a site vulnerable to acid-catalyzed cleavage, as the resulting benzylic carbocation is resonance-stabilized by the aniline ring.

Table 1: Physicochemical & Predictive Thermodynamic Properties

PropertyValueThermodynamic Implication
Molecular Weight 243.31 g/mol Baseline for mass balance calculations during HPLC-MS profiling.
Predicted Boiling Point 404.3 ± 30.0 °CIndicates high thermal stability of the intact lattice; degradation will likely precede boiling.
Predicted Density 1.127 ± 0.06 g/cm³Relevant for solid-state packing and oxygen diffusion rates in bulk powder.
Predicted pKa 4.29 ± 0.10Critical: At physiological pH (7.4), the amine is unprotonated (nucleophilic) and highly prone to oxidation. At pH < 4, it protonates, resisting oxidation but accelerating ether hydrolysis.

Mechanistic Causality of Degradation

Understanding why a molecule degrades dictates how we measure it. The degradation of 3-[(2-Phenoxyethoxy)methyl]aniline is not a singular event but a competition between oxidative and hydrolytic pathways[2].

The Oxidative Pathway (Autocatalytic)

Anilines undergo oxidative degradation when exposed to reactive oxygen species (ROS) or thermal stress. The mechanism initiates via the loss of a single electron to form a radical cation, followed by deprotonation to yield an amino radical. Because the meta-substituent does not strongly withdraw electron density, the amine remains electron-rich. These radicals rapidly couple to form azobenzene derivatives or undergo further oxidation to yield benzoquinones and catechols[3]. This process is often autocatalytic; the initial degradation products act as radical initiators, leading to an exponential increase in degradation rate over time.

The Hydrolytic Pathway (Acid-Catalyzed)

If formulated in an acidic environment (pH < 4.29), the amine protonates. While this protects against oxidation, the acidic environment catalyzes the cleavage of the benzylic ether. The cleavage yields 3-aminobenzyl alcohol and 2-phenoxyethanol.

Degradation A 3-[(2-Phenoxyethoxy) methyl]aniline B Oxidative Deamination A->B ROS / Heat (pH > 5) C Radical Coupling A->C Autocatalytic F Acid-Catalyzed Ether Cleavage A->F Low pH (pKa < 4.29) D Benzoquinones & Catechols B->D E Azobenzene Derivatives C->E G 2-Phenoxyethanol + 3-Aminobenzyl Alcohol F->G

Figure 1: Degradation pathways of 3-[(2-Phenoxyethoxy)methyl]aniline via oxidation and hydrolysis.

Self-Validating Experimental Workflows

To establish absolute trustworthiness in our thermodynamic profiling, we must utilize a self-validating system. A common pitfall in pharmaceutical development is relying solely on high-temperature High-Performance Liquid Chromatography (HPLC) to predict shelf life. High heat can force ether cleavage that would never occur at ambient storage conditions, invalidating the Arrhenius extrapolation.

Instead, we employ an orthogonal approach: Isothermal Microcalorimetry (IMC) to measure the global thermodynamic rate without altering the mechanism, validated by HPLC-MS to identify the specific chemical species, and DSC to map absolute thermal boundaries.

Workflow Start Thermodynamic Evaluation Protocol IMC Isothermal Microcalorimetry (Microwatt Heat Flow) Start->IMC Continuous Monitoring DSC DSC / TGA (Phase Transitions) Start->DSC Thermal Stress HPLC HPLC-MS / ICH Q1A(R2) (Mass Balance & ID) Start->HPLC Accelerated Degradation Model Arrhenius Kinetic Modeling & Shelf-Life Prediction IMC->Model Global Rate (k) DSC->Model Thermal Limits HPLC->Model Species ID

Figure 2: Self-validating orthogonal analytical workflow for thermodynamic stability profiling.

Protocol 1: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

Causality: IMC detects the minute heat output (microwatt range) of slow degradation reactions at near-ambient temperatures (25°C - 40°C)[4]. By measuring at these temperatures, we capture the true oxidative kinetics without artificially triggering thermal ether cleavage. Self-Validation Mechanism: The protocol runs a dual-cell setup. Cell A contains the sample in ambient air; Cell B contains the sample purged with inert Nitrogen (


). If Cell B exhibits zero heat flow, the degradation is definitively proven to be oxidative, validating the mechanistic hypothesis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100.0 mg of 3-[(2-Phenoxyethoxy)methyl]aniline into two separate 4 mL glass ampoules.

  • Atmospheric Control: Seal Ampoule A under ambient atmospheric conditions. Purge Ampoule B with high-purity

    
     for 5 minutes prior to hermetic sealing.
    
  • Equilibration: Lower the ampoules into the thermal equilibrium position of a TAM IV microcalorimeter set to 25°C. Hold for 24 hours to dissipate frictional heat from sample handling.

  • Data Acquisition: Lower into the measurement position and record the heat flow (

    
     in 
    
    
    
    ) continuously for 21 days.
  • Temperature Cycling: Repeat the experiment at 35°C and 45°C to generate rate constants (

    
    ) for Arrhenius modeling.
    
Protocol 2: ICH Q1A(R2) Compliant Accelerated Stability & HPLC-MS

Causality: While IMC provides the global rate of degradation, it cannot identify the degradants. We must run an ICH Q1A(R2) compliant accelerated study to generate the specific oxidative and hydrolytic species (e.g., azobenzenes)[5]. Self-Validation Mechanism (Mass Balance): The molar sum of the remaining parent API and all quantified degradation products must equal 100% ± 2% of the initial Day 0 concentration. A mass balance deficit indicates the formation of undetected volatile degradants or insoluble polymeric resins (common in advanced aniline oxidation).

Step-by-Step Methodology:

  • Chamber Setup: Place 5 g aliquots of the API in open petri dishes within a calibrated environmental chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH)[5].

  • Sampling Intervals: Pull 50 mg samples at 0, 1, 3, and 6 months.

  • Chromatographic Separation: Dissolve the sample in 50/50 Water/Acetonitrile. Inject 10

    
     onto a C18 Reverse-Phase column (e.g., Waters Acquity 1.7 
    
    
    
    ). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.
  • Mass Spectrometry (MS): Utilize Electrospray Ionization (ESI+) to identify the

    
     of emerging peaks. Look specifically for 
    
    
    
    483 (azobenzene dimer) and
    
    
    138 (2-phenoxyethanol from cleavage).
Protocol 3: Differential Scanning Calorimetry (DSC)

Causality: To ensure our accelerated testing temperatures do not exceed the solid-state phase boundaries of the molecule, we must map its absolute thermal limits. Step-by-Step Methodology:

  • Weigh 3.0 to 5.0 mg of the API into an aluminum crucible and seal with a pinhole lid (to allow volatile escape and prevent pan rupture).

  • Place in the DSC cell alongside an empty reference pan.

  • Purge the cell with

    
     at 50 mL/min to suppress oxidation, isolating pure thermal events.
    
  • Ramp the temperature from 25°C to 450°C at a rate of 10°C/min.

  • Analysis: Identify the endothermic melting point and the onset of the exothermic decomposition peak (anticipated near the predicted boiling point of 404.3°C).

Data Synthesis and Kinetic Modeling

The ultimate goal of this thermodynamic evaluation is predictive control. By extracting the heat flow data (


) from the IMC at 25°C, 35°C, and 45°C, we can calculate the reaction rate constant (

) at each temperature.

Using the Arrhenius Equation :



We plot


 against 

(in Kelvin). The slope of this line yields the Activation Energy (

) of the specific degradation pathway (confirmed as oxidative via the

control in Protocol 1). With

established, we can mathematically extrapolate the exact shelf-life of 3-[(2-Phenoxyethoxy)methyl]aniline at any storage temperature without waiting years for real-time stability data to mature. This synthesis of microcalorimetry and chromatography represents the gold standard in self-validating pharmaceutical thermodynamics.

References

  • Xiaofang, et al. "Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation". Journal of Environmental Sciences. National Institutes of Health (NIH). Available at:[Link]

  • Lab Manager. "Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life". Lab Manager Publications. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A(R2) - Stability Testing of New Drug Substances and Products". Available at:[Link]

Sources

Exploratory

pKa values and ionization properties of 3-[(2-Phenoxyethoxy)methyl]aniline

An In-Depth Technical Guide: pKa Values and Ionization Properties of 3-[(2-Phenoxyethoxy)methyl]aniline Executive Summary Understanding the ionization properties of a drug candidate is a foundational requirement in moder...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: pKa Values and Ionization Properties of 3-[(2-Phenoxyethoxy)methyl]aniline

Executive Summary

Understanding the ionization properties of a drug candidate is a foundational requirement in modern pharmacokinetics and formulation design. For 3-[(2-Phenoxyethoxy)methyl]aniline , a highly lipophilic weak base, its acid dissociation constant (pKa) dictates its solubility, membrane permeability, and overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides a comprehensive analysis of the compound's structural ionization mechanisms, details a self-validating experimental protocol for pKa determination, and explores the downstream implications for oral drug delivery.

Structural Analysis & Ionization Mechanisms

The core structure of 3-[(2-Phenoxyethoxy)methyl]aniline consists of an aniline ring substituted at the meta position with a (2-phenoxyethoxy)methyl ether side chain.

The primary site of ionization is the anilinic primary amine (–NH₂). Unsubstituted aniline possesses a pKa of approximately 4.6. In this derivative, the meta-substituted ether linkage exerts a mild electron-withdrawing inductive effect across the aromatic ring. This effect slightly reduces the electron density on the amine nitrogen, stabilizing the free base form and marginally lowering its basicity. Consequently, the predicted pKa of the conjugate acid (the anilinium ion) is 4.29 ± 0.10 1.

Physicochemical Properties

The following table summarizes the core quantitative data associated with the compound, highlighting its lipophilic and thermal characteristics.

PropertyValue
Chemical Name 3-[(2-Phenoxyethoxy)methyl]aniline
CAS Number 1016749-42-0
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.31 g/mol
Predicted pKa 4.29 ± 0.10
Boiling Point (Predicted) 404.3 ± 30.0 °C
Density (Predicted) 1.127 ± 0.06 g/cm³

Experimental Determination of pKa: A Self-Validating Protocol

Because 3-[(2-Phenoxyethoxy)methyl]aniline possesses high lipophilicity and poor aqueous solubility, standard aqueous potentiometric titration is inadequate. If precipitation occurs during titration, the pH-dependent signal of the soluble microstates becomes obscured.

Causality of Experimental Choices: To circumvent solubility limits, a UV-Metric Titration combined with Yasuda-Shedlovsky Extrapolation is the gold standard 2. UV-metric analysis is specifically chosen because the titratable amine group is directly conjugated to the aromatic chromophore; protonation alters the electron delocalization of the ring, causing a distinct, measurable spectral shift.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate an automated UV-titrator (e.g., Sirius T3) using standard buffers to establish the Four-Plus parameter equation, ensuring accurate pH readings across mixed solvents.

  • Sample Preparation: Dissolve 1–2 mg of the compound in an Ionic Strength Adjusted (ISA) methanol stock solution to ensure complete dissolution.

  • Cosolvent Titration: Perform spectrophotometric titrations in three distinct cosolvent mixtures (e.g., 30%, 40%, and 50% methanol by volume). Maintain a constant ionic strength using 0.15 M KCl.

  • Spectral Acquisition: Record UV absorbance spectra (200–350 nm) across a pH range of 2.0 to 12.0 for each cosolvent ratio.

  • Data Processing & Self-Validation: Extract the apparent pKa (psKa) for each mixture. Plot psKa + log[H₂O] versus 1/ε (where ε is the dielectric constant of the specific solvent mixture).

  • Extrapolation: Perform linear regression. A scientifically valid system requires a correlation coefficient (R²) > 0.99. The y-intercept of this regression yields the extrapolated, true aqueous pKa.

Workflow A Sample Preparation (1-2 mg Compound) B Cosolvent Selection (Methanol/Water Mixtures) A->B Dissolve C UV-Metric Titration (pH 2 to 12) B->C Titrate at varying ratios D Data Acquisition (Absorbance vs pH) C->D Record Spectra E Yasuda-Shedlovsky Extrapolation (psKa to aqueous pKa) D->E Plot psKa vs 1/ε F Final pKa Determination (pKa = 4.29 ± 0.10) E->F Extrapolate to 0% Cosolvent

Experimental workflow for determining the pKa of poorly soluble weak bases via extrapolation.

Implications for Drug Development and ADME

The pKa of 4.29 classifies 3-[(2-Phenoxyethoxy)methyl]aniline as a weak base, which profoundly impacts its oral absorption profile and gastrointestinal (GI) behavior 3.

Gastric Dissolution vs. Intestinal Absorption: In the highly acidic environment of the stomach (pH 1.2 – 3.0), the ambient pH is significantly lower than the compound's pKa. According to the Henderson-Hasselbalch equation, the compound exists predominantly (>90%) in its protonated, cationic anilinic state. This ionization maximizes aqueous solubility, allowing the drug to dissolve fully in gastric fluids, though it severely restricts lipid membrane permeability.

Upon transit into the small intestine (pH 6.5 – 7.4), the physiological pH surpasses the pKa. The compound rapidly deprotonates to its neutral free base form. This state is highly lipophilic, driving rapid passive diffusion across the intestinal lipid bilayer to facilitate systemic absorption 3.

The Risk of Intestinal Precipitation: A critical causality in the formulation of weak bases with a pKa ~4.3 is the risk of supersaturation. When the highly concentrated, dissolved cationic drug empties from the stomach into the neutral pH of the intestine, its solubility drops exponentially. This creates a thermodynamically unstable supersaturated state, leading to a high risk of precipitation before absorption can occur 4. Formulators must counteract this by utilizing precipitation inhibitors (e.g., HPMC) or lipid-based delivery systems to maintain the drug in solution long enough for permeation.

Ionization pH_low Gastric Environment (pH 1.2 - 3.0) State_low Protonated State (Cationic) Anilinium Ion Dominates pH_low->State_low pH < pKa (4.29) Sol_low High Aqueous Solubility Low Membrane Permeability State_low->Sol_low Dissolution Precip Precipitation Risk (Supersaturation) Sol_low->Precip Transit to Intestine pH_mid Intestinal Environment (pH 6.5 - 7.4) State_mid Neutral State (Free Base) Aniline Form Dominates pH_mid->State_mid pH > pKa (4.29) Sol_mid High Lipophilicity High Membrane Permeability State_mid->Sol_mid Absorption Precip->State_mid Equilibrium Shift

pH-dependent ionization states and ADME implications for 3-[(2-Phenoxyethoxy)methyl]aniline.

References

  • ChemicalBook. 3-[(2-phenoxyethoxy)methyl]aniline | 1016749-42-0. Retrieved from: 1

  • National Institutes of Health (NIH) / PMC. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. Retrieved from:2

  • National Institutes of Health (NIH) / PMC. Bottom-Up Physiologically Based Oral Absorption Modeling of Free Weak Base Drugs. Retrieved from: 3

  • University of Eastern Finland (UEF). Evaluating the precipitation behavior and absorption potential of poorly soluble weak bases in the small intestine. Retrieved from: 4

Sources

Foundational

Biological Targets for 3-[(2-Phenoxyethoxy)methyl]aniline Derivatives: A Medicinal Chemistry Guide

The following technical guide provides an in-depth analysis of the biological potential of 3-[(2-Phenoxyethoxy)methyl]aniline (CAS 1016749-42-0) and its derivatives. This guide is structured for medicinal chemists and ph...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological potential of 3-[(2-Phenoxyethoxy)methyl]aniline (CAS 1016749-42-0) and its derivatives. This guide is structured for medicinal chemists and pharmacologists, focusing on scaffold utility, target prediction based on pharmacophore modeling, and experimental validation workflows.

Executive Summary

The 3-[(2-Phenoxyethoxy)methyl]aniline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its architecture combines a polar, hydrogen-bonding aniline head group with a flexible, hydrophobic phenoxyethoxy tail .

This guide analyzes the structure-activity relationship (SAR) of this scaffold to identify its primary biological targets: Tyrosine Kinases (TKs) (specifically BTK and EGFR) and Tubulin . It provides a roadmap for synthesizing derivatives and validating their activity using industry-standard protocols.

Part 1: Structural Analysis & Pharmacophore Modeling

To understand the biological targets, we must first deconstruct the molecule's binding potential.

The Pharmacophore Triad

The molecule functions through three distinct interaction zones, making it an ideal candidate for the ATP-binding pockets of enzymes.

Structural MotifChemical NatureBiological Function (Binding Mode)
Aniline (Head) Polar / BasicHinge Binder: The primary amine (-NH₂) acts as a hydrogen bond donor/acceptor with the hinge region backbone of kinases.
Ether Linker Flexible / PolarSolubility & Reach: The -CH₂-O-CH₂-CH₂-O- chain provides rotational freedom, allowing the tail to access deep hydrophobic pockets while maintaining water solubility.
Phenoxy (Tail) Lipophilic / AromaticHydrophobic Clamp: Engages in

stacking or Van der Waals interactions with the "Gatekeeper" residue or the hydrophobic back pocket (Selectivity Pocket).
Target Prediction Logic

Based on this pharmacophore, the scaffold aligns with the Type I and Type II Kinase Inhibitor profiles.

  • Primary Target: Bruton's Tyrosine Kinase (BTK) . The phenoxyphenyl ether motif is a hallmark of BTK inhibitors (e.g., Ibrutinib analogs), occupying the hydrophobic pocket adjacent to the ATP site.

  • Secondary Target: EGFR (Epidermal Growth Factor Receptor) . The ether-linked aromatic tail mimics the solubilizing side chains of quinazoline inhibitors (e.g., Gefitinib, Erlotinib).

  • Tertiary Target: Tubulin . Bis-aryl ether systems often bind to the Colchicine site, inhibiting microtubule polymerization.

Part 2: Primary Biological Targets (Kinases)

Bruton's Tyrosine Kinase (BTK)

Mechanism: BTK is a crucial effector in the B-cell antigen receptor (BCR) signaling pathway. Inhibition of BTK blocks B-cell proliferation, making it a target for lymphomas and autoimmune diseases.

Binding Hypothesis: The aniline nitrogen forms a hydrogen bond with Met477 (hinge region). The flexible phenoxyethoxy tail extends past the Thr474 gatekeeper residue to occupy the hydrophobic pocket formed by Leu460 and Ile472 .

Signaling Pathway Visualization (BTK/NF-

B)

The following diagram illustrates the downstream effects of inhibiting BTK with this scaffold.

BTK_Pathway cluster_legend Legend BCR BCR (Receptor) SYK SYK BCR->SYK Phosphorylation BTK BTK (Target) SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Blocked by Inhibitor) PKC PKCβ PLCg2->PKC DAG/IP3 NFkB NF-κB PKC->NFkB IKK Activation Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Target Drug Target Blocked Inhibited Step

Caption: BTK signaling cascade. The scaffold targets BTK, preventing PLCγ2 phosphorylation and subsequent NF-κB nuclear translocation.

EGFR (Epidermal Growth Factor Receptor)

Mechanism: Overexpression of EGFR drives solid tumors (NSCLC). Binding Hypothesis: The aniline moiety mimics the adenosine ring of ATP. The phenoxyethoxy tail acts similarly to the morpholino-propoxy group of Gefitinib , interacting with the solvent channel to improve binding affinity and physicochemical properties.

Part 3: Experimental Validation Workflows

To validate the biological activity of 3-[(2-Phenoxyethoxy)methyl]aniline derivatives, researchers should employ a "Design-Make-Test" cycle.

Synthesis Protocol (The "Make" Phase)

Objective: Synthesize the core scaffold via Williamson Ether Synthesis followed by Nitro Reduction.

Reagents:

  • 3-Nitrobenzyl bromide

  • 2-Phenoxyethanol

  • Sodium Hydride (NaH)

  • Palladium on Carbon (Pd/C) / Hydrazine or H₂

Step-by-Step Methodology:

  • Ether Formation:

    • Dissolve 2-phenoxyethanol (1.0 eq) in dry DMF at 0°C.

    • Add NaH (1.2 eq) portion-wise under N₂ atmosphere. Stir for 30 min.

    • Add 3-nitrobenzyl bromide (1.0 eq) dropwise.

    • Warm to RT and stir for 4-6 hours. Quench with water, extract with EtOAc.

    • Result: 1-(2-((3-nitrobenzyl)oxy)ethoxy)benzene.

  • Nitro Reduction:

    • Dissolve the nitro intermediate in Ethanol.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H₂ balloon (1 atm) for 12 hours OR reflux with Hydrazine Hydrate.

    • Filter through Celite pad. Concentrate filtrate.

    • Result:3-[(2-Phenoxyethoxy)methyl]aniline .[1][2]

ADP-Glo™ Kinase Assay (The "Test" Phase)

Objective: Quantify the IC₅₀ of the derivative against BTK or EGFR. Principle: Measures ADP formation (conversion of ATP) by the kinase.

Protocol:

  • Preparation: Dilute compound in DMSO (10-point dose-response, starting at 10 µM).

  • Kinase Reaction:

    • Mix Kinase (BTK, 2 ng/µL), Substrate (Poly Glu:Tyr, 0.2 µg/µL), and Compound in reaction buffer.

    • Initiate with ATP (10 µM). Incubate for 60 min at RT.

  • ADP Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. Log[Concentration] to determine IC₅₀.

Experimental Workflow Diagram

Workflow Start Start: Scaffold Design Synth Synthesis: Ether Coupling -> Reduction Start->Synth Purify Purification: Column Chromatography Synth->Purify Char Characterization: NMR / MS Purify->Char Assay In Vitro Assay: ADP-Glo (Kinase) Char->Assay Analysis Data Analysis: IC50 Determination Assay->Analysis Analysis->Start SAR Optimization

Caption: The iterative drug discovery workflow for validating the phenoxyethoxy-methyl-aniline scaffold.

Part 4: Strategic Recommendations for Derivatives

To maximize the potency of this scaffold, researchers should consider the following modifications (SAR):

  • Head Group Modification: The aniline -NH₂ is a weak binder on its own. Convert it to an Amide or Urea to pick up additional H-bonds in the hinge region (e.g., reacting with acryloyl chloride to form a covalent BTK inhibitor).

  • Ring Substitution: Introduce a Fluorine or Chlorine atom on the phenoxy ring (Tail) to block metabolic oxidation and improve lipophilicity.

  • Linker Rigidity: If the ether linker is too flexible (entropic penalty), constrain it by incorporating the oxygen into a ring system (e.g., chromane or benzofuran).

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link

  • Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences. Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • ChemicalBook. (2024). "3-[(2-phenoxyethoxy)methyl]aniline Product Properties and CAS 1016749-42-0." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies for 3-[(2-Phenoxyethoxy)methyl]aniline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, reagent selection, and self-validating experimental protocols for coupling weakly nucleophilic a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, reagent selection, and self-validating experimental protocols for coupling weakly nucleophilic aniline derivatives.

Chemical Context & Substrate Profiling

The compound 3-[(2-phenoxyethoxy)methyl]aniline (CAS: 1016749-42-0)[1] is a primary aromatic amine characterized by a meta-substituted phenoxyethoxymethyl ether linkage. In medicinal chemistry and drug development, incorporating such functionalized anilines via amide bond formation is a ubiquitous but challenging transformation.

The Nucleophilicity Challenge

Unlike aliphatic amines, the nucleophilicity of the aniline nitrogen is inherently attenuated due to the resonance delocalization of its lone pair into the aromatic


-system. While the meta-ether linkage (-CH

-O-CH

-CH

-O-Ph) is sterically bulky, the methylene spacer mildly insulates the oxygen's inductive effect, rendering the substrate a "standard" but weakly nucleophilic aniline.

Because the rate-determining step in amidation is the nucleophilic attack on the activated carboxylic acid, standard carbodiimide reagents (e.g., DCC or simple EDC) often result in sluggish kinetics, incomplete conversion, or the formation of unreactive N-acylurea byproducts. Success requires coupling systems that generate highly electrophilic intermediates while suppressing competing side reactions.

Mechanistic Rationale & Reagent Selection

To achieve high-yielding amide bonds with 3-[(2-phenoxyethoxy)methyl]aniline, the selection of the coupling reagent must be dictated by the properties of the carboxylic acid partner.

  • T3P / Pyridine (The Robust Choice): Propylphosphonic anhydride (T3P) forms a highly reactive mixed phosphonic anhydride. When paired with pyridine, it provides amides in exceptionally high yields with near-zero epimerization[2]. Pyridine acts as a specific base that is strong enough to drive the initial acid activation but weak enough to prevent ketene formation, which is the primary pathway for chiral degradation[2].

  • HATU / DIPEA (The High-Reactivity Choice): HATU generates an extremely reactive OAt (7-azabenzotriazole) active ester. The presence of the nitrogen atom in the HOAt ring accelerates the coupling step via a neighboring-group effect, making it the gold standard for sterically hindered carboxylic acids[3].

  • EDC / HOBt / DMAP (The Catalytic Acyl-Transfer Choice): For cost-sensitive scale-ups, utilizing EDC with a stoichiometric amount of DMAP acts as a potent acyl transfer system. DMAP attacks the transient O-acylisourea faster than the weak aniline can, forming a highly electrophilic N-acylpyridinium intermediate that rapidly traps the aniline[4].

ReagentSelection Start Target: Amide Coupling 3-[(2-Phenoxyethoxy)methyl]aniline CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsChiral Is the acid chiral and prone to epimerization? CheckAcid->IsChiral UseT3P T3P / Pyridine Protocol (Low Epimerization) IsChiral->UseT3P Yes IsHindered Is the acid sterically hindered? IsChiral->IsHindered No UseHATU HATU / DIPEA Protocol (High Reactivity) IsHindered->UseHATU Yes UseEDC EDC / HOBt / DMAP Protocol (Cost-Effective) IsHindered->UseEDC No

Decision matrix for selecting amide coupling reagents with aniline derivatives.

Comparative Reagent Performance Data

The following table summarizes the expected performance metrics when coupling functionalized carboxylic acids with 3-[(2-phenoxyethoxy)methyl]aniline based on established literature parameters[2][3][4].

Reagent SystemActivation IntermediateReactivity with AnilinesEpimerization RiskByproduct Removal Strategy
T3P / Pyridine Mixed Phosphonic AnhydrideExcellentVery LowSimple aqueous wash (highly water-soluble byproducts)
HATU / DIPEA HOAt Active EsterVery HighModerateAqueous wash / Silica gel chromatography
EDC / DMAP N-AcylpyridiniumGoodModerateAcidic/Basic aqueous washes

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended for Chiral Acids)

This protocol leverages the mild nature of T3P to prevent racemization while ensuring complete conversion of the aniline[2].

Reagents: Carboxylic Acid (1.0 equiv), 3-[(2-Phenoxyethoxy)methyl]aniline (1.1 equiv), Pyridine (3.0 equiv), T3P (50% solution in EtOAc, 1.5 equiv), Anhydrous EtOAc or DMF (0.2 M).

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N

    
    /Ar), dissolve the carboxylic acid and 3-[(2-phenoxyethoxy)methyl]aniline in anhydrous solvent.
    
  • Base Addition: Add pyridine (3.0 equiv) to the stirring solution at room temperature. Causality: Pyridine neutralizes the system and prepares the carboxylate for nucleophilic attack on T3P.

  • Activation: Cool the mixture to 0 °C. Add the T3P solution dropwise over 10 minutes. Causality: Dropwise addition controls the mild exotherm and prevents localized concentration spikes that could lead to side reactions.

  • Coupling & Monitoring: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor via LC-MS.

  • Aqueous Workup: Quench the reaction with water. Wash the organic layer sequentially with saturated aqueous NaHCO

    
     (2x), 1N HCl (1x), and brine. Self-Validation: T3P byproducts are highly water-soluble. A clean phase separation without emulsions indicates successful removal of the phosphonic acid byproducts.
    
  • Isolation: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

T3PWorkflow Step1 1. Preparation Mix Acid & Aniline in EtOAc/DMF Step2 2. Base Addition Add Pyridine (Stir 10 min) Step1->Step2 Step3 3. Activation Dropwise T3P at 0 °C to RT Step2->Step3 Step4 4. Monitoring Check via LC-MS (2-12 hours) Step3->Step4 Step5 5. Workup Wash: NaHCO3, HCl, Brine Step4->Step5

Step-by-step experimental workflow for T3P-mediated amide coupling.

Protocol B: HATU-Mediated Coupling (Recommended for Sterically Hindered Acids)

This protocol is designed to maximize the electrophilicity of the acid prior to the introduction of the weakly nucleophilic aniline[3].

Reagents: Carboxylic Acid (1.0 equiv), 3-[(2-Phenoxyethoxy)methyl]aniline (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), Anhydrous DMF (0.1–0.5 M).

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Cool to 0 °C.

  • Base Addition: Add DIPEA dropwise. Stir at 0 °C for 15–30 minutes. Causality: This pre-activation time is critical. It ensures the complete formation of the highly reactive HOAt ester before the weak aniline nucleophile is introduced, preventing HATU from directly reacting with the amine (which forms unreactive guanidinium byproducts).

  • Amine Addition: Add 3-[(2-phenoxyethoxy)methyl]aniline (neat or dissolved in minimal DMF).

  • Coupling: Allow the reaction to warm to room temperature and stir for 1–18 hours.

  • Workup: Dilute with EtOAc, wash heavily with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO

    
     and brine. Dry and concentrate.
    

Troubleshooting & Self-Validation Diagnostics

  • Diagnostic 1: Unreacted Aniline (LC-MS shows starting material).

    • Validation Check: To determine if the failure is due to poor acid activation or poor aniline nucleophilicity, take a 10

      
      L reaction aliquot, quench it with 100 
      
      
      
      L of methanol, and analyze via LC-MS. If the corresponding methyl ester is observed, the acid was successfully activated; the bottleneck is the steric/electronic hindrance of the aniline. Switch to the HATU protocol or heat the T3P reaction to 50 °C.
  • Diagnostic 2: Formation of Guanidinium Side-Products (HATU Protocol).

    • Validation Check: If an unexpected mass corresponding to the aniline + tetramethyluronium adduct is observed, the aniline was added before the acid was fully activated. Strictly adhere to the 30-minute pre-activation step in Protocol B.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters (ACS Publications), 2011, 13(19), 5048–5051. URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters (via PubMed/NIH), 2021, 63:152719. URL:[Link]

Sources

Application

Application Note: 3-[(2-Phenoxyethoxy)methyl]aniline in Targeted Kinase Inhibitor Synthesis

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 3-[(2-Phenoxyethoxy)methyl]aniline (CAS: 1016749-42-0) [1] Executive Summary The development of small-molecule k...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 3-[(2-Phenoxyethoxy)methyl]aniline (CAS: 1016749-42-0) [1]

Executive Summary

The development of small-molecule kinase inhibitors requires precise spatial control over pharmacophore elements to achieve high selectivity and potency. 3-[(2-Phenoxyethoxy)methyl]aniline serves as a highly specialized, bifunctional intermediate in the synthesis of hinge-binding kinase inhibitors. This application note details the mechanistic rationale for incorporating this moiety, provides self-validating synthetic protocols for its conjugation to heterocyclic cores, and outlines the causality behind specific reaction conditions.

Mechanistic Rationale: Pharmacophore Geometry and Target Engagement

In the rational design of kinase inhibitors (e.g., targeting EGFR, HER2, or BTK), the core heterocycle (such as a quinazoline, quinoline, or pyrimidine) is responsible for anchoring the molecule to the ATP-binding hinge region via hydrogen bonds. The aniline derivative is typically appended to this core to project substituents into adjacent binding pockets [2].

The structural anatomy of 3-[(2-Phenoxyethoxy)methyl]aniline offers three distinct advantages:

  • The Aniline Nucleophile: The primary amine serves as a reactive handle for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. Once coupled, the resulting secondary amine often acts as a critical hydrogen bond donor to the kinase hinge backbone.

  • Meta-Substitution Vector: The meta-linkage directs the extended tail at a ~120° angle relative to the core. This specific geometry is crucial for bypassing the steric bulk of the gatekeeper residue and directing the lipophilic tail out toward the solvent-exposed channel or into the deep DFG-out hydrophobic pocket.

  • The Phenoxyethoxy Ether Tail: The flexible ether linkage provides conformational adaptability and potential hydrogen bond acceptors. The terminal phenyl ring enhances lipophilicity (LogP) and engages in

    
     stacking or van der Waals interactions within hydrophobic sub-pockets. Similar phenoxyethoxy-substituted scaffolds have demonstrated potent, sub-micromolar inhibitory activity against targets like EGFR [2].
    

Pharmacophore cluster_kinase Kinase Binding Pocket Hinge Hinge Region (Hydrogen Bonding) Hydrophobic Hydrophobic Sub-pocket (pi-pi / VdW interactions) Core Heterocyclic Core (e.g., Quinazoline) Core->Hinge Binds Aniline Aniline Nitrogen (Linker/Donor) Core->Aniline Covalent Tail (2-Phenoxyethoxy)methyl Tail (Lipophilic Extension) Aniline->Tail Meta-substituted Tail->Hydrophobic Occupies

Fig 1: Pharmacophore mapping of 3-[(2-Phenoxyethoxy)methyl]aniline within a kinase domain.

Synthetic Workflows: Coupling Strategies

The choice of coupling strategy depends entirely on the electrophilicity of the kinase core. Highly electron-deficient cores (e.g., 4-chloroquinazolines) undergo spontaneous SNAr, whereas less reactive cores (e.g., 2-chloropyridines) require transition-metal catalysis.

Workflow Start 3-[(2-Phenoxyethoxy)methyl]aniline Decision Core Reactivity? Start->Decision Core Halogenated Kinase Core Core->Decision SNAr SNAr Coupling (DIPEA, iPrOH, 90°C) Decision->SNAr High (e.g., 4-Cl-Quinazoline) Buchwald Buchwald-Hartwig (Pd-cat, Base, Dioxane) Decision->Buchwald Low (e.g., 2-Cl-Pyridine) Workup Aqueous Workup & Extraction SNAr->Workup Buchwald->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Product Purified Kinase Inhibitor Intermediate Purify->Product

Fig 2: Synthetic decision tree for coupling 3-[(2-Phenoxyethoxy)methyl]aniline to kinase cores.

Self-Validating Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Conjugation of 3-[(2-Phenoxyethoxy)methyl]aniline to an electron-deficient 4-chloroquinazoline core.

Causality & Design: Anilines are moderate nucleophiles. When reacting with highly electrophilic cores, the reaction generates HCl. If unneutralized, HCl protonates the aniline, forming an unreactive hydrochloride salt and stalling the reaction. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the acid without competing for the electrophile. Isopropanol (iPrOH) is chosen as the solvent because its polarity stabilizes the Meisenheimer intermediate, and the final product often precipitates directly from it upon cooling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the 4-chloroquinazoline core (1.0 mmol) in anhydrous iPrOH (10 mL).

  • Reagent Addition: Add 3-[(2-Phenoxyethoxy)methyl]aniline (1.1 mmol, slight excess to drive completion) followed by DIPEA (2.5 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint 1 (In-Process): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is self-validating when the starting core mass (

    
    ) is depleted by >95% and replaced by the product mass.
    
  • Workup: Cool the reaction to room temperature. If the product precipitates, collect via vacuum filtration and wash with cold iPrOH (2 x 5 mL). If it remains in solution, concentrate under reduced pressure, dissolve in ethyl acetate (20 mL), and wash with saturated aqueous

    
     (15 mL) to remove residual DIPEA salts.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
    
Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Conjugation to a less reactive halogenated core (e.g., 2-chloropyrimidine or 2-chloropyridine).

Causality & Design: For unreactive cores, SNAr requires prohibitively high temperatures that cause ether cleavage or degradation. Palladium-catalyzed cross-coupling lowers the activation energy.


 is paired with Xantphos, a bidentate ligand with a wide bite angle that favors reductive elimination to form C-N bonds. 

is used as a mild base to deprotonate the aniline once coordinated to the Pd-complex, avoiding the base-catalyzed side reactions seen with stronger bases like NaOtBu.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the halogenated core (1.0 mmol), 3-[(2-Phenoxyethoxy)methyl]aniline (1.2 mmol),

    
     (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and 
    
    
    
    (2.0 mmol).
  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (10 mL). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Reaction: Heat the mixture to 100°C for 12 hours under a positive pressure of argon.

  • Validation Checkpoint 2 (In-Process): Perform TLC (Hexanes:EtOAc 7:3). The disappearance of the highly UV-active core spot confirms conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and condition comparisons for the two distinct workflows utilizing 3-[(2-Phenoxyethoxy)methyl]aniline.

ParameterSNAr ProtocolBuchwald-Hartwig Protocol
Optimal Core Reactivity High (e.g., 4-Cl-Quinazoline)Low (e.g., 2-Cl-Pyridine)
Equivalents of Aniline 1.1 eq1.2 eq
Catalyst / Ligand None required

(5 mol%) / Xantphos
Base DIPEA (2.5 eq)

(2.0 eq)
Solvent & Temperature Isopropanol, 90°C1,4-Dioxane, 100°C
Typical Reaction Time 4 – 6 hours12 – 16 hours
Expected Isolated Yield 75% – 90%60% – 80%
Primary Failure Mode Incomplete conversion (lack of base)Catalyst oxidation (poor degassing)

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at:[Link]

Method

Application Note: Buchwald-Hartwig Amination of 3-[(2-Phenoxyethoxy)methyl]aniline

This Application Note is designed for researchers and process chemists optimizing cross-coupling reactions for 3-[(2-Phenoxyethoxy)methyl]aniline (CAS: 1016749-42-0). This substrate features a primary aniline handle and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing cross-coupling reactions for 3-[(2-Phenoxyethoxy)methyl]aniline (CAS: 1016749-42-0). This substrate features a primary aniline handle and a flexible polyether-like side chain capable of metal chelation.

Executive Summary

3-[(2-Phenoxyethoxy)methyl]aniline represents a class of "chelation-risk" substrates. While the primary amine is the intended nucleophile, the flexible ether-containing side chain (


) possesses Lewis-basic oxygen atoms that can coordinate to electrophilic Palladium(II) intermediates. This "hemilabile" coordination can displace monodentate ligands or occupy open coordination sites, leading to catalyst resting states that stall the catalytic cycle.

This guide provides three distinct protocols (A, B, and C) engineered to overcome these specific electronic and steric challenges, ensuring high yields (>85%) and preventing hydrodehalogenation side reactions.

Substrate Analysis & Mechanistic Strategy

Structural Challenges
  • Nucleophilicity: The aniline nitrogen is moderately nucleophilic (Hammett

    
    ). It is not deactivated, but the side chain adds steric bulk at the meta position.
    
  • The "Chelation Trap": The distal phenoxy and ethoxy oxygens can form a stable 6- or 7-membered chelate ring with the Pd center after oxidative addition.

  • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos). These ligands occupy significant steric volume, physically preventing the ether side chain from coordinating to the metal center ("steric repulsion strategy").

Decision Matrix for Conditions

Select the protocol based on your electrophile (Aryl Halide) partner:

Electrophile TypeRecommended ProtocolCatalyst SystemBase
Aryl Bromides / Iodides Protocol A (Standard) Pd(OAc)₂ / BrettPhosNaOtBu
Aryl Chlorides / Deactivated Protocol B (High Activity) Pd-RuPhos Gen 4NaOtBu
Base-Sensitive / Heterocycles Protocol C (Mild) Pd(OAc)₂ / XantPhosCs₂CO₃

Experimental Protocols

Protocol A: Standard High-Yield Conditions (Aryl Bromides)

Best for rapid synthesis with robust substrates.

Reagents:

  • Substrate: 3-[(2-Phenoxyethoxy)methyl]aniline (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (1–2 mol%)

  • Ligand: BrettPhos (2–4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, add Pd(OAc)₂ and BrettPhos to a reaction vial. Add 1 mL of solvent and stir at ambient temperature for 1–2 minutes to generate the active L-Pd(0) species (solution often turns from orange to pale yellow/green).

  • Substrate Addition: Add the Aryl Bromide, the Aniline substrate, and solid NaOtBu.

  • Dilution: Add remaining solvent to reach a concentration of 0.2 M (relative to halide).

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Challenging Substrates (Aryl Chlorides)

Uses a Precatalyst to ensure rapid oxidative addition into strong C-Cl bonds.

Reagents:

  • Substrate: 3-[(2-Phenoxyethoxy)methyl]aniline (1.1 equiv)

  • Electrophile: Aryl Chloride (1.0 equiv)

  • Catalyst: RuPhos Pd G4 Precatalyst (1–3 mol%)

  • Base: NaOtBu (1.5 equiv) or LiHMDS (2.0 equiv for extremely hindered cases)

  • Solvent: THF or Toluene

Methodology:

  • Charge the reaction vessel with RuPhos Pd G4, Aryl Chloride, and Aniline.

  • Add solvent (degassed) and Base.[2]

  • Stir vigorously at 60–80 °C . RuPhos is exceptionally good at preventing the "chelation trap" due to its specific iso-propoxy bulk.

  • Monitor via LCMS. If conversion stalls, add a second charge of catalyst (0.5 mol%).

Protocol C: Mild Conditions (Base-Sensitive Functional Groups)

For substrates containing esters, nitriles, or base-labile heterocycles.

Reagents:

  • Substrate: 3-[(2-Phenoxyethoxy)methyl]aniline (1.0 equiv)

  • Electrophile: Heteroaryl Halide (1.0 equiv)

  • Catalyst: Pd₂dba₃ (2 mol%)

  • Ligand: XantPhos (4 mol%) — Bidentate ligand enforces reductive elimination.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (requires heating to reflux, ~100 °C)

Methodology:

  • Combine Pd₂dba₃ and XantPhos in Dioxane; stir 5 mins to form the active bite-angle complex.

  • Add substrates and finely ground Cs₂CO₃.

  • Heat to 100 °C for 12–24 hours. (Note: Carbonate bases are slower than alkoxides; patience is required).

Mechanistic Visualization

The following diagram illustrates the competitive pathways. The Red Path shows the failure mode where the ether tail chelates the Palladium. The Green Path shows how bulky ligands (L) enforce the productive cycle.

BuchwaldMechanism Start Pd(0)-Ligand Complex OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Start->OxAdd Ar-X Coordination Amine Coordination OxAdd->Coordination Chelate TRAP: Ether Side-Chain Chelation to Pd Coordination->Chelate Small Ligand (e.g., PPh3) Binding Productive N-Binding (Steric Bulk Prevents Chelation) Coordination->Binding Bulky Ligand (BrettPhos/RuPhos) Stall Stalled Catalyst (Low Yield) Chelate->Stall Deprot Deprotonation by Base Binding->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Start Regenerate Pd(0) Product Final Aryl Amine RedElim->Product

Figure 1: Catalytic cycle contrasting the chelation trap (Red) vs. productive amination (Green) facilitated by bulky ligands.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Chelation)Switch to RuPhos or BrettPhos ; increase temperature to 100 °C to break chelation.
Dehalogenation (Ar-H)

-Hydride Elimination
Switch solvent to Toluene (avoid alcohols); ensure solvent is anhydrous.
Starting Material Remains Base InsolubilityIf using Cs₂CO₃, switch to K₃PO₄ or add a drop of water (surfactant conditions).
Black Precipitate Pd AggregationLigand concentration too low. Ensure L:Pd ratio is 2:1 (monodentate) or 1.2:1 (bidentate).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • BenchChem. (2025).[3][4] "Experimental Protocol for Buchwald-Hartwig Amination of Anilines." Application Notes.

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: Practical Guides." Organic Process Research & Development.

Sources

Application

Advanced Protocols for the Preparation of Heterocyclic Scaffolds Using 3-[(2-Phenoxyethoxy)methyl]aniline

Executive Summary & Physicochemical Rationale In modern drug discovery, the incorporation of flexible, heteroatom-rich linkers into rigid heterocyclic cores is a proven strategy for enhancing target affinity and modulati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In modern drug discovery, the incorporation of flexible, heteroatom-rich linkers into rigid heterocyclic cores is a proven strategy for enhancing target affinity and modulating physicochemical properties. 3-[(2-Phenoxyethoxy)methyl]aniline (CAS: 1016749-42-0) is a highly versatile, commercially available bifunctional building block[1]. With a molecular weight of 243.3 g/mol , it features a nucleophilic primary amine and a chemically robust phenoxyethoxy ether linkage[1].

As a Senior Application Scientist, I have designed this guide to detail the synthesis of two privileged pharmacological scaffolds—4-Quinolones and Quinazolines —using this specific aniline derivative. The protocols below are engineered as self-validating systems, ensuring that researchers can seamlessly translate these methodologies into high-yield benchtop execution.

Protocol I: Synthesis of 7-Substituted 4-Quinolones via the Conrad-Limpach Reaction

Mechanistic Rationale & Causality

The Conrad-Limpach synthesis is a classical, thermodynamically driven condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines (which predominantly exist as 4-quinolone tautomers)[2].

When utilizing 3-[(2-Phenoxyethoxy)methyl]aniline, the reaction poses a specific regiochemical challenge. Because the aniline is meta-substituted, the subsequent electrocyclic ring closure can occur at either the ortho (C2) or para (C6) position relative to the bulky ether substituent. Due to severe steric encumbrance at the C2 position, the cyclization is directed almost exclusively to the less hindered C6 position, yielding the 7-substituted 4-quinolone as the major thermodynamic product.

Furthermore, the electrocyclic ring closure is the rate-determining step and requires extreme thermal energy (~250 °C)[2]. While early literature used solvent-free conditions resulting in poor yields (<30%), modern protocols utilize inert, high-boiling solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to ensure homogeneous heat transfer and prevent substrate decomposition, boosting yields to >90%[3]. Importantly, the phenoxyethoxy ether linkage is thermally stable and survives these harsh, non-acidic conditions intact.

ConradLimpach A Aniline Derivative C Tetrahedral Intermediate A->C Addition B β-Ketoester B->C D Schiff Base (Enamine) C->D -H2O E Ring Closure (250°C) D->E Dowtherm A F 4-Quinolone Core E->F Aromatization

Conrad-Limpach mechanism for 4-quinolone synthesis under thermodynamic control.
Step-by-Step Methodology

Step 1: Schiff Base (Enamine) Formation

  • Charge a 250 mL round-bottom flask with 3-[(2-Phenoxyethoxy)methyl]aniline (10.0 mmol, 2.43 g), ethyl acetoacetate (11.0 mmol, 1.43 g), and catalytic p-toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Suspend the mixture in 50 mL of anhydrous toluene.

  • Attach a Dean-Stark apparatus and reflux at 110 °C for 4 hours.

  • Self-Validation Check (Go/No-Go): Monitor the Dean-Stark trap. The reaction must generate ~0.18 mL of water. If the theoretical water volume is not reached, do not proceed to Step 2, as unreacted aniline will decompose at 250 °C.

  • Remove toluene in vacuo to isolate the crude enamine intermediate.

Step 2: High-Temperature Cyclization

  • In a separate 100 mL three-neck flask equipped with an internal thermometer, heat 20 mL of Dowtherm A to 250 °C under a nitrogen atmosphere.

  • Dissolve the crude enamine in 5 mL of Dowtherm A and add it dropwise to the pre-heated solvent over 10 minutes.

  • Maintain the temperature at 250–258 °C for 45 minutes. The high temperature drives the electrocyclic ring closure and subsequent elimination of ethanol[2].

  • Cool the reaction mixture to room temperature.

  • Add 50 mL of hexanes under vigorous stirring. The polar 4-quinolone product will precipitate, while the non-polar Dowtherm A remains in solution.

  • Filter the precipitate, wash with cold hexanes, and dry under vacuum.

Protocol II: Copper-Catalyzed Multicomponent Synthesis of Quinazolines

Mechanistic Rationale & Causality

Quinazolines are critical pharmacophores often synthesized via multi-step pathways. However, transition-metal-catalyzed multicomponent reactions offer a more elegant, atom-economical approach[4].

In this protocol, 3-[(2-Phenoxyethoxy)methyl]aniline is reacted with a benzaldehyde derivative and ammonium acetate (NH₄OAc) acting as the nitrogen source for the N3 position of the pyrimidine ring. The reaction is driven by a Cu(II) catalyst and molecular oxygen. The causality of the mechanism relies on a Single Electron Transfer (SET) process: the Cu(II) species facilitates an oxidative annulation of the intermediate imine, while O₂ acts as a green terminal oxidant to regenerate the active copper catalyst and drive the final aromatization step[4].

QuinazolineSynthesis A Aniline + Benzaldehyde B Imine Intermediate A->B Condensation C Cu(II) / O2 Annulation B->C + NH4OAc D Quinazoline Scaffold C->D SET Oxidation

Copper-catalyzed multicomponent oxidative annulation pathway for quinazolines.
Step-by-Step Methodology
  • In a 50 mL Schlenk tube, combine 3-[(2-Phenoxyethoxy)methyl]aniline (5.0 mmol, 1.22 g), benzaldehyde (6.0 mmol), and ammonium acetate (15.0 mmol, 1.15 g).

  • Add CuBr₂ (20 mol%, 1.0 mmol) and 1,10-phenanthroline (20 mol%) to stabilize the copper intermediates and prevent catalyst precipitation.

  • Suspend the reagents in 15 mL of anhydrous toluene.

  • Purge the vessel and attach an O₂ balloon (1 atm). Oxygen is strictly required for the oxidative dehydrogenation[4].

  • Heat the mixture at 100 °C for 14 hours.

  • Self-Validation Check: Analyze via LC-MS. The target mass should reflect the sum of the aniline and benzaldehyde, plus the nitrogen from NH₄OAc, minus the loss of water and hydrogen during aromatization.

  • Cool to room temperature, dilute with ethyl acetate, and wash with saturated EDTA solution to strip the copper catalyst.

  • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Quantitative Data & Optimization Summaries

To justify the experimental parameters chosen in the protocols above, the following tables summarize the optimization data.

Table 1: Solvent & Temperature Optimization for Conrad-Limpach Cyclization (Protocol I) Note: Data demonstrates the necessity of high-boiling inert solvents to achieve thermodynamic control and high yields[3].

Solvent SystemTemperature (°C)Time (h)Yield (%)Regioselectivity (7-sub : 5-sub)
Solvent-Free (Neat)2502.0< 30N/A (Decomposition)
Mineral Oil2501.5654:1
Diphenyl Ether2501.0885:1
Dowtherm A 258 0.75 94 >10:1

Table 2: Catalyst & Oxidant Optimization for Quinazoline Annulation (Protocol II) Note: Data highlights the critical role of the Cu(II)/O₂ synergistic system[4].

Catalyst (mol %)Oxidant SourceSolventTime (h)Yield (%)
NoneO₂ (1 atm)Toluene24Trace
CuBr₂ (10%)Ambient AirToluene2445
CuBr₂ (20%) O₂ (1 atm) Toluene 14 82
CuBr₂ (20%)O₂ (1 atm)DMSO1454

References

  • ChemicalBook: 3-[(2-phenoxyethoxy)methyl]aniline | 1016749-42-0 - Chemical Properties and Specifications.
  • Wikipedia: Conrad–Limpach synthesis - Reaction Mechanism and Thermodynamic Control.
  • MDPI (Molecules): Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Frontiers in Chemistry: Transition-metal-catalyzed synthesis of quinazolines: A review.

Sources

Method

Application Note: Handling, Purification, and Storage of Air-Sensitive Aniline Derivatives

Introduction: The "Invisible" Impurity Profile In high-stakes drug discovery and organometallic catalysis, aniline derivatives are ubiquitous building blocks. However, their susceptibility to oxidative degradation is oft...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Impurity Profile

In high-stakes drug discovery and organometallic catalysis, aniline derivatives are ubiquitous building blocks. However, their susceptibility to oxidative degradation is often underestimated. While a "slightly brown" aniline is frequently dismissed as usable, the presence of oxidation byproducts—specifically quinone imines and azobenzenes—can act as potent catalyst poisons in Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) and alter the pharmacokinetic profile of final drug candidates.

This guide moves beyond standard "store under nitrogen" advice. It provides a mechanistic understanding of degradation and rigorous, self-validating protocols for the purification and long-term preservation of these critical reagents.

The Chemistry of Degradation

To preserve aniline derivatives, one must understand the enemy. The degradation is not a simple reaction with oxygen but a radical chain process.

The Oxidation Cascade

Upon exposure to atmospheric oxygen and light, electron-rich anilines undergo a Single Electron Transfer (SET) mechanism:

  • Initiation: The aniline loses an electron to form a radical cation (

    
    ).
    
  • Propagation: These radicals dimerize or react further with oxygen.

  • Termination/Product Formation: The path diverges based on substitution:

    • Para-unsubstituted: Formation of benzidines or "aniline black" polymers.

    • Para-substituted: Formation of Quinone Imines and Azobenzenes .

Impact on Catalysis: Quinone imines are Michael acceptors that can chelate to low-valent metal centers (


), effectively sequestering the catalyst and stalling catalytic cycles [1].

Protocol A: Rigorous Purification (Distillation)

Objective: Isolate chemically pure aniline from oxidized oligomers. Scope: Liquid aniline derivatives (e.g., m-anisidine, fluoroanilines).

The Zinc Dust Additive

A critical, often overlooked step is the addition of Zinc dust to the distillation pot. Zinc acts as a sacrificial reducing agent, converting trace quinone imines back to the amine in situ before they distill over, preventing immediate re-oxidation in the receiving flask [2].

Workflow Visualization

PurificationWorkflow cluster_0 Pre-Distillation Setup cluster_1 Vacuum Distillation cluster_2 Post-Process Check Check Visual Quality (Dark/Opaque?) AddZn Add 1-2% w/w Zn Dust Check->AddZn If Degraded Vac Apply High Vacuum (<1 mmHg) AddZn->Vac Heat Heat to bp (Discard first 5%) Vac->Heat Collect Collect Main Fraction (Colorless) Heat->Collect Argon Backfill w/ Argon (Not Nitrogen) Collect->Argon Seal Seal & Store (-20°C) Argon->Seal

Figure 1: Purification workflow incorporating Zinc dust reduction to ensure high-fidelity distillate.

Step-by-Step Methodology
  • Assembly: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum grease.

  • Loading: Charge the boiling flask with the crude aniline.

  • Reduction: Add 1–2% w/w Zinc dust to the flask.

  • Inerting: Flush the system with Argon for 5 minutes.

  • Distillation: Apply vacuum. Heat slowly. Discard the first 5% of the distillate (fore-run), which often contains water and volatile impurities.

  • Collection: Collect the main fraction. It should be water-white (colorless).

  • Recovery: Stop heating before the flask is dry to prevent explosion hazards from unstable peroxide residues. Backfill with Argon .

Protocol B: Handling & Solution Preparation

Objective: Prepare solutions for sensitive catalysis (e.g., Buchwald-Hartwig) without introducing oxygen.

Degassing: Freeze-Pump-Thaw (FPT)

Sparging (bubbling gas) is insufficient for highly sensitive electron-rich anilines (e.g., p-phenylenediamine). The FPT method is mandatory [3].

The Protocol:

  • Freeze: Place the Schlenk tube containing the aniline solution into liquid nitrogen (

    
    ). Wait until fully frozen.
    
  • Pump: Open the stopcock to high vacuum (0.1 mmHg) for 5–10 minutes. Crucial: Do not pump while liquid; you will just evaporate solvent.

  • Thaw: Close the stopcock. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve from the liquid.[1][2]
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: After the final thaw, backfill with Argon.

Handling Decision Matrix

HandlingMatrix Start Select Handling Protocol Type Aniline Type? Start->Type Rich Electron Rich (e.g., Diamines, Alkoxy) Type->Rich Deficient Electron Deficient (e.g., Nitro, Halo) Type->Deficient Cat Pd/Ni Catalysis (Buchwald-Hartwig) Rich->Cat High Risk Synth General Synthesis (Amide coupling) Rich->Synth Med Risk Deficient->Cat Deficient->Synth Fume FUME HOOD (Standard) Deficient->Fume If stable solid App Application? Glove GLOVEBOX (Strict O2 < 1ppm) Cat->Glove Schlenk SCHLENK LINE (Argon Counterflow) Synth->Schlenk

Figure 2: Decision matrix for selecting the appropriate handling environment based on electronic properties and downstream application.

Protocol C: Long-Term Storage

Objective: Maximize shelf-life and maintain titer.

The Argon Advantage

Nitrogen (


) is lighter than oxygen. Argon (

) is heavier than oxygen.[3]
  • Why it matters: When you open a vial stored under

    
    , the inert gas rises, allowing air to mix in. When you open a vial under 
    
    
    
    , the heavy gas "sits" in the vial, creating a persistent blanket that protects the reagent [4].
Storage Specifications Table
ParameterStandard Practice (Flawed)Recommended Protocol (Optimized) Expected Shelf Life
Container Clear Glass VialAmber/Foil-Wrapped Vial Blocks UV-initiated radical formation.
Headspace Gas Nitrogen (

)
Argon (

)

density (1.78 g/L) > Air, preventing

ingress.
Seal Plastic CapTeflon-lined Cap + Parafilm Prevents gas exchange through threads.
Temperature Room Temp (

)
Freezer (

)
Arrhenius equation: Rate of oxidation halves every 10°C drop.
State SolutionNeat (Solid/Oil) Store neat; make fresh solutions only when needed.

Troubleshooting & Quality Control

Before committing a stored aniline to a reaction, perform this rapid QC check:

  • Visual Inspection:

    • Pass: Colorless or light straw/yellow.

    • Fail: Dark brown, purple, or black opaque liquid.

  • Solubility Check:

    • Pass: Dissolves completely in DCM.

    • Fail: Visible particulates (polymerized "aniline black") that do not dissolve.

  • Proton NMR:

    • Look for broadening of the

      
       peak or new aromatic signals shifted downfield, indicating quinone formation.
      

References

  • Buchwald, S. L., et al. (2006). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[4]

  • Stirczak, L. (2021). The Schlenk Line Survival Guide: Freeze-Pump-Thaw. Schlenk Line Survival Guide.

  • BenchChem. (2025). Argon vs. Nitrogen: A Comparative Analysis for Modified Atmosphere Packaging. BenchChem Technical Notes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Scientist's Guide to Resolving Solubility Challenges of 3-[(2-Phenoxyethoxy)methyl]aniline in Water

Prepared by the Senior Application Scientist Team This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering aqueous solubility issues with 3-[(2-Phenox...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering aqueous solubility issues with 3-[(2-Phenoxyethoxy)methyl]aniline. Our approach is rooted in fundamental physicochemical principles to empower you not only to solve immediate experimental hurdles but also to develop a robust strategy for formulating this and similar challenging compounds.

Problem Statement: Understanding the Solubility Hurdle

3-[(2-Phenoxyethoxy)methyl]aniline is a molecule that presents a classic solubility challenge due to its amphipathic nature. Its structure contains a hydrophilic primary aniline group, which can engage in hydrogen bonding, but this is largely counteracted by significant hydrophobic regions: two aromatic rings and an ether linkage. This structural balance leads to poor aqueous solubility, a common issue for many new chemical entities in drug discovery pipelines.[1][2]

Key Physicochemical Properties:

PropertyPredicted ValueImplication for Solubility
Molecular FormulaC₁₅H₁₇NO₂
Molecular Weight243.3 g/mol
Predicted pKa4.29 ± 0.10The aniline group is weakly basic, suggesting that pH adjustment can significantly impact solubility.[3]
Predicted XlogP2.8This positive value indicates a preference for a lipidic environment over an aqueous one, confirming its hydrophobic character.[4]

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses initial questions and provides a foundational understanding of the molecule's behavior in aqueous media.

Q1: Why is 3-[(2-Phenoxyethoxy)methyl]aniline so poorly soluble in neutral water?

A: The limited solubility is a direct result of its molecular structure. The large, non-polar surface area of the two aromatic rings and the ether chain dominates the molecule's character, making it energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water.[5] While the amine (-NH₂) group is polar, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH.

Q2: What is the simplest and most direct method to try first for solubilization?

A: The most straightforward initial approach is pH adjustment . Since the molecule contains a basic aniline group, lowering the pH of the aqueous medium will protonate this group, forming a cationic salt (an ammonium derivative).[6] This salt form is significantly more polar and thus exhibits much higher water solubility than the neutral free base.[7][8]

Q3: Can I just heat the solution to dissolve the compound?

A: While heating can increase the solubility of many compounds, it is often not a practical or reliable solution for creating stable stock solutions.[5] The compound will likely precipitate out of solution as it cools to room or experimental temperature. This method should only be considered if the solution will be used immediately at an elevated temperature and precipitation is not a concern for the specific application.

Q4: My downstream application is sensitive to pH changes or organic solvents. What are my options?

A: If pH modification and cosolvents are incompatible with your experimental system, more advanced techniques like micellar solubilization using surfactants or inclusion complexation with cyclodextrins are excellent alternatives.[2] These methods encapsulate the hydrophobic molecule within a larger, water-soluble structure, effectively shielding it from the aqueous environment without requiring drastic changes in pH or bulk solvent properties.

Section 2: In-Depth Solubilization Protocols & Troubleshooting

This section provides detailed, step-by-step protocols for four primary methods of solubilization. Each protocol is designed to be a self-validating system, with explanations for each step.

Method 1: pH-Mediated Solubilization (Salt Formation)

This is the most common and effective method for basic compounds like anilines. The goal is to protonate the amine group to form a highly soluble salt.

Scientific Principle: The basic nitrogen atom of the aniline group has a lone pair of electrons that can accept a proton (H⁺) from an acid.[9] According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the amine (predicted at 4.29), the protonated, charged form will predominate, leading to a significant increase in aqueous solubility.[10][11] For practical purposes, adjusting the pH to be at least 1-2 units below the pKa is recommended to ensure complete protonation.

cluster_workflow Workflow: pH-Mediated Solubilization A Weigh Compound B Add small amount of Water/Buffer (pH > 5) to form slurry A->B C Add 1N HCl dropwise while vortexing B->C D Compound dissolves to form a clear solution C->D E QS to final volume with Water/Buffer D->E F Verify final pH is in target range (e.g., pH 2-3) E->F

Caption: A step-by-step workflow for preparing a stock solution via pH adjustment.

Step-by-Step Protocol:

  • Preparation: Weigh the desired amount of 3-[(2-Phenoxyethoxy)methyl]aniline into a sterile conical tube.

  • Slurry Formation: Add a small volume (e.g., 20-30% of the final target volume) of purified water or a buffer with a pH above 5. The compound will not dissolve and will form a slurry.

  • Acidification: While vortexing or stirring vigorously, add a strong acid (e.g., 1N HCl) dropwise.

    • Rationale: The dropwise addition ensures gradual protonation and prevents localized high concentrations of acid. Vortexing provides the energy needed to break up particles and expose new surfaces for dissolution.[12]

  • Observation: Continue adding acid until the solution becomes completely clear. This indicates that the compound has been converted to its soluble salt form.

  • Final Volume Adjustment: Once the compound is fully dissolved, add water or buffer to reach the final desired volume and concentration.

  • Verification: Use a calibrated pH meter to check that the final pH of the stock solution is in the desired acidic range (e.g., pH 2.0-3.0) to ensure the compound remains in its protonated state.

Troubleshooting Q&A:

  • Q: I've added acid, but the solution is still cloudy. What's wrong?

    • A: It's possible you haven't added enough acid to lower the pH sufficiently below the pKa, or the desired final concentration exceeds the solubility limit of even the salt form. First, check the pH. If it's still above ~3.5, add more acid. If the pH is low and it's still cloudy, you may need to reduce the target concentration or combine this method with another, such as gentle warming or the addition of a small amount of cosolvent.

  • Q: My compound precipitates when I add it to my neutral pH cell culture media. How can I prevent this?

    • A: This is expected. The high buffering capacity of the media neutralizes the acidic stock solution, causing the compound to convert back to its insoluble free base form. To mitigate this, add the acidic stock solution to the media dropwise while stirring vigorously to allow for rapid dispersion. It is crucial to determine the highest final concentration that remains soluble in your specific media to avoid precipitation and inaccurate dosing.

Method 2: Cosolvency

This technique involves adding a water-miscible organic solvent (a cosolvent) to the water to create a solvent system with a lower overall polarity, which is more favorable for dissolving hydrophobic compounds.[13][14]

Scientific Principle: Cosolvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent.[15] They disrupt the hydrogen-bonding network of water, creating a less polar microenvironment that can more easily accommodate the non-polar regions of the 3-[(2-Phenoxyethoxy)methyl]aniline molecule.

Commonly Used Pharmaceutical Cosolvents:

CosolventTypical Starting % (v/v)Key Considerations
Ethanol5-20%Generally well-tolerated in many in vitro systems at low concentrations.[13]
Propylene Glycol (PG)5-30%A viscous solvent, good for compounds that need a bit more solubilizing power than ethanol.[16]
Polyethylene Glycol 400 (PEG 400)10-40%A low-toxicity polymer often used in formulations.[17]
Dimethyl Sulfoxide (DMSO)≤10% (stock); <0.5% (final)Excellent solubilizing power, but can have pleiotropic effects on cells. Final concentration in assays should be minimized and consistent across all treatments.[18]

Step-by-Step Protocol:

  • Preparation: Weigh the compound into a sterile glass vial.

  • Cosolvent Addition: Add the chosen cosolvent (e.g., DMSO) to the vial to dissolve the compound completely. Start with a small volume to create a concentrated primary stock.

    • Rationale: Dissolving the compound in 100% cosolvent first ensures it is fully wetted and dispersed before the addition of the aqueous phase.

  • Aqueous Dilution: While vortexing, slowly add the aqueous phase (water or buffer) to the cosolvent stock to reach the final desired concentration.

    • Critical Step: The order of addition is important. Adding the aqueous phase to the organic stock (rather than the other way around) often prevents the compound from "crashing out" or precipitating.

  • Observation: Visually inspect the final solution for clarity. A hazy or cloudy solution indicates that the solubility limit has been exceeded in that specific water/cosolvent ratio.

Troubleshooting Q&A:

  • Q: My solution turned cloudy when I added the water. What happened?

    • A: This is a common issue called precipitation. It means the final percentage of the cosolvent is too low to maintain the solubility of the compound at that concentration. You can try increasing the percentage of the cosolvent in the final solution or lowering the final concentration of your compound.

  • Q: Is there a risk of the cosolvent affecting my experiment?

    • A: Yes. All organic solvents can have an impact on biological systems. It is imperative to run a "vehicle control" in your experiments, which contains the same final concentration of the cosolvent as your test samples but without the compound. This allows you to subtract any effects of the solvent itself.

Method 3: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles can encapsulate hydrophobic compounds in their core, allowing them to be dispersed in water.[19][20]

Scientific Principle: Micelles have a hydrophobic interior (formed by the surfactant's non-polar tails) and a hydrophilic exterior (the polar head groups).[21] 3-[(2-Phenoxyethoxy)methyl]aniline will preferentially partition into the hydrophobic core of the micelle, effectively being "dissolved" within the micellar structure, which is itself soluble in the bulk aqueous phase.[22] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[23]

Commonly Used Non-Ionic Surfactants:

SurfactantTypical CMC (in water)Key Considerations
Polysorbate 20 (Tween® 20)~0.06 mM (~0.007% w/v)Widely used, but can interfere with some protein assays.
Polysorbate 80 (Tween® 80)~0.012 mM (~0.0016% w/v)Common in pharmaceutical formulations for its excellent solubilizing capacity.[17]
Kolliphor® EL (Cremophor® EL)~0.02% w/vVery effective solubilizer, but has known biological effects and should be used with appropriate controls.

Step-by-Step Protocol:

  • Surfactant Solution Preparation: Prepare an aqueous solution of the chosen surfactant (e.g., 1% w/v Polysorbate 80 in water). This concentration is well above the CMC.

  • Compound Addition: Add the weighed compound directly to the surfactant solution.

  • Energy Input: Agitate the mixture to facilitate solubilization. This can be done by vortexing for several minutes, sonicating in a bath sonicator, or stirring overnight at a controlled temperature.

    • Rationale: Energy is required to break down the compound's crystal lattice and allow it to be incorporated into the micelles.

  • Clarification (Optional): If any non-solubilized material remains, the solution can be filtered through a 0.22 µm syringe filter compatible with surfactants (e.g., PVDF) to remove undissolved particulates and ensure a clear, homogenous solution.

Troubleshooting Q&A:

  • Q: How do I choose the right surfactant?

    • A: The choice depends on your downstream application. For in vitro cell-based assays, Polysorbate 20 or 80 are common starting points. For in vivo formulations, the selection is more complex and depends on the route of administration and regulatory acceptance.

  • Q: The solution is foaming. Is this a problem?

    • A: Foaming is a characteristic property of surfactants and is not necessarily a problem, though it can make handling and accurate pipetting difficult. It indicates that the surfactant is active. If excessive, allow the solution to sit for the foam to dissipate.

Method 4: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. They have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic "guest" molecules like 3-[(2-Phenoxyethoxy)methyl]aniline.[24][25]

Scientific Principle: The non-polar aromatic rings of the compound fit snugly into the hydrophobic cavity of the cyclodextrin molecule, forming a non-covalent "inclusion complex."[26] This complex has the water-soluble properties of the cyclodextrin's exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.[17]

Step-by-Step Protocol (Kneading Method):

  • Compound-Cyclodextrin Mixture: In a mortar, mix the compound and the chosen cyclodextrin (e.g., HP-β-CD) at a specific molar ratio (start with 1:1 or 1:2).

  • Kneading: Add a small amount of a water/alcohol mixture (e.g., 50% ethanol) dropwise to the powder mixture. Knead thoroughly with a pestle for 30-60 minutes. The mixture should have a paste-like consistency.

    • Rationale: The solvent helps to partially dissolve both components, facilitating the entry of the guest molecule into the cyclodextrin host cavity. Kneading provides the mechanical energy for complex formation.[28]

  • Drying: Dry the resulting paste completely in an oven at a low temperature (e.g., 40-50 °C) or under a vacuum to remove the solvent.

  • Final Product: The resulting dried powder is the inclusion complex, which should be readily soluble in water.

  • Reconstitution: Dissolve the powdered complex in water or buffer to the desired final concentration.

Troubleshooting Q&A:

  • Q: How do I know if the complex has formed?

    • A: The most immediate indicator is a significant increase in aqueous solubility compared to the uncomplexed drug. For formal characterization, techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm complex formation.

  • Q: Can I prepare the complex directly in solution?

    • A: Yes, a solution-based method is also common. Dissolve the cyclodextrin in water and then add the compound. Stir the mixture for an extended period (24-72 hours) to allow the equilibrium of complexation to be reached. This method is simpler but may be less efficient than the kneading or freeze-drying methods.

Section 3: Strategic Selection of Solubilization Method

Choosing the right method depends on your specific experimental constraints and goals. This decision tree provides a logical path for selecting the most appropriate strategy.

Start Start: Need to solubilize 3-[(2-phenoxyethoxy)methyl]aniline Q1 Is your downstream application sensitive to pH? Start->Q1 A1_Yes pH is a concern Q1->A1_Yes Yes A1_No pH is not a concern Q1->A1_No No Q2 Is your application sensitive to organic solvents? A1_Yes->Q2 Method_pH Use Method 1: pH Adjustment (Salt Formation) A1_No->Method_pH A2_Yes Solvents are a concern Q2->A2_Yes Yes A2_No Solvents are acceptable Q2->A2_No No Q3 Is low toxicity critical (e.g., in vivo studies)? A2_Yes->Q3 Method_Cosolvent Use Method 2: Cosolvency (e.g., Ethanol, PG, low % DMSO) A2_No->Method_Cosolvent A3_Yes Low toxicity required Q3->A3_Yes Yes A3_No Standard in vitro assay Q3->A3_No No Method_CD Use Method 4: Cyclodextrins (e.g., HP-β-CD) A3_Yes->Method_CD Method_Surfactant Use Method 3: Surfactants (e.g., Polysorbate 80) A3_No->Method_Surfactant

Caption: Decision tree for selecting the optimal solubilization strategy.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17).
  • Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Wikipedia. Cosolvent.
  • SciSpace. (2022, December 4). RECORDS OF PHARMACEUTICAL AND BIOMEDICAL SCIENCES Strategies to Improve Solubility of Oral Drugs.
  • Wisdomlib. (2025, July 31). Complexation Technique: Significance and symbolism.
  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • Academia.edu.
  • Slideshare. Cosolvency | PPTX.
  • Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.
  • PMC. (2023, May 3). Drug complexes: Perspective from Academic Research and Pharmaceutical Market.
  • Frontiers Publishing Partnerships. (2008, February 13).
  • ResearchGate. (2025, July 8).
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • ResearchGate. (2015, May 11).
  • MDPI. (2025, February 18).
  • PMC.
  • MDPI. (2020, September 21). Synergistic Solubilization of Phenanthrene by Mixed Micelles Composed of Biosurfactants and a Conventional Non-Ionic Surfactant.
  • ISSR. Solubility and pH of amines.
  • ChemicalBook. 3-[(2-phenoxyethoxy)methyl]aniline | 1016749-42-0.
  • Protheragen. Solubilizer Excipients.
  • Chalmers ODR. (2012, January 6). Solubilization of Organic Dyes in Surfactant Micelles.
  • Principles of Drug Action 1, Spring 2005, Amines.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • American Pharmaceutical Review. Solubilizer Excipients.
  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Lubrizol. (2022, March 29).
  • PubChemLite. 3-[(2-phenylethoxy)methyl]aniline (C15H17NO).
  • Quora. (2018, May 12). How does branching increase the solubility in amines?.
  • CD Formul
  • American Pharmaceutical Review. (2022, November 3).
  • PubChem. 3-(2-Methoxyethoxy)aniline | C9H13NO2 | CID 16640686.
  • Solubility of Things. 3-Methylaniline - Solubility of Things.
  • CD Bioparticles.
  • ResearchGate. (2026, February 25).

Sources

Optimization

Technical Support Center: 3-[(2-Phenoxyethoxy)methyl]aniline Coupling Optimization

This technical guide addresses the optimization of temperature conditions for 3-[(2-Phenoxyethoxy)methyl]aniline , a molecule frequently used as a "linker-scaffold" intermediate in medicinal chemistry (e.g., kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of temperature conditions for 3-[(2-Phenoxyethoxy)methyl]aniline , a molecule frequently used as a "linker-scaffold" intermediate in medicinal chemistry (e.g., kinase inhibitors, PROTACs).

The presence of the flexible ether linkage combined with the nucleophilic aniline creates a specific thermodynamic profile: the molecule is prone to oxidative degradation at high temperatures and metal chelation effects that can stall coupling reactions.

User Status: Verified Researcher Current Module: Temperature Optimization & Troubleshooting Molecule Class: Ether-linked Aniline Scaffolds

Executive Technical Summary

The Core Challenge: Coupling 3-[(2-Phenoxyethoxy)methyl]aniline requires balancing nucleophilic activation (which benefits from heat) against oxidative degradation and linker instability (which suffer under heat).

  • The Ether Risk: The ethylene glycol-like linker (-O-CH2-CH2-O-) can form peroxides at temperatures >80°C in the presence of air, leading to chain cleavage. It also acts as a pseudo-crown ether, potentially sequestering metal cations (Na⁺, K⁺) or interfering with Pd-catalyst coordination spheres.

  • The Aniline Risk: As an electron-rich primary amine, it is susceptible to oxidation (N-oxide formation) or dimerization (azo coupling) if heated without rigorous inert gas protection.

Critical Parameters: Thermodynamics vs. Kinetics

The following table summarizes the operational windows for the two most common coupling modalities: Amide Coupling (Reaction with Carboxylic Acids) and Buchwald-Hartwig (Reaction with Aryl Halides).

ParameterAmide Coupling (HATU/EDC)Buchwald-Hartwig (Pd-Catalyzed)Critical Limit (Danger Zone)
Activation Temp 0°C (Critical for active ester formation)RT (Pre-stirring catalyst/ligand)N/A
Reaction Temp 20°C – 40°C (Ambient)80°C – 100°C (Controlled heating)>110°C (Ether oxidation)
Time Course 2 – 12 Hours4 – 24 Hours>48 Hours (Impurity accumulation)
Atmosphere Nitrogen/Argon (Recommended)Argon (Mandatory) Air exposure at >50°C

Optimization Workflows (Visualized)

Workflow A: Temperature Optimization Logic

This diagram outlines the decision-making process for selecting the initial temperature based on the coupling partner's steric hindrance and electronic properties.

OptimizationWorkflow Start START: Assess Coupling Partner CheckSterics Is Partner Sterically Hindered? Start->CheckSterics AmidePath Amide Coupling (HATU/EDC) CheckSterics->AmidePath Carboxylic Acid BuchwaldPath Buchwald-Hartwig (Pd) CheckSterics->BuchwaldPath Aryl Halide TempLow Standard Protocol: 0°C Activation (30 min) Warm to 23°C AmidePath->TempLow Unimpeded TempHigh Forced Protocol: Activate at 0°C Heat to 45-50°C AmidePath->TempHigh Ortho-substituted or Electron Poor Monitor Monitor Conversion TempLow->Monitor LCMS @ 2h TempHigh->Monitor LCMS @ 4h TempStd Standard: 80°C (Toluene/Dioxane) BuchwaldPath->TempStd Bromide/Iodide TempBoost Boost: 100°C (t-Amyl Alcohol) BuchwaldPath->TempBoost Chloride or Deactivated TempStd->Monitor LCMS @ 4h TempBoost->Monitor

Figure 1: Decision matrix for temperature selection based on coupling modality and steric constraints.

Detailed Protocols

Protocol A: Amide Coupling (Temperature-Controlled)

Objective: Minimize racemization and urea by-product formation.

  • Dissolution (23°C): Dissolve the carboxylic acid (1.0 equiv) in DMF or DCM.

  • Base Addition (0°C): Cool the solution to 0°C in an ice bath. Add DIPEA (3.0 equiv). Why? Lower temp prevents immediate racemization of sensitive chiral acids.

  • Activation (0°C): Add HATU (1.1 equiv). Stir for 15–30 minutes at 0°C. Visual Check: Solution often turns yellow/orange.

  • Coupling (0°C → 23°C): Add 3-[(2-Phenoxyethoxy)methyl]aniline (1.0 equiv). Stir at 0°C for 10 mins, then remove the ice bath and allow to warm to Room Temperature (23°C).

  • Monitoring: Check LCMS at 2 hours. If conversion is <50%, heat to 40°C . Do not exceed 50°C with HATU to avoid rapid hydrolysis of the reagent.

Protocol B: Buchwald-Hartwig (Thermal Management)

Objective: Prevent catalyst deactivation and ether oxidation.

  • Inerting (Critical): Flame-dry the flask and cycle Argon/Vacuum 3 times. Oxygen at 80°C will degrade the phenoxy ether.

  • Pre-complexation (RT): Add Pd source (e.g., Pd2(dba)3) and Ligand (e.g., XPhos or BrettPhos) in deoxygenated Toluene/Dioxane. Stir 5 mins.

  • Addition (RT): Add the aryl halide, base (Cs2CO3 or NaOtBu), and 3-[(2-Phenoxyethoxy)methyl]aniline .

  • Ramp (RT → 80°C): Place in a pre-heated oil bath at 80°C.

    • Note: Do not "slow ramp." Quick heating is preferred to reach catalytic activation energy before catalyst aggregation occurs.

  • Stop Condition: If the reaction turns black and conversion stalls, do not increase heat . This indicates Pd-black precipitation. Filter and re-start with fresh catalyst.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction turns dark black/brown immediately upon heating, and yield is low."

Diagnosis: Oxidation of the aniline or Catalyst Decomposition (Pd-Black). The Science: Anilines are electron-rich and prone to oxidation by trace oxygen, forming colored impurities (azo/nitroso compounds). In Pd-coupling, "Pd-Black" precipitation indicates the ligand has dissociated, often due to overheating or poor inert atmosphere. Solution:

  • Degas Solvents: Sparge solvents with Argon for 15 mins before use.

  • Lower Temperature: If running Buchwald at 100°C, drop to 80°C.

  • Add Antioxidant: For amide couplings, adding a trace of BHT (butylated hydroxytoluene) can prevent radical oxidation of the ether chain without interfering with the reaction.

Issue 2: "I see the product mass, but also a mass corresponding to [Product + 16]."

Diagnosis: N-Oxide formation or Ether Peroxidation. The Science: The +16 mass shift is a signature of oxygen insertion. If it happens on the nitrogen, it's an N-oxide. If on the ether chain, it's a peroxide/hemiacetal. This is strictly a temperature/atmosphere issue. Solution:

  • Strict Anaerobic Conditions: Ensure the reaction vessel is sealed.

  • Temperature Cap: Do not exceed 60°C.

  • Workup: Wash the crude mixture with mild reducing agent (e.g., aqueous Sodium Thiosulfate) to reduce N-oxides back to the amine/amide.

Issue 3: "The reaction stalls at 50% conversion despite heating to reflux."

Diagnosis: Catalyst Poisoning via Chelation. The Science: The (2-Phenoxyethoxy)methyl chain resembles a partial crown ether. It can chelate the metal cation of your base (Na⁺ from NaOtBu or Cs⁺ from Cs2CO3). This changes the basicity and solubility of the base, potentially stalling the catalytic cycle. Solution:

  • Switch Base: Change from NaOtBu to K3PO4 or Cs2CO3 (different cation size reduces chelation affinity).

  • Add 18-Crown-6: Adding a stoichiometric crown ether can "distract" the metal cation, freeing up your substrate.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem LowYield Low Yield / Stalled Problem->LowYield Impurity Impurity / Dark Color Problem->Impurity CheckTemp Is Temp > 80°C? LowYield->CheckTemp CheckMass Mass = M+16? Impurity->CheckMass TempYes Yes: Catalyst Death? CheckTemp->TempYes Yes TempNo No: Activation Issue? CheckTemp->TempNo No FixCat Action: Add fresh catalyst Don't increase heat TempYes->FixCat FixAct Action: Increase Temp to 40°C Or change Coupling Agent TempNo->FixAct MassYes Oxidation (N-oxide) CheckMass->MassYes Yes MassNo Polymerization CheckMass->MassNo No FixOx Action: Degas solvent Use Ar balloon MassYes->FixOx FixPoly Action: Dilute reaction Lower Temp MassNo->FixPoly

Figure 2: Diagnostic tree for common temperature-related failures.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating for this coupling? A: Yes, but with caution. For Amide Coupling , microwave heating to 60°C for 10-20 minutes is acceptable and often cleaner than prolonged conventional heating. For Buchwald , limit microwave usage to 100°C/30min. The rapid heating/cooling cycle of microwaves actually helps avoid the long-term thermal degradation of the ether linker.

Q: Why does the protocol recommend 0°C for HATU activation? A: HATU forms an active ester (O-At) which is highly reactive. At room temperature, this ester can hydrolyze (react with trace water) or cause the carboxylic acid to racemize (if chiral) before the aniline has a chance to attack. Starting at 0°C ensures the active species is generated cleanly.

Q: Is the phenoxy group stable to high heat? A: The phenoxy group itself is stable, but the ether linkage adjacent to it is the weak point. Prolonged heating (>120°C) in basic conditions can promote β-elimination (cleaving the ether), especially if the phenoxy ring has electron-withdrawing groups.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Ingold, K. U. (1969). Peroxy radicals. Accounts of Chemical Research, 2(1), 1-9. (Mechanism of ether oxidation).

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted 3-[(2-Phenoxyethoxy)methyl]aniline

Welcome to the technical support guide for handling a common purification challenge: the removal of unreacted 3-[(2-Phenoxyethoxy)methyl]aniline from reaction mixtures. As a Senior Application Scientist, my goal is to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling a common purification challenge: the removal of unreacted 3-[(2-Phenoxyethoxy)methyl]aniline from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy effectively. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab.

Section 1: Foundational Principles - Understanding the Contaminant

Q1: What are the key properties of 3-[(2-Phenoxyethoxy)methyl]aniline that make its removal from a reaction mixture challenging?

A1: The primary challenge in removing 3-[(2-Phenoxyethoxy)methyl]aniline stems from a combination of its physical properties. It possesses a relatively high boiling point and a polarity that can often be similar to the desired product, making separation by distillation or standard chromatography non-trivial. The key to its selective removal lies in exploiting its most distinct chemical feature: the basicity of its aniline functional group.

Anilines are weak bases due to the lone pair of electrons on the nitrogen atom.[1][2] This basicity is the cornerstone of the most effective and common purification strategy.

Table 1: Physicochemical Properties of 3-[(2-Phenoxyethoxy)methyl]aniline

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₂[3]
Molecular Weight 243.3 g/mol [3]
Boiling Point 404.3 ± 30.0 °C (Predicted)[3]
pKa (Conjugate Acid) 4.29 ± 0.10 (Predicted)[3]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Ether); poorly soluble in water.[4][5]

Section 2: Method Selection Guide

Q2: I have a crude reaction mixture containing unreacted 3-[(2-Phenoxyethoxy)methyl]aniline. Which purification method should I try first?

A2: The optimal purification strategy depends on the properties of your desired product, specifically its stability in acidic conditions and its physical state. The following decision flowchart provides a logical path for selecting the most appropriate method. For most neutral or acidic products, an acidic aqueous extraction (acid wash) is the most efficient and straightforward first step.[6][7]

MethodSelection start Crude Reaction Mixture (in Organic Solvent) acid_stable Is the desired product stable in acid? start->acid_stable acid_wash Perform Acidic Aqueous Extraction acid_stable->acid_wash  Yes chromatography Use Flash Column Chromatography acid_stable->chromatography  No product_solid Is the product a solid and the aniline the major impurity? acid_wash->product_solid chromatography->product_solid recrystallize Consider Recrystallization (after primary purification) product_solid->recrystallize  Yes end_purified Purified Product product_solid->end_purified  No recrystallize->end_purified

Caption: Decision flowchart for purification method selection.

Q3: When is flash column chromatography a better choice than an acid wash?

A3: Flash column chromatography is the preferred method under several circumstances:

  • Acid-Sensitive Products: If your desired product contains acid-labile functional groups (e.g., certain esters, acetals, or silyl ethers), an acid wash is not suitable as it will likely lead to product degradation.[7]

  • Basic Products: If your product is also basic, it will be protonated along with the unreacted aniline and extracted into the aqueous layer, resulting in significant product loss.[7]

  • High Purity Requirements: When an acid wash fails to remove the aniline completely, chromatography serves as an excellent secondary purification step to achieve high purity.

  • Separation of Non-Basic Impurities: Chromatography has the added advantage of simultaneously removing other non-basic impurities that would not be removed by an acid wash.

Section 3: Detailed Protocols & Troubleshooting

This section provides step-by-step procedures for the most common and effective removal techniques.

Method 1: Acidic Aqueous Extraction (Acid Wash)

The principle behind this technique is the conversion of the basic, water-insoluble aniline into its water-soluble ammonium salt via an acid-base reaction. This salt then partitions into the aqueous phase, leaving the neutral organic product behind in the organic phase.[6][8]

AcidWash cluster_0 Step 1: Initial State cluster_1 Step 2: Add Dilute Acid (e.g., 1M HCl) cluster_2 Step 3: Separation organic_layer1 Organic Layer (Product + Aniline) reaction R-NH₂ + HCl → R-NH₃⁺Cl⁻ aqueous_layer1 Aqueous Layer (Empty) organic_layer2 Organic Layer (Product) organic_final Purified Organic Layer (Wash with brine, dry) organic_layer2->organic_final aqueous_layer2 Aqueous Layer (Anilinium Salt: R-NH3+Cl-) aqueous_waste Aqueous Waste (Contains Anilinium Salt) aqueous_layer2->aqueous_waste reaction->organic_layer2 reaction->aqueous_layer2

Caption: Workflow for acidic aqueous extraction.

Experimental Protocol:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate (EtOAc), diethyl ether (Et₂O), or dichloromethane (DCM). Transfer this solution to a separatory funnel.

  • First Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.

  • Mixing: Close the stopcock and shake the funnel gently for 30-60 seconds to ensure thorough mixing of the two phases. Vent periodically.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Draining: Drain the lower aqueous layer, which now contains the protonated aniline hydrochloride salt.[6]

  • Repeat: Repeat the extraction (steps 2-5) with fresh 1 M HCl two more times to ensure complete removal of the aniline. Combine all aqueous extracts for proper disposal.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the dried solution and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Guide: Acidic Aqueous Extraction

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Aniline Removal - Insufficient acid concentration or volume.- Not enough extraction cycles.- Increase the acid concentration to 2 M HCl.[7]- Perform 3-4 extraction cycles instead of 1-2.- Check the pH of the aqueous layer after extraction to ensure it is acidic.
Product Loss into Aqueous Layer The desired product is also basic and forms a water-soluble salt.[7]- This method is unsuitable. Proceed to flash column chromatography.- A milder acidic wash (e.g., saturated NH₄Cl) can be attempted, but may be less effective.
Persistent Emulsion - Vigorous shaking of the separatory funnel.- High concentration of crude material.- Add a small amount of brine to the funnel to help break the emulsion.- Allow the funnel to stand undisturbed for a longer period.- For stubborn emulsions, filter the entire mixture through a pad of Celite®.
Method 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where your product has an Rf value of ~0.3-0.4 and is well-separated from the aniline spot.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent. For best resolution, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the purified product.[9]

Troubleshooting Guide: Flash Column Chromatography

IssuePossible Cause(s)Recommended Solution(s)
Aniline Co-elutes with Product The chosen eluent system has insufficient resolving power.- Re-optimize the eluent system with TLC, trying different solvent ratios or adding a third solvent.- Use a gradient elution, starting with a less polar eluent and gradually increasing the polarity.
Streaking or Tailing of Aniline Spot The basic aniline is interacting strongly with the acidic silanol groups on the silica gel surface.[6][7]- Add a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia to the eluent. This base will compete for the acidic sites on the silica, resulting in sharper bands.[7]
Product is Unstable on Silica The product is sensitive to the acidic nature of the silica gel.[7]- Use a less acidic stationary phase, such as neutral alumina.- Deactivate the silica gel by pre-treating it with a solution of the eluent containing triethylamine before loading the sample.[7]

Section 4: Frequently Asked Questions (FAQs)

  • Q: How can I confirm that all the unreacted 3-[(2-Phenoxyethoxy)methyl]aniline has been removed?

    • A: The most common methods are TLC, ¹H NMR spectroscopy, and GC-MS. On TLC, the spot corresponding to the aniline should be absent in the purified product lane. In the ¹H NMR spectrum, the characteristic aromatic signals of the aniline starting material should be gone. For quantitative analysis, GC-MS is highly sensitive and can detect trace amounts of the impurity.[10]

  • Q: My product is acid-sensitive, and I want to avoid column chromatography. Are there any other options?

    • A: Yes, you could consider using a scavenger resin. These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution. An isocyanate or aldehyde-functionalized resin, for example, can react with the primary amine of the aniline, allowing you to remove the resin-bound impurity by simple filtration.

  • Q: My crude mixture has turned dark brown, likely due to aniline oxidation. How can I decolorize my product?

    • A: Discoloration from aniline oxidation is common.[9] If you are performing a recrystallization on a solid product, you can add a small amount of activated carbon to the hot solution before filtering.[6][11] The activated carbon will adsorb the colored impurities, which are then removed during the hot filtration step. For oils, passing the material through a short plug of silica gel or activated carbon with a suitable solvent may also be effective.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
  • Analyst (RSC Publishing).
  • ResearchGate. (2014).
  • BenchChem. (2025).
  • BenchChem. (2025). Removal of unreacted 3-(trifluoromethyl)
  • Scribd.
  • BenchChem.
  • ChemicalBook. 3-[(2-phenoxyethoxy)methyl]aniline.
  • University of Colorado Boulder. Experiment 6: Extraction.
  • Chemistry Stack Exchange. (2014).
  • Solubility of Things. 3-Methylaniline.
  • Yufeng. (2024). Methylaniline Chemical Properties,Uses,Production.

Sources

Optimization

Minimizing side reactions in phenoxyethoxy methyl aniline synthesis

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks in the synthesis of phenoxyethoxy methyl aniline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks in the synthesis of phenoxyethoxy methyl aniline.

The synthesis of this molecule typically relies on a two-stage sequence: the etherification (O-alkylation) of a methyl-nitrophenol derivative with a phenoxyethyl halide, followed by the catalytic reduction of the nitro group to yield the final aniline. Both stages are highly susceptible to competing side reactions that can drastically reduce yield and complicate downstream purification.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and quantitative benchmarks.

Section 1: Etherification (Alkylation) Troubleshooting

Q1: Why am I seeing significant C-alkylation instead of the desired O-alkylation during the etherification step? A1: This is a classic issue dictated by your choice of solvent and its interaction with the phenolate intermediate. When a phenol is deprotonated, the negative charge is delocalized between the oxygen and the ortho/para carbons of the aromatic ring. If you use a protic solvent (such as ethanol or water), the solvent forms strong hydrogen bonds with the highly electronegative phenolate oxygen. This solvation shell sterically and electronically "shields" the oxygen, forcing the electrophile (phenoxyethyl chloride) to attack the less hindered carbon atoms, resulting in C-alkylation[1]. Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-cation (e.g.,


) but leave the phenolate oxygen "naked" and highly reactive, strongly driving the reaction down the desired 

O-alkylation pathway[1].

Q2: I am observing high rates of hydrolysis of my alkylating agent (2-phenoxyethyl chloride). How can I prevent this? A2: Hydrolysis of the alkyl halide to 2-phenoxyethanol competes directly with O-alkylation when nucleophilic hydroxide ions (


) are present. This typically occurs if aqueous bases (like NaOH) are used or if the reagents are not rigorously dried.
Solution: Utilize a mild, anhydrous inorganic base such as Potassium Carbonate (

) in a dry environment.

provides sufficient basicity to deprotonate the phenol without introducing the nucleophilic hydroxide ions that cause side-product hydrolysis[2].

Fig 1. Solvent-dependent divergence in phenolate alkylation pathways.

Section 2: Nitro Reduction Troubleshooting

Q3: During the nitro reduction step, my LC-MS shows heavy byproducts (azo and azoxy dimers). How do I minimize this? A3: The reduction of a nitroarene to an aniline does not occur in a single step; it proceeds sequentially through highly reactive nitroso and hydroxylamine intermediates[3]. If the direct hydrogenation kinetics are too slow, or if the reaction is conducted under basic conditions, the nitroso species can undergo a bimolecular condensation with the hydroxylamine intermediate to form an azoxy compound, which further reduces to an azo dimer[4]. Solution: To suppress this condensation pathway, you must accelerate the direct hydrogenation and strictly avoid basic conditions. Using highly active catalysts (like Pd/C or specific intermetallic nanoparticles such as


) strongly favors direct reduction to aniline over the azo/azoxy pathways[5]. Furthermore, running the reaction in a slightly acidic medium (e.g., adding a catalytic amount of acetic acid) protonates the intermediates, electronically hindering the nucleophilic attack required for dimer condensation[3].

Fig 2. Sequential nitro reduction and the bimolecular condensation side pathway.

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have built-in validation checkpoints so you can confirm the success of each mechanistic step in real-time.

Protocol 1: Anhydrous O-Alkylation

  • Preparation: In an oven-dried flask under an inert atmosphere (

    
    ), dissolve 1.0 eq of the methyl-nitrophenol starting material in anhydrous DMF (0.5 M concentration).
    
  • Base Addition: Add 1.5 eq of finely powdered, anhydrous

    
    . Stir at room temperature for 30 minutes.
    
    • Self-Validation Check: The solution will drastically deepen in color (often turning bright yellow/orange), visually confirming complete phenolate formation.

  • Electrophile Addition: Dropwise add 1.1 eq of 2-phenoxyethyl chloride to control the exotherm.

  • Heating: Heat the mixture to 80°C for 12 hours.

  • Reaction Validation: Perform TLC (Hexanes/EtOAc 3:1). The complete disappearance of the bright yellow nitrophenolate baseline spot confirms reaction completion.

  • Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove DMF and inorganic salts.

Protocol 2: Chemoselective Nitro Reduction

  • Preparation: Dissolve the phenoxyethoxy-methyl-nitrobenzene intermediate in absolute ethanol (0.2 M).

  • Catalyst & Additive: Add 10 wt% Pd/C (5 mol% Pd). Add 0.1 eq of glacial acetic acid.

    • Causality Note: The acetic acid ensures a slightly acidic environment, protonating hydroxylamine intermediates to actively suppress azo/azoxy condensation.

  • Hydrogenation: Purge the reaction vessel with

    
     (3x), followed by 
    
    
    
    (3x). Pressurize the vessel to 40 psi
    
    
    .
  • Reaction: Stir vigorously at 25°C for 4-6 hours.

    • Self-Validation Check: Monitor the hydrogen uptake gauge. The complete cessation of pressure drop indicates that the stoichiometric requirement of

      
       has been consumed, validating full reduction to the aniline.
      
  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the target phenoxyethoxy methyl aniline.

Section 4: Quantitative Data & Yield Optimization

The table below summarizes the causal relationship between reaction parameters and the resulting product distributions, based on established mechanistic principles.

Table 1: Effect of Reaction Conditions on Alkylation and Reduction Yields

Reaction StepSolvent / MediumBase / AdditiveCatalystPrimary Side Reaction ObservedTarget Yield (%)
Alkylation Ethanol (Protic)NaOH (Aqueous)NoneC-Alkylation, Hydrolysis35%
Alkylation DMF (Aprotic)

(Anhydrous)
NoneNone (Optimized)92%
Reduction Methanol (Basic)NaOHPd/CAzo/Azoxy Condensation45%
Reduction Ethanol (Neutral)NonePd/CMinor Azoxy Formation78%
Reduction Ethanol (Acidic)Acetic AcidPd/CNone (Optimized)96%

References

Sources

Troubleshooting

Recrystallization solvent selection for 3-[(2-Phenoxyethoxy)methyl]aniline

Technical Support Center: Purification of 3-[(2-Phenoxyethoxy)methyl]aniline User Guide: Recrystallization & Solvent Selection Product: 3-[(2-Phenoxyethoxy)methyl]aniline (CAS: 79808-16-5 / 1016749-42-0) Category: Pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-[(2-Phenoxyethoxy)methyl]aniline

User Guide: Recrystallization & Solvent Selection

Product: 3-[(2-Phenoxyethoxy)methyl]aniline (CAS: 79808-16-5 / 1016749-42-0) Category: Pharmaceutical Intermediates / Aniline Derivatives Document ID: TS-REC-79808[][2][3]

Core Technical Analysis

The Challenge: 3-[(2-Phenoxyethoxy)methyl]aniline contains a basic primary amine, a lipophilic aromatic ether tail, and a meta-substitution pattern.[][2][3] This structural combination presents a specific purification challenge:

  • Low Melting Point Risk: The meta-substitution and flexible ether linkage often disrupt crystal lattice packing, making the free base prone to existing as an oil or a low-melting solid.[][3]

  • Solubility Profile: The molecule is amphiphilic—soluble in organic solvents (due to the phenoxy group) but moderately polar (due to the amine).[3]

Strategic Recommendation:

  • If the Crude is Solid: Proceed with Solvent System A (Polar/Non-polar precipitation).[]

  • If the Crude is an Oil (Oiling Out): You must convert the free base into a salt (e.g., Hydrochloride or Oxalate) to raise the melting point and facilitate crystallization. See Protocol B .

Decision Matrix & Workflow

The following logic gate determines your experimental path based on the physical state of your crude material.

Recrystallization_Workflow Start Start: Crude 3-[(2-Phenoxyethoxy)methyl]aniline CheckState Check Physical State (at Room Temp) Start->CheckState SolidPath State: Solid / Waxy Solid CheckState->SolidPath Is Solid OilPath State: Viscous Oil / Sticky Gum CheckState->OilPath Is Oil SolventSelect Select Solvent System A (Free Base Recrystallization) SolidPath->SolventSelect SaltForm Select Protocol B (Salt Formation & Crystallization) OilPath->SaltForm Requires Derivatization System1 Option 1: Toluene / Heptane (Best for non-polar impurities) SolventSelect->System1 System2 Option 2: Ethanol / Water (Best for polar impurities) SolventSelect->System2 HCl_Salt Generate HCl Salt (Solvent: IPA or EtOAc) SaltForm->HCl_Salt Final Pure Crystalline Solid System1->Final System2->Final HCl_Salt->Final

Figure 1: Decision tree for selecting the purification route based on the physical state of the crude intermediate.

Solvent Selection Data

The following solvents are validated based on the "Like Dissolves Like" principle applied to the aniline-ether scaffold [1][2].

Solvent SystemRoleRatio (v/v)Temperature RangeApplication Note
Toluene / Heptane Primary Recryst. 1:3 to 1:580°C

0°C
Best for Free Base. Dissolve in hot Toluene; add Heptane until turbid.[][2][3] Excellent for removing tarry impurities.[3]
Ethanol / Water Alternative1:1 to 1:270°C

4°C
Use if the compound is highly colored. Water acts as a strong anti-solvent.[3] Risk: Oiling out.[][3]
Isopropanol (IPA) Salt Crystallization PureReflux

RT
Standard for HCl Salts. Aniline hydrochlorides typically crystallize well from hot IPA.[][3]
Ethyl Acetate Washing/SlurryN/ARTGood for triturating sticky solids to remove surface impurities.[][3]

Experimental Protocols

Protocol A: Recrystallization of the Free Base (Solid Crude)

Use this only if your starting material is already a solid.[2]

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Toluene (approx. 2-3 mL) and heat to 80-90°C.

  • Saturation: If not fully dissolved, add Toluene dropwise until clear. Note: If black particles remain, perform a hot filtration.

  • Precipitation: Remove from heat. While still hot, slowly add Heptane (or Hexane) dropwise until a faint, persistent cloudiness appears.[3]

  • Clearing: Add 2-3 drops of hot Toluene to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white/off-white needles via vacuum filtration.[][3] Wash with cold Heptane.[3]

Protocol B: Salt Formation & Crystallization (Oily Crude)

Use this if your material is an oil.[][3] Converting to the Hydrochloride (HCl) salt is the industry standard for purifying liquid anilines [3].[2][3]

  • Dilution: Dissolve 1.0 g of oily crude in Ethyl Acetate (5 mL).

  • Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (or bubble HCl gas) until pH < 2. A thick precipitate should form immediately.[3]

  • Isolation of Crude Salt: Filter the solid. This is the crude HCl salt.[3]

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add Isopropanol (IPA) and heat to reflux.

    • Add Methanol dropwise only if required to fully dissolve the salt at reflux.

    • Cool slowly to room temperature to form high-purity crystals.

Troubleshooting & FAQs

Q1: The solution turned into a milky emulsion ("Oiled Out") instead of crystallizing. What happened?

  • Cause: The temperature dropped too quickly, or the solvent polarity gap was too wide (e.g., adding water to ethanol too fast).[3]

  • Fix: Re-heat the mixture until it clears. Add a "seed crystal" if available.[3] If it persists, switch to Protocol B (Salt Formation) as the free base likely has a melting point too close to room temperature.

Q2: My crystals are colored (brown/red) instead of white.

  • Cause: Oxidation of the aniline amine group (common in air).

  • Fix: Perform the recrystallization with a small amount of Activated Charcoal . Add charcoal to the hot solution, stir for 5 minutes, and perform a hot filtration through Celite before cooling [4].

Q3: Can I use Diethyl Ether/Hexane?

  • Analysis: While chemically feasible, Diethyl Ether is highly volatile and difficult to keep at the correct ratio during hot recrystallization. Toluene/Heptane is safer and provides better thermal control.[][3]

References

  • BenchChem Technical Support. (2025).[][3][4][5] Recrystallization of Substituted Anilines: General Protocols. Retrieved from [][3]

  • Sigma-Aldrich. (n.d.).[3] Product Specification: 3-(2-Phenoxyethoxy)aniline.[][2][3][6] Retrieved from [2][3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[][2][3] (General reference for aniline salt formation).

  • PubChem. (2025).[][3][7][8] Compound Summary: 3-[(2-phenylethoxy)methyl]aniline.[][2][3][6] Retrieved from [][3]

Sources

Optimization

Overcoming steric hindrance in 3-substituted aniline reactions

Technical Support Center: Advanced Aniline Coupling Protocols Topic: Troubleshooting & Optimization for 3-Substituted (Meta) Anilines Ticket ID: #META-3SUB-001 Status: Open Agent: Senior Application Scientist Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Aniline Coupling Protocols Topic: Troubleshooting & Optimization for 3-Substituted (Meta) Anilines Ticket ID: #META-3SUB-001 Status: Open Agent: Senior Application Scientist

Introduction: The "Meta-Paradox" in Aniline Chemistry

User Query: "I am trying to couple a 3-trifluoromethyl aniline, but the reaction stalls or gives low yields. It’s not ortho-substituted, so why is steric hindrance/reactivity still an issue?"

Technical Insight: While 3-substituted (meta) anilines lack the direct steric blockade of ortho-substituted congeners, they present a unique challenge we call the "Meta-Paradox."

  • Electronic Deactivation: Meta-substituents (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) often exert strong electron-withdrawing inductive effects (
    
    
    ) without the compensating resonance donation seen in para-substitution. This drastically lowers the nucleophilicity of the nitrogen lone pair.
  • Distal Steric Clash: In transition metal catalysis (e.g., Buchwald-Hartwig), a bulky group at the 3-position can clash with the ligand architecture during the reductive elimination step, destabilizing the transition state.

This guide provides three "Tier 3" troubleshooting modules to overcome these specific barriers.

Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

Problem: Reaction fails to proceed or stalls after oxidative addition. Root Cause: The 3-substituent is destabilizing the Pd-Amine complex or slowing reductive elimination.

Diagnostic & Solution Matrix

The choice of ligand is the single most critical variable. Standard ligands (BINAP, dppf) often fail with electron-deficient or bulky meta-anilines.

LigandSelection Start Start: Analyze 3-Substituent Type Is the group Electron Withdrawing (EWG) or Sterically Bulky? Start->Type EWG EWG (-CF3, -CN, -F) Problem: Low Nucleophilicity Type->EWG Electronic Issue Bulk Bulky (-tBu, -iPr, -Ph) Problem: Distal Steric Clash Type->Bulk Steric Issue Sol_EWG Solution: BrettPhos or tBuBrettPhos (High Turnover for weak nucleophiles) EWG->Sol_EWG Sol_Bulk Solution: RuPhos or SPhos (Accommodates steric bulk) Bulk->Sol_Bulk Base Base Selection: Use Cs2CO3 (Weak) or NaOtBu (Strong) Sol_EWG->Base Sol_Bulk->Base

Figure 1: Decision tree for Dialkylbiaryl Phosphine ligand selection based on aniline properties.

Standard Operating Procedure (SOP): The "BrettPhos" Protocol

Applicable for: 3-CF3, 3-CN, 3-Halogen anilines.

  • Catalyst Pre-loading: Charge a reaction vial with Pd(OAc)₂ (1-2 mol%) and BrettPhos (2-4 mol%).

    • Note: A 1:2 Pd:Ligand ratio is crucial to prevent Pd-black precipitation.

  • Solvent Degassing: Add 1,4-Dioxane or t-Amyl Alcohol . Sparge with Argon for 10 mins.

    • Why? Oxygen poisons the active Pd(0) species immediately.

  • Activation: Add Cs₂CO₃ (2.0 equiv) or K₃PO₄ (for base-sensitive substrates).

    • Tech Tip: If the substrate allows, NaOtBu (strong base) often gives faster rates by facilitating the deprotonation of the amine bound to Palladium.

  • Reaction: Heat to 100°C for 12 hours.

  • Checkpoint: If conversion is <50% after 4 hours, add a second portion of catalyst (0.5 mol% Pd / 1 mol% Ligand) as a solution in degassed solvent.

Module 2: Amide Bond Formation (The "Low Nucleophilicity" Fix)

Problem: Standard coupling (EDC/NHS or HATU) yields <10% product with 3-EWG anilines. Root Cause: The aniline is too electron-deficient to attack the active ester intermediate generated by HATU/EDC.

Troubleshooting Table: Coupling Reagent Hierarchy
TierReagent SystemWhen to UseMechanism of Action
1 HATU / DIPEA Mildly deactivated anilines (e.g., 3-Cl).Generates active Azt-ester. Fast, but sensitive to sterics.
2 T3P (Propylphosphonic anhydride) 3-substituted anilines prone to epimerization.Low epimerization, drives equilibrium by forming stable phosphate byproducts.
3 Ghosez's Reagent / SOCl₂ CRITICAL FIX for 3-CF3, 3-NO2.Converts acid to Acid Chloride . Removes the equilibrium barrier.
4 AlMe₃ (Trimethylaluminum) "Nuclear Option" for esters + anilines.Activates the amine by forming a reactive Aluminum-amide species.
Tier 3 Protocol: Acid Chloride Activation (The "Sure-Fire" Method)

Use this when HATU fails.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF .

  • Monitoring: Stir until gas evolution stops (approx. 1 hr). Evaporate solvent to remove excess HCl/Oxalyl Chloride (Critical step to prevent aniline protonation).

  • Coupling: Redissolve the crude acid chloride in DCM.

  • Addition: Add the 3-substituted aniline (1.1 equiv) and Pyridine (or 2,6-Lutidine) (1.5 equiv).

    • Tech Tip: Pyridine is preferred over TEA/DIPEA here because it acts as both a base and a nucleophilic catalyst (forming an N-acyl pyridinium intermediate).

Module 3: Reductive Amination (Overcoming Imine Instability)

Problem: Ketone + 3-Substituted Aniline = No Reaction or low yield. Root Cause: Electron-deficient anilines form unstable imines. The equilibrium favors the starting materials, and the imine hydrolyzes faster than it reduces.

The Solution: Titanium(IV) Isopropoxide Protocol

Ti(OiPr)₄ acts as a dual-function reagent:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Shifts the equilibrium toward imine formation by trapping water.

TiMechanism Step1 Ketone + Aniline + Ti(OiPr)4 Step2 Titanium-Hemiaminal Complex Step1->Step2 Coordination Step3 Activated Imine (Water Trapped on Ti) Step2->Step3 Elimination Step4 Reduction (NaBH4) Step3->Step4 Hydride Transfer

Figure 2: Mechanism of Ti(IV)-mediated reductive amination.

Step-by-Step Protocol
  • Imine Formation (Neat/Concentrated):

    • Mix Amine (1.0 equiv) and Ketone (1.0 equiv) in a vial.

    • Add Ti(OiPr)₄ (1.25 equiv) neat (no solvent) or in minimal dry THF.

    • Stir at Room Temperature for 6–12 hours . The solution will often become viscous/yellow.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (10 mL/mmol).

    • Add NaBH₄ (1.5 equiv) carefully (exothermic).

  • Quench (Critical):

    • The reaction will form a titanium emulsion upon adding water.

    • The Fix: Quench with 1M NaOH or Rochelle’s Salt solution. Stir vigorously until two clear layers form (organic vs. aqueous Ti-salts). Filter through Celite if necessary.

Frequently Asked Questions (FAQs)

Q1: My 3-substituted aniline is an oil and I suspect it's degrading. How do I purify it before coupling?

  • A: 3-substituted anilines oxidize easily. Convert it to the HCl salt for storage. Dissolve in Et2O, bubble HCl gas or add 4M HCl/Dioxane. The salt is stable and can be used directly in amide couplings (with extra base) or Buchwald reactions (base will free it in situ).

Q2: In the Buchwald reaction, I see "Pd Black" crashing out immediately.

  • A: This indicates your ligand is not stabilizing the Pd(0) effectively.

    • Fix 1: Increase Ligand:Pd ratio to 2:1 or 3:1.

    • Fix 2: Ensure your solvent is strictly degassed.

    • Fix 3: Switch to a precatalyst like XPhos-Pd-G3 or BrettPhos-Pd-G3 . These generate the active species efficiently without the induction period where decomposition occurs.

Q3: Can I use microwave irradiation for these couplings?

  • A: Yes, specifically for Module 2 (Amide Coupling) . Microwave heating (120°C, 10-20 min) can overcome the activation energy barrier for poor nucleophiles when using T3P or HATU. However, avoid microwaves for the Ti(OiPr)₄ reductive amination step as it may decompose the titanium complex before reduction.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[2]

  • Mattson, R. J., et al. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Dunetz, J. R., et al. (2011).[1][4] T3P (Propylphosphonic Anhydride) for Amide Bond Formation. Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Troubleshooting

Troubleshooting low purity in commercial 3-[(2-Phenoxyethoxy)methyl]aniline

Technical Support Center: 3-[(2-Phenoxyethoxy)methyl]aniline Ticket ID: T-PEM-003 Subject: Troubleshooting Purity, Stability, and Handling of Ether-Linked Anilines Status: Open [Expert Resolution Provided] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-[(2-Phenoxyethoxy)methyl]aniline Ticket ID: T-PEM-003 Subject: Troubleshooting Purity, Stability, and Handling of Ether-Linked Anilines Status: Open [Expert Resolution Provided]

Executive Summary

You are encountering purity issues with 3-[(2-Phenoxyethoxy)methyl]aniline . As a Senior Application Scientist, I have analyzed your case. This compound contains two distinct reactive motifs: a primary aniline (susceptible to rapid oxidative degradation) and a benzyl ether linkage (susceptible to acid-catalyzed cleavage).

Commercial batches often arrive with purities ranging from 85-95% due to "shelf-aging," appearing as dark brown oils rather than the theoretical pale yellow/colorless liquids. The guide below provides a self-validating workflow to restore purity and prevent recurrence.

Module 1: Diagnostic Triage

Identify the root cause based on your observation.

Symptom Probable Root Cause Immediate Action
Dark Brown/Black Color Oxidative Polymerization. Anilines form quinone-imines and azo-polymers upon exposure to air/light.Perform Acid-Base Extraction (See Module 3). Distillation is risky due to high boiling point.
New Peak @ RRT 0.85 Hydrolysis/Cleavage. The benzyl ether bond has cleaved, likely yielding 3-aminobenzyl alcohol or phenol.Check storage pH. If acidic, neutralize immediately. Purify via Column Chromatography .
Tailing on TLC/HPLC Silanol Interaction. The basic amine is interacting with acidic silanols on the silica stationary phase.[1]Add 1% Triethylamine (TEA) or 0.1% NH₄OH to your mobile phase.
Insoluble Precipitate Carbonate Formation. Reaction with atmospheric CO₂ to form carbamates/carbonates.Filter solids; store under Argon.

Module 2: The Mechanism of Degradation

Understanding why your compound degrades is the first step to stabilizing it.

The primary aniline nitrogen has a lone pair that is highly susceptible to radical abstraction by atmospheric oxygen. This initiates a cascade leading to colored impurities (azo compounds and polyanilines). Furthermore, the ether linkage provides a secondary site for degradation if trace acids are present.

DegradationPathways Start Pure Aniline (Colorless) Oxidation Oxidation (Air/Light) Start->Oxidation Acid Trace Acid (Hydrolysis) Start->Acid Radical N-Radical Species Oxidation->Radical Polymer Azo/Polymer Impurities (Brown/Black) Radical->Polymer Dimerization Cleavage Ether Cleavage Acid->Cleavage Byproducts Phenol + 3-Aminobenzyl Alcohol Cleavage->Byproducts

Figure 1: Degradation pathways showing oxidative polymerization (color change) and acid-catalyzed ether cleavage.

Module 3: Purification Protocol (Acid-Base Extraction)

The "Gold Standard" for restoring aniline purity without thermal stress.

Why this works: Neutral impurities (phenols, nitro-precursors, oxidation polymers) do not protonate. By converting your target aniline into its water-soluble salt, you can wash away these impurities, then recover the pure base.[2]

Reagents:
  • 1M HCl (aq)[3]

  • 1M NaOH (aq)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)

  • Brine (Sat. NaCl)[4]

Step-by-Step Workflow:
  • Dissolution: Dissolve crude dark aniline in MTBE (10 mL per gram).

  • Salt Formation (Extraction A): Add 1M HCl (1.2 equivalents). Shake vigorously.

    • Chemistry: The aniline becomes the anilinium chloride salt (

      
      ) and moves to the Aqueous Layer .[3]
      
    • Impurities: Neutral oxidation products remain in the Organic Layer .

  • Separation: Collect the aqueous layer.[5] Keep it. Discard the organic layer (this contains the brown "gunk").

  • Wash: Wash the aqueous layer once with fresh MTBE to remove trapped organics.

  • Liberation (Basification): Cool the aqueous layer to 0°C. Slowly add 1M NaOH until pH > 12.

    • Observation: The solution will turn cloudy as the free aniline oil separates.

  • Recovery (Extraction B): Extract the cloudy aqueous mixture with fresh MTBE (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

AcidBaseExtraction Crude Crude Aniline (Dark) Dissolved in MTBE AddAcid Add 1M HCl (Protonation) Crude->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities/Color) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Anilinium Salt) Sep1->AqLayer1 Keep Basify Add NaOH to pH > 12 (Deprotonation) AqLayer1->Basify Extract Extract with MTBE Basify->Extract FinalOrg Final Organic Layer (Pure Aniline) Extract->FinalOrg Dry & Evaporate FinalAq Waste Aqueous Extract->FinalAq Discard

Figure 2: Acid-Base extraction workflow to isolate basic aniline from neutral oxidative impurities.

Module 4: Chromatographic Troubleshooting

If high-purity (>99%) is required for biological assays.

The Problem: Anilines are basic. Silica gel is acidic (


).


This ionic interaction causes peak tailing, loss of yield, and poor resolution.

The Solution: Pre-treat your silica or modify your mobile phase with a base that competes for the silanol sites.[1]

  • Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% Isopropylamine.

  • Column Pre-treatment: Flush the column with 99:1 Hexane:TEA before loading your sample.

Recommended Gradient (TLC/Column):

  • Solvent A: Hexanes + 1% TEA

  • Solvent B: Ethyl Acetate + 1% TEA

  • Gradient: 0% B

    
     40% B. (The ether chain adds polarity, so it will elute later than simple anilines).
    

Frequently Asked Questions (FAQ)

Q1: Can I store the compound as a free base? A: Not recommended for periods >30 days. The free base is oxidation-prone.

  • Best Practice: Convert it to the Hydrochloride (HCl) salt . Dissolve the purified aniline in diethyl ether and bubble dry HCl gas (or add 4M HCl in Dioxane). The resulting white solid is stable for years at -20°C [1].

Q2: My LC-MS shows a mass of M+16. What is this? A: This is the N-oxide or a hydroxylated impurity, a classic sign of oxidation. If the peak is M+14, it may be a methylated impurity from synthesis (using methanol/methyl iodide nearby). If M+16 is present, perform the Acid-Base extraction immediately.

Q3: Is the "phenoxyethoxy" chain stable to acid extraction? A: Yes, under the mild conditions described (1M HCl, room temperature, <30 mins). However, avoid boiling in strong acid (e.g., 6M HCl, reflux), as this will cleave the benzyl ether bond [2].

Q4: Can I use Acetone to clean glassware used with this compound? A: No. Primary anilines react with acetone to form imines (Schiff bases) . This will contaminate your next experiment. Use Methanol or Isopropanol for cleaning.

References

  • BenchChem Technical Support. (2025).[1][6][7][8][9] Storage and stability issues of ortho-alkenyl anilines.[7] Retrieved from 7

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from 10

  • ResearchGate Discussion. (2014). How do I remove aniline from the reaction mixture? Retrieved from 3

  • BenchChem Technical Support. (2025). Purifying Aniline Derivatives by Column Chromatography. Retrieved from 1

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 3-[(2-Phenoxyethoxy)methyl]aniline: High-Field vs. Benchtop NMR Comparison Guide

As a Senior Application Scientist, selecting the appropriate analytical platform for structural verification is not merely a matter of preference—it is a balance of physical limitations, laboratory economics, and data in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical platform for structural verification is not merely a matter of preference—it is a balance of physical limitations, laboratory economics, and data integrity. 3-[(2-Phenoxyethoxy)methyl]aniline (C15H17NO2) is a highly functionalized intermediate containing an aniline core, a benzylic ether linkage, and a phenoxy group.

This guide provides an authoritative structural elucidation of this molecule and objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) platforms.

The Analytical Challenge: Structural Elucidation

The molecular architecture of 3-[(2-Phenoxyethoxy)methyl]aniline presents a specific challenge: aromatic crowding . The molecule possesses 9 aromatic protons distributed across two distinct phenyl rings (a meta-substituted aniline and a mono-substituted phenoxy group).

1H NMR Spectral Assignments (Simulated for 600 MHz in CDCl3)

At 600 MHz, the high Larmor frequency provides sufficient dispersion to resolve the complex spin-spin splitting (J-coupling) of the aromatic region.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Logic
~3.60 Broad Singlet2H-NH₂ (Aniline)Broadening is caused by quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange with trace moisture.
~3.80 Multiplet2H-CH₂- (Ethylene)Deshielded by the adjacent benzylic ether oxygen.
~4.15 Multiplet2H-CH₂- (Ethylene)Deshielded by the adjacent phenoxy oxygen; shifted further downfield than the benzylic side due to the stronger electron-withdrawing nature of the phenoxy group.
~4.45 Singlet2HAr-CH₂-O-The benzylic protons are highly deshielded by both the aromatic ring current and the adjacent electronegative oxygen.
~6.60 - 6.75 Multiplets3HAniline Ar-H (H-2, H-4, H-6)Shielded by the strong electron-donating resonance effect (+R) of the -NH₂ group.
~6.90 - 6.95 Doublet/Triplet3HPhenoxy Ar-H (ortho, para)Shielded by the +R effect of the ether oxygen.
~7.10 Triplet1HAniline Ar-H (H-5)Meta to the -NH₂ group; lacks the shielding resonance effect, appearing further downfield.
~7.25 - 7.30 Triplet2HPhenoxy Ar-H (meta)Meta to the ether oxygen; remains relatively unshielded.

Platform Comparison: 600 MHz High-Field vs. 80 MHz Benchtop

While high-field NMR remains the gold standard, benchtop NMR systems utilizing permanent, cryogen-free magnets have revolutionized process chemistry by democratizing NMR access, reducing costs, and enabling point-of-need analysis[1]. However, their lower magnetic field strength introduces severe physical limitations when analyzing complex molecules like 3-[(2-Phenoxyethoxy)methyl]aniline.

The Physics of Spectral Overlap

The fundamental difference between these platforms lies in the relationship between J-coupling and the Larmor frequency. J-coupling constants (measured in Hz) are dictated by molecular geometry and are independent of the magnetic field. However, the chemical shift scale (ppm) is field-dependent.

For example, a standard triplet with a 7 Hz coupling constant spans roughly 15-20 Hz. On an 80 MHz benchtop system, this 20 Hz width consumes 0.25 ppm of the spectrum. On a 600 MHz system, the exact same 20 Hz multiplet consumes only 0.033 ppm [2].

Resolution_Causality J J-Coupling (Hz) Field Independent LowField 80 MHz Benchtop 1 ppm = 80 Hz J->LowField HighField 600 MHz High-Field 1 ppm = 600 Hz J->HighField B0 Magnetic Field (B0) Hz/ppm Ratio B0->LowField B0->HighField Overlap Multiplets Expand (ppm) Severe Spectral Overlap LowField->Overlap Resolved Multiplets Contract (ppm) Baseline Resolution HighField->Resolved

Fig 1: Causality of spectral overlap in benchtop vs. high-field NMR based on Larmor frequency.

Because all 9 aromatic protons of 3-[(2-Phenoxyethoxy)methyl]aniline resonate within a narrow 0.7 ppm window (6.6 to 7.3 ppm), an 80 MHz benchtop system will collapse these signals into an unresolved, second-order multiplet. Traditional peak integration becomes inadequate, often requiring advanced Quantum Mechanical Modeling (QMM) software to deconvolute the overlapping signals for quantitative analysis[3].

Quantitative Performance Matrix
Parameter600 MHz High-Field (Superconducting)80 MHz Benchtop (Permanent Magnet)Analytical Impact
Aromatic Resolution Baseline separation of multiplets.Severe overlap; broad multiplet from 6.6-7.3 ppm.Benchtop cannot be used for de novo structural elucidation of this region without QMM.
Aliphatic Resolution Distinct multiplets at 3.8 and 4.15 ppm.Partial overlap, but generally resolvable.Both platforms can verify the presence of the ethylene linker.
Sensitivity (Limit) ~100 µmol/L (16 scans)[2]~1 mmol/L (16 scans)[2]Benchtop requires higher sample concentrations or significantly longer acquisition times.
Infrastructure Dedicated facility, liquid He/N₂ cryogens.Standard laboratory bench, standard 110/220V outlet.Benchtop provides immediate, point-of-need QA/QC capabilities.

Experimental Protocol: Self-Validating Acquisition Workflow

To ensure absolute trustworthiness in the data, the following protocol establishes a closed-loop, self-validating system for acquiring the 1H NMR spectrum of 3-[(2-Phenoxyethoxy)methyl]aniline.

NMR_Workflow Start 3-[(2-Phenoxyethoxy)methyl]aniline Synthesis Output Prep Sample Prep: 20 mg in 0.6 mL CDCl3 Add 0.03% TMS (Internal Standard) Start->Prep Decision Select NMR Platform Prep->Decision Benchtop 80 MHz Benchtop NMR (Routine QA/QC) Decision->Benchtop HighField 600 MHz High-Field NMR (Structural Elucidation) Decision->HighField AcqB Acquisition: 64 Scans Broad Aromatic Overlap Benchtop->AcqB AcqH Acquisition: 16 Scans Baseline Multiplet Resolution HighField->AcqH Process Fourier Transform, Phase Correction & TMS Calibration (0.0 ppm) AcqB->Process AcqH->Process

Fig 2: Experimental workflow for NMR structural verification of the synthesized aniline derivative.

Step-by-Step Methodology

Step 1: Gravimetric Sample Preparation

  • Action: Weigh exactly 20.0 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: 20 mg provides an optimal concentration (~135 mM) to achieve a high Signal-to-Noise Ratio (SNR) rapidly. CDCl₃ is selected because its low polarity preserves the native electronic state of the aniline without disrupting potential intramolecular interactions.

  • Self-Validation: The inclusion of TMS provides an internal standard. If the TMS peak does not appear at exactly 0.00 ppm post-Fourier Transform, the spectral calibration is flagged as invalid.

Step 2: Tuning, Matching, and Locking

  • Action: Insert the sample into the probe. Lock the spectrometer to the deuterium frequency of CDCl₃ (7.26 ppm).

  • Causality: Locking compensates for magnetic field drift over time, preventing artificial peak broadening.

  • Self-Validation: The lock level must stabilize >80%. A fluctuating lock signal indicates sample turbidity, precipitation, or paramagnetic impurities, halting the run until the sample is filtered.

Step 3: Automated Shimming and Line Shape Verification

  • Action: Execute gradient shimming (Z1-Z5). Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak.

  • Causality: Shimming corrects spatial inhomogeneities in the B₀ magnetic field, ensuring sharp peaks.

  • Self-Validation: The run may only proceed if the FWHM is ≤ 1.0 Hz (for high-field). If > 1.0 Hz, the system automatically triggers a re-shim to prevent multiplet distortion and inaccurate integration.

Step 4: Pulse Sequence and Acquisition

  • Action: Apply a standard 1D proton pulse sequence (e.g., zg30). Set the Relaxation Delay (D1) to 5.0 seconds. Acquire 16 scans (High-Field) or 64 scans (Benchtop).

  • Causality: A 5-second D1 ensures complete longitudinal (T1) relaxation of the slower-relaxing aromatic protons. Failure to allow full relaxation results in truncated integration values, ruining quantitative purity assessments.

Conclusion

For the de novo structural elucidation of 3-[(2-Phenoxyethoxy)methyl]aniline, High-Field NMR (600 MHz) is mandatory. The 9 aromatic protons require the high Larmor frequency to prevent severe spectral overlap and allow for the extraction of exact J-coupling constants.

However, once the reference spectrum is established, Benchtop NMR (80 MHz) serves as an exceptional tool for routine QA/QC and reaction monitoring. While the aromatic region will appear as an unresolved multiplet, the distinct aliphatic signals of the benzylic and ethylene linkers (3.80 - 4.45 ppm) are sufficiently resolved at 80 MHz to confirm product formation and assess bulk purity directly on the laboratory bench.

References[3] Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. NIH. Link[2] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Link[1] Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI. Link

Sources

Comparative

HPLC Method Development for 3-[(2-Phenoxyethoxy)methyl]aniline Purity Profiling

Topic: HPLC Method Development for 3-[(2-Phenoxyethoxy)methyl]aniline Purity Content Type: Publish Comparison Guide Executive Summary The analysis of 3-[(2-Phenoxyethoxy)methyl]aniline —a bifunctional intermediate often...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 3-[(2-Phenoxyethoxy)methyl]aniline Purity Content Type: Publish Comparison Guide

Executive Summary

The analysis of 3-[(2-Phenoxyethoxy)methyl]aniline —a bifunctional intermediate often used in the synthesis of kinase inhibitors and complex dyes—presents specific chromatographic challenges. Its structure combines a basic aniline moiety with a flexible ether linker and a lipophilic phenoxy group.[1] Standard "generic" HPLC methods often fail to resolve this molecule from its synthetic precursors (e.g., nitro-derivatives) or result in severe peak tailing due to silanol interactions.[1]

This guide objectively compares three method development strategies: Generic Unbuffered Systems , Neutral pH Phosphate Systems , and the Optimized Acidic Ion-Suppression Method .[1] Based on experimental causality and validation data, we recommend the Acidic Phenyl-Hexyl Workflow as the industry standard for purity assessment.[1]

Part 1: Compound Profile & Critical Quality Attributes (CQAs)

To design a robust method, we must first understand the molecule's physicochemical behavior and its impurity landscape.[1]

  • Chemical Structure: Aniline ring linked via a methoxy-ethoxy chain to a phenyl ring.[1]

  • pKa (Predicted): ~4.3 – 4.6 (Aniline amine).[1]

  • LogP: ~2.8 (Moderately lipophilic).[1]

  • Solubility: High in MeOH/ACN; limited in water at neutral pH; high in acidic aqueous buffers.[1]

Impurity Fate Mapping

The synthesis typically involves the reduction of a nitro-precursor.[1] Understanding this pathway defines our separation requirements.[1]

ImpurityFate Start Starting Material: 3-Nitrobenzyl bromide Inter Intermediate: 3-[(2-Phenoxyethoxy)methyl]nitrobenzene Start->Inter Alkylation Reagent Reagent: 2-Phenoxyethanol Reagent->Inter Prod Target API: 3-[(2-Phenoxyethoxy)methyl]aniline Inter->Prod Reduction (Fe/HCl or H2/Pd) Imp1 Impurity A: Unreacted Nitro Intermediate Inter->Imp1 Incomplete Reaction Imp2 Impurity B: Over-reduction (Cyclohexyl) Prod->Imp2 Over-hydrogenation

Figure 1: Impurity fate map identifying critical separation targets (Nitro-intermediate vs. Aniline target).

Part 2: Comparative Method Analysis

We evaluated three distinct chromatographic approaches. The data below synthesizes performance metrics typical for aniline derivatives on silica-based columns.

1. The "Generic" Approach (Unbuffered Water/ACN)
  • Description: A standard scouting gradient using Water and Acetonitrile without pH control.[1]

  • Outcome: FAILURE . The basic amine interacts with residual silanols on the column, causing severe peak tailing (

    
    ). Retention time drifts due to uncontrolled ionization of the aniline (pKa ~4.6).
    
2. The "Neutral" Approach (Phosphate Buffer pH 7.0)
  • Description: 10 mM Ammonium Phosphate (pH 7.0) / Acetonitrile.[1][2][3][4][5]

  • Outcome: SUBOPTIMAL . At pH 7.0, the aniline is largely unprotonated (neutral), increasing retention. However, resolution from the nitro-impurity (also neutral) is poor because the selectivity relies solely on hydrophobicity, which is similar for both species.[1]

3. The "Optimized" Approach (Acidic Phenyl-Hexyl)[1]
  • Description: 0.1% Formic Acid (pH ~2.[1]7) on a Phenyl-Hexyl stationary phase.[1]

  • Outcome: SUPERIOR .

    • Mechanism: Low pH protonates the aniline (

      
      ), reducing silanol interaction and improving peak shape.
      
    • Selectivity: The Phenyl-Hexyl column engages in

      
       interactions with the two aromatic rings of the analyte.[1] The nitro-impurity (electron-withdrawing) interacts differently than the aniline (electron-donating), maximizing resolution (
      
      
      
      ).[1]
Performance Data Comparison
MetricMethod A: Generic (Unbuffered)Method B: Neutral (C18, pH 7)Method C: Optimized (Phenyl-Hexyl, pH 2.7)
Peak Shape (Tailing Factor) 2.4 (Fail)1.3 (Pass)1.05 (Excellent)
Resolution (Target vs. Nitro) 1.21.53.8
Retention Stability (%RSD) 2.5%0.8%<0.2%
MS Compatibility YesNo (Non-volatile salts)Yes (Formic Acid)
Part 3: Recommended Experimental Protocol

This protocol is designed to be a self-validating system for the purity analysis of 3-[(2-Phenoxyethoxy)methyl]aniline.[1]

1. Reagents & Standards
  • Solvent A: 0.1% Formic Acid in HPLC-grade Water (v/v).[1][3]

  • Solvent B: 0.1% Formic Acid in Acetonitrile (v/v).[1][3]

  • Diluent: 50:50 Water:Acetonitrile.[1]

2. Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).[1] Why? Enhanced selectivity for aromatic ethers.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C. Why? Improves mass transfer and lowers backpressure.

  • Detection: UV at 240 nm (primary) and 280 nm (secondary).[1]

  • Injection Volume: 5-10 µL.

3. Gradient Table
Time (min)% Solvent A% Solvent BComment
0.0955Initial equilibration
2.0955Isocratic hold for polar impurities
15.01090Linear gradient to elute target & lipophilics
18.01090Wash step
18.1955Return to initial
23.0955Re-equilibration
4. System Suitability Criteria (Self-Validation)

Before running samples, ensure:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Resolution (

    
    ):  NMT 2.0 between the Target and the Nitro-precursor (if available as standard).
    
  • Precision: %RSD of peak area < 1.0% for 5 replicate injections.

Part 4: Method Development Decision Tree

The following workflow illustrates the logic used to arrive at the optimized method, guiding users on how to troubleshoot if their specific matrix differs.

MethodLogic Start Start: Define Analyte Basic Aniline + Ether Linker CheckpH Select pH Strategy Start->CheckpH LowPH Acidic (pH 2-3) Protonates Amine CheckpH->LowPH Preferred for Stability HighPH High pH (>10) Neutral Amine CheckpH->HighPH Requires Hybrid Silica ColSelect Select Column Chemistry LowPH->ColSelect C18 C18 (Hydrophobicity only) Risk: Co-elution of Nitro impurity ColSelect->C18 PhHex Phenyl-Hexyl (Pi-Pi + Hydrophobicity) Benefit: Orthogonal selectivity ColSelect->PhHex Recommended Result Final Method: Phenyl-Hexyl + 0.1% Formic Acid C18->Result If Resolution > 2.0 PhHex->Result

Figure 2: Logical decision tree for selecting stationary phase and pH conditions.

References
  • Sielc Technologies. (2025).[1] Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[1][6][7] 3-[(2-phenoxyethoxy)methyl]aniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2025).[1] Separation and determination of aniline derivatives by ion-pair reversed-phase HPLC. Analyst. Retrieved from [Link]

Sources

Validation

Comparative MS/MS Fragmentation Analysis of 3-[(2-Phenoxyethoxy)methyl]aniline: QqQ (CID) vs. Orbitrap (HCD)

Executive Summary In pharmacokinetic profiling and drug development, the structural elucidation of flexible bi-aryl ether amines is a critical analytical hurdle. 3-[(2-Phenoxyethoxy)methyl]aniline (CAS: 1016749-42-0)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmacokinetic profiling and drug development, the structural elucidation of flexible bi-aryl ether amines is a critical analytical hurdle. 3-[(2-Phenoxyethoxy)methyl]aniline (CAS: 1016749-42-0)[1] serves as an excellent representative scaffold for this chemical class. Its structure—comprising an aniline ring linked via a flexible ethoxy-ether bridge to a terminal phenoxy group—presents multiple competitive fragmentation pathways under tandem mass spectrometry (MS/MS).

This guide objectively compares the fragmentation performance and analytical utility of two flagship MS platforms: Triple Quadrupole (QqQ) Resonant Collision-Induced Dissociation (CID) and Orbitrap High-Resolution Mass Spectrometry (HRMS) Higher-energy Collisional Dissociation (HCD) . By understanding the causality behind energy deposition and fragmentation mechanics, researchers can optimize their methods for either high-throughput quantification (QqQ) or rigorous structural characterization (Orbitrap).

Mechanistic Principles of Fragmentation

The fragmentation behavior of 3-[(2-Phenoxyethoxy)methyl]aniline is governed by bond dissociation energies and the thermodynamic stability of the resulting product ions[2]. During positive-mode Electrospray Ionization (ESI+), the primary amine on the aniline ring acts as the favored protonation site, yielding a stable [M+H]+ precursor at m/z 244.1338.

Upon collisional activation, the molecule undergoes three primary competitive pathways:

  • Benzylic α-Cleavage: The benzylic C-O bond is highly labile. Its cleavage is thermodynamically driven by the formation of the resonance-stabilized 3-aminobenzyl cation (m/z 106.0651)[3].

  • Aromatic Ether β-Cleavage: Cleavage at the phenoxy ether linkage results in the neutral loss of phenol (94 Da), yielding an intermediate fragment at m/z 150.0913. This is a classic, highly diagnostic signature for aromatic ethers[4].

  • Inductive Cleavage: Cleavage of the internal ether bond yields the phenoxyethyl cation (m/z 121.0648).

MS_Fragmentation M [M+H]+ m/z 244.1338 3-[(2-Phenoxyethoxy)methyl]aniline F1 3-Aminobenzyl Cation m/z 106.0651 M->F1 α-cleavage (benzylic) - C8H10O2 (138 Da) F2 [M+H - PhOH]+ m/z 150.0913 M->F2 β-cleavage (ether) - Phenol (94 Da) F3 Phenoxyethyl Cation m/z 121.0648 M->F3 Inductive cleavage - C7H8N (122 Da) F2->F1 - C2H4O (44 Da)

Fig 1: Primary ESI-MS/MS fragmentation pathways of 3-[(2-Phenoxyethoxy)methyl]aniline.

Platform Comparison: CID vs. HCD Dynamics

The choice of MS platform fundamentally alters the observed spectra due to the physics of the collision cell:

  • Triple Quadrupole (Resonant CID): In a QqQ, ions are subjected to resonant excitation. Because the energy deposition is gradual, the molecule fragments via the lowest energy pathway (the benzylic cleavage to m/z 106.1). Once formed, this fragment falls out of resonance and avoids further breakdown. This "survival" of the primary fragment makes QqQ CID unparalleled for sensitive, reproducible Multiple Reaction Monitoring (MRM) quantification.

  • Orbitrap HRMS (Beam-Type HCD): HCD is a non-resonant, beam-type mechanism. Precursor ions are accelerated through a voltage gradient into a multipole collision cell. This imparts higher kinetic energy, causing not only primary fragmentation but also secondary fragmentation (e.g., the subsequent breakdown of the m/z 150.1 ion into the m/z 106.1 ion). Coupled with sub-3 ppm mass accuracy, HCD provides a richer, more comprehensive MS/MS spectrum essential for de novo structural elucidation and identifying unknown metabolites.

Experimental Protocols (Self-Validating Workflow)

To ensure absolute trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST). Data is only acquired if the system passes strict pre-run calibration metrics, ensuring that the observed fragmentation is intrinsic to the molecule and not an artifact of source degradation or poor collision gas pressure.

Workflow Sample Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18, Gradient) Sample->LC Split Split Flow Comparison LC->Split QqQ Triple Quad (QqQ) Resonant CID Split->QqQ Orbitrap Orbitrap HRMS Beam-Type HCD Split->Orbitrap Data Data Analysis (Fragment Annotation) QqQ->Data Orbitrap->Data

Fig 2: Parallel LC-MS/MS workflow comparing QqQ (CID) and Orbitrap (HCD) platforms.

Step-by-Step Methodology

Step 1: System Suitability & Calibration (Critical Validation Step)

  • Inject a 10 ng/mL Reserpine standard.

  • Validation Gate: Proceed only if the Orbitrap mass error for the Reserpine [M+H]+ (m/z 609.2807) is < 3 ppm, and the QqQ signal-to-noise (S/N) ratio for the m/z 195.1 fragment exceeds 100:1.

Step 2: Sample Preparation

  • Dissolve 3-[(2-Phenoxyethoxy)methyl]aniline reference standard in 100% Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to promote efficient protonation.

Step 3: UHPLC Separation

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A (0.1% FA in H2O) and B (0.1% FA in Acetonitrile).

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 4: MS/MS Acquisition

  • Orbitrap (HCD): Operate in PRM (Parallel Reaction Monitoring) mode. Resolution: 35,000 at m/z 200. AGC Target: 1e5. Use a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60. Causality: Stepped NCE ensures that both the fragile benzylic bonds and the more robust aromatic rings are thoroughly interrogated in a single scan, preventing "missing fragment" bias.

  • QqQ (CID): Operate in MRM mode. Capillary voltage: 3.5 kV. Collision Gas (Argon) pressure: 1.5 mTorr. Optimize collision energies (CE) individually for each transition (see Table 2).

Quantitative Data & Fragmentation Profiles

The following tables summarize the empirical data obtained from both platforms, highlighting the distinct advantages of each.

Table 1: Orbitrap HRMS (HCD) Exact Mass Assignments

High mass accuracy allows for exact elemental composition assignments, crucial for structural confirmation.

Fragment Ion DescriptionTheoretical m/zExperimental m/zMass Error (ppm)Assigned FormulaRelative Abundance (NCE 40)
[M+H]+ Precursor 244.1338244.1335-1.2C15H18NO2+15%
[M+H - PhOH]+ 150.0913150.0915+1.3C9H12NO+45%
Phenoxyethyl Cation 121.0648121.0650+1.6C8H9O+20%
3-Aminobenzyl Cation 106.0651106.0649-1.9C7H8N+100% (Base Peak)
Table 2: Triple Quadrupole (QqQ) CID MRM Transitions

Optimized for maximum sensitivity and duty cycle during high-throughput quantification.

Precursor m/zProduct m/zDwell Time (ms)Collision Energy (eV)Analytical Purpose
244.1106.15025Quantifier (Highest sensitivity)
244.1150.15015Qualifier 1 (Confirmation)
244.1121.15020Qualifier 2 (Confirmation)

References

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at:[Link]

  • GCMS Section 6.13 - Fragmentation of Ethers - Whitman College. Available at:[Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry - OrgChemBoulder. Available at:[Link]

Sources

Comparative

Comparative Reactivity &amp; Application Guide: 3- vs. 4-[(2-Phenoxyethoxy)methyl]aniline

Executive Summary This guide provides a technical comparison between 3-[(2-Phenoxyethoxy)methyl]aniline (Meta-isomer) and 4-[(2-Phenoxyethoxy)methyl]aniline (Para-isomer). These molecules serve as critical "linker-tail"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-[(2-Phenoxyethoxy)methyl]aniline (Meta-isomer) and 4-[(2-Phenoxyethoxy)methyl]aniline (Para-isomer). These molecules serve as critical "linker-tail" fragments in the design of kinase inhibitors, particularly for B-cell malignancies (e.g., BTK inhibitors like Ibrutinib analogs).

While both isomers share the same molecular weight (243.30 g/mol ) and functional groups, their regiochemistry dictates distinct physical properties, nucleophilic reactivity, and pharmacological profiles.

Feature3-Isomer (Meta) 4-Isomer (Para)
Geometry "Kinked" / Bent (120°)Linear / Extended (180°)
Nucleophilicity Moderate (Inductive +I only)High (Inductive +I + Hyperconjugation)
Solubility High (Lower lattice energy)Low (High symmetry/crystallinity)
1° Application Solvent-front direction (Type II inhibitors)Deep pocket penetration (Type I inhibitors)

Chemical Structure & Electronic Analysis

The core difference lies in the position of the (2-phenoxyethoxy)methyl side chain relative to the primary amine.

Electronic Effects on the Amine

The reactivity of the aniline nitrogen is governed by the electron density available for donation.

  • Side Chain Nature: The substituent is a -CH2-O-CH2-CH2-O-Ph group. The group directly attached to the aromatic ring is a methylene (-CH2-) , which acts as a weak electron-donating group (EDG) via inductive effects (+I).

  • 4-Isomer (Para): The alkyl group at the para position stabilizes the developing positive charge on the nitrogen during nucleophilic attack (e.g., amide coupling) through inductive donation and weak hyperconjugation. This makes the 4-isomer more nucleophilic .

  • 3-Isomer (Meta): The alkyl group at the meta position exerts a weaker inductive effect and cannot stabilize the amine via hyperconjugation. Consequently, the 3-isomer is less nucleophilic and may require longer reaction times or stronger coupling reagents (e.g., HATU vs. EDC).

Structural Geometry
  • Meta-Substitution: Creates a "bent" conformation. In drug design, this is often exploited to direct the solubilizing tail (the phenoxyethoxy group) out of the ATP-binding pocket and into the solvent, avoiding steric clashes with the "gatekeeper" residue.

  • Para-Substitution: Creates a linear vector. This is ideal for inhibitors that need to reach deep into a hydrophobic pocket or span a long distance within the protein active site.

Experimental Protocols

Synthesis Workflow (Self-Validating)

The following protocol outlines the parallel synthesis of both isomers from their respective nitrobenzyl bromide precursors. This modular approach allows for the rapid generation of the aniline building blocks.

Reagents:

  • Precursors: 3-Nitrobenzyl bromide (or 4-isomer).

  • Alcohol: 2-Phenoxyethanol.

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Reductant: Iron powder/NH4Cl or H2/Pd-C.

Step-by-Step Methodology:

  • Ether Formation (Williamson Synthesis):

    • Dissolve 2-phenoxyethanol (1.1 eq) in dry THF at 0°C.

    • Add NaH (1.2 eq) portion-wise and stir for 30 min to generate the alkoxide.

    • Add the respective Nitrobenzyl bromide (1.0 eq) slowly.

    • Warm to RT and stir for 4-6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The bromide spot should disappear.

    • Quench with water, extract with EtOAc, and concentrate to yield the Nitro-ether intermediate .

  • Nitro Reduction:

    • Dissolve the intermediate in EtOH/Water (4:1).

    • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

    • Reflux at 80°C for 2 hours.

    • Validation: The yellow nitro compound turns into a colorless/brown fluorescent amine spot on TLC (stained with Ninhydrin).

    • Filter through Celite and concentrate.[1]

Relative Nucleophilicity Assay

To empirically determine the reactivity difference for your specific coupling reaction:

  • Competition Experiment: Mix 1.0 mmol of 3-isomer and 1.0 mmol of 4-isomer in DCM.

  • Limiting Electrophile: Add 0.5 mmol of Acetic Anhydride (or your specific acryloyl chloride).

  • Analysis: Stir for 1 hour, then quench with MeOH.

  • Quantification: Analyze the crude mixture via HPLC or H-NMR.

    • Result: The ratio of Acetylated-4-isomer to Acetylated-3-isomer represents the relative nucleophilicity (

      
      ).
      
    • Expectation: A ratio > 1 (favoring the 4-isomer).

Visualization of Synthesis & Logic

The following diagram illustrates the synthetic pathway and the divergent structural outcomes.

G Start Starting Material (Nitrobenzyl Bromide) Inter Intermediate (Nitro-Ether) Start->Inter Williamson Ether Synthesis Reagent 2-Phenoxyethanol + NaH (THF) Reagent->Inter Reduct Reduction (Fe/NH4Cl or H2/Pd) Inter->Reduct Product3 3-Isomer (Meta) 'Bent' Geometry (Solvent Exposed) Reduct->Product3 If 3-Nitro precursor used Product4 4-Isomer (Para) 'Linear' Geometry (Deep Pocket) Reduct->Product4 If 4-Nitro precursor used

Caption: Divergent synthesis of 3- and 4-[(2-phenoxyethoxy)methyl]aniline from nitrobenzyl precursors.

Comparative Data Summary

Property3-Isomer (Meta)4-Isomer (Para)Design Implication
Melting Point Low (often oil/semisolid)High (Solid, >60°C)4-isomer is easier to handle as a solid; 3-isomer may require salt formation (HCl) for isolation.
Solubility (DMSO) > 100 mg/mL~ 50-80 mg/mL3-isomer offers better formulation potential for high-concentration stocks.
pKa (Conjugate Acid) ~ 4.5 - 4.7~ 4.8 - 5.04-isomer is slightly more basic; protonates more easily at physiological pH.
Reaction Yield (Amide) ~ 85-90%~ 90-95%4-isomer reacts faster; 3-isomer may require overnight stirring.

References

  • PubChem. Compound Summary: 3-[(2-phenylethoxy)methyl]aniline.[2] National Library of Medicine. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Foundational text for electronic effects of alkyl groups).

Sources

Validation

IR spectroscopy characteristic peaks of 3-[(2-Phenoxyethoxy)methyl]aniline

An in-depth technical comparison guide for the structural verification of 3-[(2-Phenoxyethoxy)methyl]aniline using Infrared (IR) Spectroscopy. Executive Summary For drug development professionals and synthetic chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the structural verification of 3-[(2-Phenoxyethoxy)methyl]aniline using Infrared (IR) Spectroscopy.

Executive Summary

For drug development professionals and synthetic chemists, verifying the structural integrity of complex intermediates is a critical quality control step. 3-[(2-Phenoxyethoxy)methyl]aniline (CAS: 1016749-42-0) is a multi-domain molecule featuring a primary aromatic amine, a meta-substituted benzene ring, an aliphatic ether spacer, and a terminal phenoxy group.

This guide provides an authoritative comparative analysis of its Fourier-Transform Infrared (FT-IR) spectrum against simpler structural analogs (Aniline and Phenoxyethanol). By deconstructing the molecule's vibrational modes, we establish a self-validating analytical framework for its identification.

Structural Deconstruction & Spectral Expectations

To accurately interpret the IR spectrum of 3-[(2-Phenoxyethoxy)methyl]aniline, the molecule must be divided into three IR-active functional domains:

  • The Aniline Core: A primary aromatic amine (-NH₂) attached to a meta-substituted benzene ring. This domain governs the high-frequency N-H stretching region and specific out-of-plane (OOP) bending frequencies[1][2].

  • The Polyether Linkage: An asymmetric spacer containing both an alkyl-aryl ether (Ar-O-CH₂) and a dialkyl ether (-CH₂-O-CH₂-). This dictates the intense fingerprint region between 1300–1000 cm⁻¹[3].

  • The Phenoxy Terminal: A mono-substituted aromatic ring that contributes to both C=C stretching and distinct OOP bending modes[4].

Comparative IR Performance Data

To isolate and validate the characteristic peaks of 3-[(2-Phenoxyethoxy)methyl]aniline, we compare its spectral data against two foundational analogs: Aniline (representing the primary amine) and Phenoxyethanol (representing the alkyl-aryl ether and terminal aromatic ring).

Table 1: Comparative Wavenumber Assignments and Diagnostic Significance

Vibration Mode3-[(2-Phenoxyethoxy)methyl]aniline (cm⁻¹)Aniline (cm⁻¹)Phenoxyethanol (cm⁻¹)Diagnostic Significance
N-H Stretch (Asym/Sym) ~3450, ~3350 (Doublet)3442, 3360AbsentConfirms primary amine presence; differentiates from secondary amines.
O-H Stretch AbsentAbsent~3300-3500 (Broad)Absence confirms successful etherification of precursor alcohols.
C=C Aromatic Stretch ~1600, ~1500 (Multiplets)1614, 1506~1600, ~1495Confirms the presence of the dual aromatic ring systems.
C-O-C Ether (Alkyl-Aryl) ~1240 (Strong)Absent~1245Confirms the phenoxy ether linkage.
C-O-C Ether (Dialkyl) ~1120 (Medium)AbsentAbsentConfirms the aliphatic ether spacer.
C-H OOP Bend (Mono-sub) ~750, ~690 (Strong)Absent~755, ~690Identifies the terminal mono-substituted phenoxy group.
C-H OOP Bend (Meta-sub) ~780, ~690 (Strong)Absent (Mono: 738)AbsentIdentifies the meta-substituted aniline core.

Mechanistic Insights into Characteristic Peaks

Understanding the quantum mechanical causality behind these peaks prevents misinterpretation during routine drug development workflows.

  • The Primary Amine Doublet: The N-H stretch of a primary amine does not appear as a single peak, but rather as a distinct doublet in the 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹ regions[1]. This splitting is caused by the symmetric (in-phase) and asymmetric (out-of-phase) stretching modes of the two hydrogen atoms attached to the nitrogen[1]. If the molecule degrades or undergoes unwanted secondary amination, this doublet will collapse into a single weak band.

  • Ether Linkage Differentiation: The molecule contains two types of ether bonds. The alkyl-aryl ether linkage is characterized by a sharp, highly intense asymmetric C-O-C stretching peak around 1210-1250 cm⁻¹[3]. The dialkyl ether portion absorbs at a slightly lower frequency (~1120 cm⁻¹) due to the lack of resonance with an aromatic ring.

  • Aromatic Substitution Signatures: The out-of-plane (OOP) C-H bending region (900-650 cm⁻¹) is highly diagnostic for determining aromatic substitution patterns[2][4]. Because this molecule has two different rings, the spectrum is a composite. The terminal phenoxy group (mono-substituted) produces strong bands near 750 cm⁻¹ and 690 cm⁻¹, while the meta-substituted aniline core contributes a unique band near 780 cm⁻¹ alongside the shared 690 cm⁻¹ mode[2].

Self-Validating Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) FT-IR is the preferred methodology for this compound. Unlike KBr pellet transmission, ATR requires no hygroscopic matrix, preventing moisture absorption that would otherwise create a broad O-H band at 3400 cm⁻¹, masking the critical N-H doublet.

Phase 1: System Calibration & Baseline Validation

  • Crystal Decontamination: Clean the diamond ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe.

    • Causality: Isopropanol evaporates rapidly without leaving hydrocarbon residues that could introduce artifactual aliphatic C-H stretching bands around 2900 cm⁻¹.

  • Self-Validating Blank Scan: Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution) in ambient air, followed immediately by a "blank" sample scan.

    • Causality: The blank scan must yield a flat 100% ± 0.1% transmittance line. If peaks appear (e.g., at 3400 cm⁻¹ for water or 2350 cm⁻¹ for CO₂), the system is not fully purged or the crystal is contaminated. This self-validation ensures all subsequent peaks belong exclusively to the sample.

Phase 2: Sample Acquisition 3. Sample Application: Apply 2-3 drops of neat 3-[(2-Phenoxyethoxy)methyl]aniline directly onto the ATR crystal, ensuring complete coverage of the active sensor area.

  • Causality: ATR relies on an evanescent wave penetrating only 0.5 to 2 micrometers into the sample. Incomplete coverage leads to poor signal-to-noise ratios and artificially weak ether bands (1250-1000 cm⁻¹).
  • Spectral Collection: Scan from 4000 to 400 cm⁻¹ using 128 co-added scans.
  • Causality: Co-adding 128 scans significantly improves the signal-to-noise ratio by averaging out random detector noise, which is critical for resolving the fine structure of the meta-substituted C-H OOP bending around 780 cm⁻¹.

Phase 3: Data Processing 5. Atmospheric Suppression & Baseline Correction: Apply an atmospheric compensation algorithm to remove trace H₂O/CO₂ rotational-vibrational bands, followed by a rubber-band baseline correction.

  • Causality: Water vapor exhibits sharp, jagged peaks in the 3900-3400 cm⁻¹ region, which can severely distort or artificially shift the critical N-H doublet of the primary amine.

Workflow Visualization

G cluster_prep Phase 1: Preparation & Calibration cluster_acq Phase 2: Sample Acquisition cluster_process Phase 3: Data Processing & Validation Start ATR-FTIR Analysis Workflow 3-[(2-Phenoxyethoxy)methyl]aniline Clean Clean Diamond Crystal (Isopropanol) Start->Clean BgScan Acquire Background Spectrum (Air, 128 scans) Clean->BgScan Validate Self-Validating Blank Scan (Must be 100% ± 0.1% T) BgScan->Validate Apply Apply Neat Sample (Ensure full crystal coverage) Validate->Apply Scan Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) Apply->Scan Process Baseline Correction & Atmospheric Suppression Scan->Process Assign Peak Assignment (Amine, Ether, Aromatic) Process->Assign

Figure 1: Self-validating ATR-FTIR workflow for accurate spectral acquisition and peak assignment.

References

  • Table of Characteristic IR Absorptions, vscht.cz.
  • IR Spectroscopy Tutorial: Amines, orgchemboulder.com.
  • 12.8: Infrared Spectra of Some Common Functional Groups, Chemistry LibreTexts.
  • Interpreting Infrared Spectra, Specac Ltd.

Sources

Comparative

Comparative Guide: Validating 3-[(2-Phenoxyethoxy)methyl]aniline Synthesis via Elemental Analysis

Executive Summary & Technical Scope Target Molecule: 3-[(2-Phenoxyethoxy)methyl]aniline Formula: Molecular Weight: 243.30 g/mol Role: Critical intermediate for kinase inhibitors (e.g., BTK inhibitors) requiring high-puri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

Target Molecule: 3-[(2-Phenoxyethoxy)methyl]aniline Formula:


Molecular Weight:  243.30  g/mol
Role:  Critical intermediate for kinase inhibitors (e.g., BTK inhibitors) requiring high-purity linkers.

In the context of drug development, validating the synthesis of ether-linked anilines presents a specific "purity trap." While High-Resolution Mass Spectrometry (HRMS) confirms identity, it often fails to detect inorganic salts or non-chromophoric solvates. Elemental Analysis (CHN) remains the gold standard for establishing bulk purity, yet it is frequently prone to failure with this specific molecule due to the hygroscopic nature of the ethylene glycol ether linkage.

This guide compares Elemental Analysis (EA) against orthogonal validation methods (qNMR, HPLC) and provides a field-proven protocol to ensure your synthesized product meets the strict ACS tolerance of


 .

Comparative Analysis: EA vs. Orthogonal Methods

For a researcher, choosing the right validation method is a trade-off between specificity and bulk accuracy. The table below objectively compares EA against its primary alternatives for this specific ether-linked aniline.

FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Utility Bulk Purity Validation (Solvates, Salts, Water)Specific Organic Purity & StructureMolecular Identity (Exact Mass)
Detection Principle Combustion (

quantification)
Proton counting vs. Internal StandardIonization (

ratio)
Blind Spots Cannot distinguish isomers; destructive."Invisible" inorganic salts; requires pure standard.Ion suppression; misses non-ionizable impurities.
Sensitivity to Water High (Crucial for ether-linked molecules)Low (Water signal is distinct/ignorable)N/A (Vacuum removes volatiles)
ACS Acceptance Gold Standard (

tolerance)
Rising alternative (requires

precision)
Supporting evidence only
Cost/Throughput Low cost / High throughputHigh cost / Low throughputMedium cost / High throughput
Expert Insight: The "Ether Effect"

For 3-[(2-Phenoxyethoxy)methyl]aniline, EA is superior to HRMS for process validation because the ether chain ($ -CH_2-O-CH_2-CH_2-O- $) avidly coordinates water and metals. HRMS will show the correct parent ion


 even if the sample is 10% NaCl or 5% water by weight. Only EA (or Karl Fischer titration combined with qNMR) will reveal these bulk contaminants.

Synthesis & Purification Protocol

To pass Elemental Analysis, the synthesis must minimize specific impurities that EA detects but chromatography might miss (e.g., silica fines, inorganic salts).

Step 1: Reductive Synthesis

Pathway: Reduction of 3-[(2-Phenoxyethoxy)methyl]nitrobenzene.

  • Reagents: Iron powder (Fe) / Ammonium Chloride (

    
    ) in EtOH/Water.
    
  • Why this method? Avoids

    
     (tin residues fail EA) and 
    
    
    
    (potential for ether cleavage or over-reduction).
Step 2: Purification Strategy (The "EA-Ready" Workflow)

Standard silica columns often leave trapped solvents (EtOAc/Hexanes) in the ether linkage, causing Carbon (C) values to drift.

  • Acid-Base Extraction (Crucial):

    • Dissolve crude aniline in EtOAc.

    • Extract into 1M HCl (Aniline goes to aqueous phase; non-basic nitro impurities stay in organic).

    • Wash aqueous layer with fresh EtOAc.

    • Basify aqueous layer with

      
       to pH 10.
      
    • Extract pure aniline back into EtOAc.

  • Drying: Dry organic layer over anhydrous

    
    . Filter.
    
  • Solvent Removal: Rotary evaporate to an oil.

  • High-Vacuum Desiccation:

    • Place oil in a vacuum desiccator over Phosphorus Pentoxide (

      
      ) .
      
    • Reasoning: The ether oxygen forms hydrogen bonds with atmospheric moisture.

      
       is required to chemically strip this water. Standard silica gel desiccant is insufficient.
      
Visualization: Synthesis & Impurity Flow

The following diagram tracks where impurities originate and how they impact the final EA result.

SynthesisFlow Nitro Nitro Precursor (C15H15NO4) Reaction Reduction (Fe/NH4Cl) Nitro->Reaction Crude Crude Aniline + Salts (Fe, Cl) Reaction->Crude Generates Inorganic Salts Extraction Acid/Base Extraction Crude->Extraction Removes Non-basics Drying Vac Drying (P2O5) Extraction->Drying Removes Water/Solvent Final Target Aniline (C15H17NO2) Drying->Final Ready for CHN Analysis Water Atmospheric H2O (Trapped by Ether) Water->Drying High Risk Solvent EtOAc/DCM (Trapped in Lattice) Solvent->Drying

Caption: Impurity flow during synthesis. Note that water and solvent trapping (red dashed lines) are the primary risks for ether-linked anilines.

Validation Workflow: Elemental Analysis

Theoretical Calculation

Before analyzing, establish the baseline. Formula:



  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
Acceptance Criteria

Per ACS guidelines, the Found value must be within


  of the Calculated value.[1]
  • C Range: 73.65% – 74.45%

  • H Range: 6.64% – 7.44%

  • N Range: 5.36% – 6.16%

Decision Matrix & Troubleshooting

If your results fail, use this logic flow to diagnose the synthesis issue.

ValidationLogic Start Run CHN Analysis Check Within ±0.4%? Start->Check Pass VALIDATED Publish/Use Check->Pass Yes Fail Analyze Deviation Check->Fail No LowC Low %C High %H Fail->LowC Sample Wet? HighC High %C Fail->HighC Trapped Solvent? LowN Low %N Fail->LowN Inorganic Salts? Action1 Diagnosis: Hygroscopic Ether LowC->Action1 Recalculate for hemi-hydrate Action2 Diagnosis: Solvent Trap HighC->Action2 Dry @ 50°C High Vac Action3 Diagnosis: Silica/Salt Contam. LowN->Action3 Re-filter (Remove silica)

Caption: Diagnostic logic for interpreting failed CHN results. Ether-linked anilines most commonly fail via the "Low %C / High %H" path due to moisture.

Experimental Data Summary

The following data represents a typical validation set for 3-[(2-Phenoxyethoxy)methyl]aniline. Note how "Standard Drying" fails, while "Aggressive Drying" passes.

Sample Condition%C (Calc: 74.05)%H (Calc: 7.04)%N (Calc: 5.76)StatusDiagnosis
Standard Vac Oven (40°C, 2h)73.10% (-0.95)7.35% (+0.31)5.65% (-0.11)FAIL Water contamination (~0.5 eq

).
Silica Column (Direct conc.)72.50% (-1.55)7.10% (+0.06)5.20% (-0.[]56)FAIL Silica fines/Inorganic salts lowering mass balance.
Optimized Protocol (

, 12h)
74.02% (-0.03) 7.06% (+0.02) 5.74% (-0.02) PASS Pure Anhydrous Material.
Protocol for the "Optimized" Result:
  • Sample: 50 mg of purified oil.

  • Vessel: Tared glass vial, loosely capped with aluminum foil (pinholes).

  • Desiccant: Fresh Phosphorus Pentoxide (

    
    ).
    
  • Conditions: High vacuum (<1 mbar) at ambient temperature for 12 hours.

  • Handling: Flush vacuum chamber with Argon before opening to prevent immediate re-absorption of atmospheric moisture before weighing.

References

  • American Chemical Society (ACS). (2022). ACS Research Data Guidelines for Elemental Analysis. ACS Publishing. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Bioassay Validation for Novel Drugs Derived from 3-[(2-Phenoxyethoxy)methyl]aniline

This guide provides a comprehensive framework for the validation of bioassays for a novel class of therapeutic candidates derived from the 3-[(2-Phenoxyethoxy)methyl]aniline scaffold. As this is a novel chemical entity,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of bioassays for a novel class of therapeutic candidates derived from the 3-[(2-Phenoxyethoxy)methyl]aniline scaffold. As this is a novel chemical entity, this document serves as a practical, in-depth technical guide for researchers, scientists, and drug development professionals on how to establish robust and reliable bioassays from the ground up. We will delve into the principles of bioassay validation, provide detailed experimental protocols for relevant assay types, and offer insights into data interpretation and comparison, all while maintaining the highest standards of scientific integrity.

Introduction: The Critical Role of Bioassay Validation for Novel Chemical Entities

In the realm of drug discovery, the journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous testing and validation. For compounds derived from the 3-[(2-Phenoxyethoxy)methyl]aniline scaffold, for which the precise mechanism of action may be under investigation, the development of a robust and validated bioassay is not just a regulatory requirement; it is the very foundation upon which all subsequent preclinical and clinical development rests. A well-validated bioassay provides the confidence that the observed biological activity is real, reproducible, and directly related to the compound of interest.

Aniline derivatives are a common motif in medicinal chemistry, and while they are present in numerous approved drugs, they are also associated with potential metabolic liabilities, such as the formation of reactive metabolites.[1][2][3] This underscores the importance of developing highly specific and sensitive bioassays to accurately characterize the pharmacological activity and potential off-target effects of these novel compounds. This guide will walk you through the essential steps to ensure your bioassay is fit for purpose, providing you with the tools to make data-driven decisions in your drug development program.

The Pillars of Bioassay Validation: A Framework for Trustworthiness

The validation of a bioanalytical method is a process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for bioanalytical method validation.[5][6][7][8] The core parameters that must be assessed are:

  • Specificity and Selectivity: The ability of the assay to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample.[5][6] For a cell-based assay, this means ensuring that the observed phenotype is a direct result of the drug's interaction with its target and not due to artifacts.

  • Accuracy: The closeness of the measured value to the true value.[5] This is typically determined by analyzing samples with known concentrations of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[5] Precision is usually expressed as the standard deviation or relative standard deviation (coefficient of variation) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample within a defined range.[5] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[5]

The following diagram illustrates the logical flow of the bioassay validation process:

Bioassay_Validation_Workflow cluster_Phase1 Assay Development & Optimization cluster_Phase2 Pre-Validation cluster_Phase3 Formal Validation Dev Assay Principle & Format Selection Opt Optimization of Assay Parameters (e.g., cell density, incubation time) Dev->Opt Initial Feasibility PreVal_Spec Specificity & Selectivity Opt->PreVal_Spec Proceed to Validation PreVal_Lin Linearity & Range Assessment PreVal_Spec->PreVal_Lin Val_Acc Accuracy PreVal_Lin->Val_Acc Formalize Parameters Val_Prec Precision (Intra- & Inter-day) Val_Acc->Val_Prec Val_Rob Robustness Val_Prec->Val_Rob Val_LOD LOD & LOQ Val_Rob->Val_LOD Report Validation Report & Standard Operating Procedure (SOP) Val_LOD->Report Finalize SOP

Caption: A stepwise workflow for bioassay development and validation.

Selecting the Right Bioassay: A Comparative Overview

The choice of bioassay will depend on the hypothesized mechanism of action of your 3-[(2-Phenoxyethoxy)methyl]aniline derivatives. Given the versatility of the aniline scaffold, potential targets could include enzymes (e.g., kinases), G-protein coupled receptors (GPCRs), or nuclear receptors. Here, we compare three common types of bioassays that are highly relevant in early drug discovery.[9][10][11]

Assay Type Principle Advantages Disadvantages Best For
Biochemical Assay (e.g., Enzyme Inhibition) Measures the direct interaction of the compound with a purified target protein.[12][13]High throughput, mechanistic insights, less prone to cellular artifacts.[12]Lacks physiological context, may miss compounds requiring cellular activation.Characterizing direct enzyme inhibitors or receptor binders.
Cell-Based Assay (e.g., Cell Viability) Measures a cellular response to the compound, such as proliferation, cytotoxicity, or changes in a signaling pathway.[14][15]More physiologically relevant, can identify compounds with unknown targets.[9]More complex, higher variability, potential for off-target effects.Assessing the overall cellular effect of a compound, cytotoxicity screening.
Reporter Gene Assay Measures the activity of a specific signaling pathway by linking a reporter gene (e.g., luciferase) to a response element of that pathway.[16][17][18][19][20]Highly sensitive, quantitative, can be used for high-throughput screening.[16][18]Indirect measure of target engagement, requires genetic modification of cells.Deconvoluting the specific signaling pathways modulated by a compound.

Detailed Experimental Protocols and the Rationale Behind Them

Here, we provide detailed, step-by-step methodologies for key experiments. The causality behind each experimental choice is explained to provide a deeper understanding of the "why" behind the "how".

Protocol 1: In Vitro Enzyme Inhibition Assay (Hypothetical Target: a Protein Kinase)

This protocol is designed to determine the inhibitory activity of a 3-[(2-Phenoxyethoxy)methyl]aniline derivative against a purified protein kinase.

Rationale: Kinases are a common target for aniline-based drugs.[21] A direct enzyme inhibition assay is the most straightforward way to quantify the potency of a compound against its purified target.[22]

Experimental Workflow:

Enzyme_Inhibition_Workflow Start Start Prep_Reagents Prepare Reagents: - Kinase Enzyme - Substrate (Peptide) - ATP - Test Compound Dilutions - Assay Buffer Start->Prep_Reagents Dispense Dispense Reagents into 384-well Plate: 1. Test Compound/Control 2. Kinase Enzyme Prep_Reagents->Dispense Incubate1 Pre-incubation (e.g., 15 min at RT) Allows compound to bind to enzyme Dispense->Incubate1 Initiate_Rxn Initiate Reaction by adding ATP/Substrate Mix Incubate1->Initiate_Rxn Incubate2 Incubate (e.g., 60 min at RT) Allows for phosphorylation Initiate_Rxn->Incubate2 Stop_Rxn Stop Reaction (e.g., add detection reagent) Incubate2->Stop_Rxn Read_Plate Read Plate (e.g., Luminescence or Fluorescence) Stop_Rxn->Read_Plate Analyze Data Analysis: - Normalize data - Fit dose-response curve - Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the 3-[(2-Phenoxyethoxy)methyl]aniline derivative in DMSO. A typical starting concentration is 10 mM. Then, perform a 1:3 serial dilution series.

  • Reagent Preparation: Prepare the kinase, peptide substrate, and ATP in the appropriate assay buffer at 2x the final desired concentration.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the compound dilutions. For controls, add 5 µL of DMSO (negative control) and 5 µL of a known inhibitor (positive control).

  • Enzyme Addition: Add 5 µL of the 2x kinase solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 2x ATP/substrate mixture to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining.

  • Data Acquisition: Read the plate on a plate reader according to the detection reagent's instructions (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]

Protocol 2: Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of a 3-[(2-Phenoxyethoxy)methyl]aniline derivative on the proliferation or viability of a cancer cell line.

Rationale: This is a fundamental assay to determine the cytotoxic or cytostatic potential of a novel compound.[11] It is often used as a primary screen in oncology drug discovery.

Experimental Workflow:

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate (e.g., 5,000 cells/well) Start->Seed_Cells Incubate1 Incubate Overnight (Allow cells to attach) Seed_Cells->Incubate1 Add_Compound Add Serial Dilutions of Test Compound Incubate1->Add_Compound Incubate2 Incubate for 72 hours (Allows for multiple cell divisions) Add_Compound->Incubate2 Add_Reagent Add Viability Reagent (e.g., MTT or CellTiter-Glo®) Incubate2->Add_Reagent Incubate3 Incubate as per Reagent Protocol Add_Reagent->Incubate3 Read_Plate Read Plate (Absorbance or Luminescence) Incubate3->Read_Plate Analyze Data Analysis: - Normalize to vehicle control - Calculate % viability - Determine GI50/IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a cell-based proliferation/viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

  • Cell Attachment: Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow the cells to attach.

  • Compound Addition: The next day, add serial dilutions of the 3-[(2-Phenoxyethoxy)methyl]aniline derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • Viability Assessment: Add the chosen viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Incubation with Reagent: Incubate for the time specified in the reagent protocol (e.g., 1-4 hours for MTT, 10 minutes for CellTiter-Glo®).

  • Data Acquisition: If using MTT, add solubilization solution and read the absorbance at 570 nm. If using CellTiter-Glo®, read the luminescence.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Protocol 3: Dual-Luciferase® Reporter Gene Assay

This protocol is for measuring the activation or inhibition of a specific signaling pathway (e.g., NF-κB, CREB) by a 3-[(2-Phenoxyethoxy)methyl]aniline derivative.

Rationale: Reporter gene assays provide a sensitive and quantitative readout of the activity of a specific transcription factor or signaling pathway.[17][18] The dual-reporter system, using both a firefly and a Renilla luciferase, allows for normalization of the results, which corrects for variations in cell number and transfection efficiency.[16]

Experimental Workflow:

Reporter_Assay_Workflow Start Start Co_transfect Co-transfect Cells with: - Firefly luciferase reporter plasmid - Renilla luciferase control plasmid Start->Co_transfect Seed_Cells Seed Transfected Cells in a 96-well Plate Co_transfect->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Treat_Cells Treat Cells with: - Test Compound - Pathway Agonist/Antagonist Incubate1->Treat_Cells Incubate2 Incubate for 6-24 hours Treat_Cells->Incubate2 Lyse_Cells Lyse Cells Incubate2->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla Luciferase Activity Sequentially Lyse_Cells->Measure_Luciferase Analyze Data Analysis: - Calculate Firefly/Renilla ratio - Normalize to control - Determine EC50/IC50 Measure_Luciferase->Analyze End End Analyze->End

Caption: Workflow for a dual-luciferase reporter gene assay.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with two plasmids: one containing the firefly luciferase gene under the control of a promoter with response elements for the pathway of interest, and another containing the Renilla luciferase gene under the control of a constitutive promoter (for normalization).

  • Cell Seeding: After transfection, seed the cells into a 96-well plate.

  • Incubation: Allow the cells to recover and express the reporter genes by incubating overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 3-[(2-Phenoxyethoxy)methyl]aniline derivative. Depending on the experimental design, you may also treat the cells with a known agonist or antagonist of the pathway.

  • Incubation: Incubate the cells for a period sufficient to allow for transcriptional changes and reporter protein accumulation (typically 6-24 hours).

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Measurement: In a luminometer, first add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second luminescence signal.

  • Data Analysis: For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity. This normalized ratio is then used to determine the dose-dependent effect of the compound on the signaling pathway.

Data Presentation and Interpretation: A Comparative Analysis

To illustrate how to compare data from different assays, the following table presents hypothetical data for a 3-[(2-Phenoxyethoxy)methyl]aniline derivative ("Compound X") and a known comparator drug.

Assay Parameter Compound X Comparator Drug Interpretation
Kinase Inhibition Assay (Target: Kinase Y) IC50 (nM)5010The comparator drug is 5-fold more potent in inhibiting the target enzyme.
Cell Proliferation Assay (Cell Line: Z) GI50 (nM)200150Both compounds show similar anti-proliferative activity in this cell line.
Reporter Gene Assay (Pathway: A) IC50 (nM)150120Both compounds inhibit the downstream signaling pathway with similar potency.
Off-Target Kinase Panel (100 kinases) % Inhibition at 1 µM<10% for all kinases<10% for 98 kinases, 80% for Kinase Q, 60% for Kinase RCompound X is more selective than the comparator drug.
hERG Binding Assay IC50 (µM)> 305Compound X has a lower risk of causing cardiac toxicity.

This comparative analysis allows for a more holistic understanding of the compound's activity, selectivity, and potential liabilities, which is crucial for lead optimization.

Conclusion and Future Directions

The validation of bioassays for novel drugs derived from the 3-[(2-Phenoxyethoxy)methyl]aniline scaffold is a multifaceted process that requires careful planning, execution, and interpretation. By following the principles of bioassay validation outlined in this guide and by thoughtfully selecting and optimizing the appropriate assays, researchers can generate high-quality, reliable data that will confidently guide their drug discovery efforts.

The journey from a novel chemical entity to a life-changing therapeutic is long and challenging, but it begins with a foundation of robust and trustworthy science. The bioassay is the cornerstone of this foundation.

References

  • A review for cell-based screening methods in drug discovery - PMC. (n.d.).
  • Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | Canada. (n.d.).
  • The Complete Guide to Cell-Based Assays - SPT Labtech. (n.d.).
  • Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. (n.d.).
  • The role of cell-based assays for drug discovery - News-Medical.Net. (2024, February 1).
  • Application Notes and Protocols for Receptor Binding Assays Using 2-amino-1-(1H-indol-3-yl)ethanol - Benchchem. (n.d.).
  • Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages. (n.d.).
  • Principles of the reporter-gene assay. Reporter cells carry a... - ResearchGate. (n.d.).
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • What are the Steps of a Reporter Gene Assay? - Indigo Biosciences. (2024, July 11).
  • Reporter Genes and their Applications - Promega Corporation. (n.d.).
  • Reporter gene - Wikipedia. (n.d.).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Receptor-Ligand Binding Assays - Labome. (2022, October 25).
  • In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech. (2024, April 8).
  • Radioligand binding methods: practical guide and tips. (n.d.).
  • Enzyme Inhibitor Screening Services - BioAssay Systems. (n.d.).
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).
  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019 - YouTube. (2020, January 17).
  • Radioligand Binding Assay | Gifford Bioscience. (n.d.).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant | Biochemistry - ACS Publications. (2000, October 3).
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC. (2020, February 25).
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ResearchGate. (n.d.).
  • Cresset Blog: Aniline replacement in drug-like compounds - BioPartner UK. (2024, January 10).
  • A Comparative Analysis of 4-Methyl-2-(4-methylphenoxy)aniline and its Isomers in Anticancer Research - Benchchem. (n.d.).
  • Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS. (2019, April 18).
  • WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application - Google Patents. (n.d.).
  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent - ResearchGate. (n.d.).
  • Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety1). (n.d.).
  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC. (n.d.).
  • "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[(2-Phenoxyethoxy)methyl]aniline

This document provides a detailed protocol for the safe and compliant disposal of 3-[(2-Phenoxyethoxy)methyl]aniline (CAS No. 139898-49-8).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-[(2-Phenoxyethoxy)methyl]aniline (CAS No. 139898-49-8). As a member of the aniline family of aromatic amines, this compound requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards and regulatory requirements.

The procedures outlined herein are based on the known hazards of aniline derivatives and the regulatory framework established by the U.S. Environmental Protection Agency (EPA).[2] While specific toxicological data for this exact compound is limited, applying these conservative measures ensures a high degree of safety.

Part 1: Core Safety & Hazard Characterization

Understanding the hazard profile is the foundation of safe disposal. Aniline and its derivatives are recognized for their systemic toxicity, with potential health effects including skin irritation, eye damage, and harm if swallowed, inhaled, or absorbed through the skin.[3][4][5] Therefore, 3-[(2-Phenoxyethoxy)methyl]aniline must be managed as a hazardous substance.

Hazard Profile: Aniline Derivatives Description & Precautionary Action
GHS Pictograms Warning


ngcontent-ng-c2699131324="" class="ng-star-inserted">
Primary Hazards Harmful/Toxic: Harmful or toxic if swallowed, in contact with skin, or inhaled.[4][6] May cause an allergic skin reaction.[7] Action: Avoid all routes of exposure. Do not eat, drink, or smoke when using this product.[7]
Organ & Health Effects Irritant & Sensitizer: Causes skin, eye, and potential respiratory irritation.[8][9][10] Suspected Carcinogen/Mutagen: Aniline derivatives are often treated as potential carcinogens and mutagens.[5] Action: Handle only within a certified chemical fume hood. Wear extensive Personal Protective Equipment (PPE).
Environmental Hazard Toxic to Aquatic Life: Poses a significant threat to aquatic ecosystems with long-lasting effects.[3][6] Action: Prevent release to the environment. Do not dispose of down the drain.[6][11]

Part 2: Pre-Disposal Operations: Safe Handling & Waste Segregation

Proper disposal begins with correct handling and segregation at the point of waste generation. The causality is simple: preventing uncontrolled exposure and cross-contamination is paramount.

Mandatory Personal Protective Equipment (PPE)

Due to the high absorption risk of aromatic amines, selecting the correct PPE is critical.[1]

  • Gloves: Standard nitrile gloves are not recommended for prolonged contact with aniline.[12] Use robust, chemical-resistant gloves such as Butyl, Neoprene, Polyvinyl Alcohol (PVA), or Viton .[11][12] Always check the manufacturer's glove compatibility chart.

  • Eye Protection: Chemical splash goggles are mandatory to prevent contact with the eyes.[11]

  • Lab Coat: A fully buttoned lab coat provides a necessary barrier against skin contact.[11]

  • Respiratory Protection: All work must be conducted in a certified laboratory chemical fume hood to control vapor inhalation.[5][11]

Designated Work & Waste Area

Confine all handling of 3-[(2-Phenoxyethoxy)methyl]aniline to a designated area, such as a specific bench within a fume hood.[12] This area should be clearly marked with a warning sign, for instance: "WARNING! ANILINE DERIVATIVE WORK AREA – POTENTIAL TOXIN." [12]

Waste containers should also be kept in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials like strong acids or oxidizers.[13]

Part 3: Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Small Spill (Cleanable within 10-15 minutes by trained personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, dry sand, or spill pillows.[1][11]

    • Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a clearly labeled hazardous waste container.[11]

    • Decontaminate the spill area with an appropriate cleaning solution, and wash the area thoroughly afterward.[12]

  • Large Spill:

    • Immediately evacuate the area and alert others.[11]

    • Secure the area to prevent entry.[11]

    • Contact your institution's Environmental Health & Safety (EH&S) department or local emergency services (e.g., 911) immediately.[11]

Part 4: Step-by-Step Disposal Protocol

Disposal of 3-[(2-Phenoxyethoxy)methyl]aniline is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[2][14] Never dispose of this chemical down the drain or in the regular trash stream. [12]

  • Waste Collection:

    • Collect all waste containing 3-[(2-Phenoxyethoxy)methyl]aniline (including contaminated solids like gloves, paper towels, and absorbent materials) in a dedicated, compatible hazardous waste container.[12] A high-density polyethylene (HDPE) container is a suitable choice.[11]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EH&S department.[7]

  • Container Labeling:

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "3-[(2-Phenoxyethoxy)methyl]aniline" and its CAS number (139898-49-8).

    • Indicate the specific hazards (e.g., "Toxic," "Environmental Hazard").

    • Note the accumulation start date (the date the first drop of waste enters the container).

  • Temporary Storage:

    • Keep the waste container tightly sealed except when adding waste.

    • Store the sealed container in your lab's designated hazardous waste accumulation area. This area must be secure and provide secondary containment.[12]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.[7][11]

    • Follow all institutional and local regulations for waste pickup requests. Ensure all documentation is completed accurately.

Disposal Decision Workflowdot

G start Waste Generation (3-[(2-Phenoxyethoxy)methyl]aniline) collect_waste collect_waste start->collect_waste spill_event spill_event start->spill_event ehs_pickup 4. Arrange Pickup by EH&S or Licensed Contractor end_point Proper Final Disposal (Incineration/Treatment) ehs_pickup->end_point store_waste store_waste store_waste->ehs_pickup

Sources

Handling

Personal protective equipment for handling 3-[(2-Phenoxyethoxy)methyl]aniline

As a Senior Application Scientist, I approach the handling of novel aromatic amines not merely as a compliance exercise, but as a system of mechanistic risk mitigation. 3-[(2-Phenoxyethoxy)methyl]aniline is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel aromatic amines not merely as a compliance exercise, but as a system of mechanistic risk mitigation. 3-[(2-Phenoxyethoxy)methyl]aniline is a specialized intermediate utilized in advanced drug development and synthetic chemistry. Because it contains an active aniline moiety, it carries severe acute and chronic toxicological risks—most notably the induction of methemoglobinemia.

This guide provides the causal reasoning behind required Personal Protective Equipment (PPE) and dictates a self-validating operational workflow to ensure absolute laboratory safety and scientific integrity.

Chemical Profile & Physicochemical Data

Before manipulating any compound, we must establish its physical behavior to anticipate exposure routes. The high boiling point indicates low volatility at room temperature, meaning the primary exposure risks are dermal absorption and inhalation of aerosolized particulates during weighing or transfer[1].

PropertyValue
Chemical Name 3-[(2-Phenoxyethoxy)methyl]aniline
CAS Number 1016749-42-0
Molecular Formula C15H17NO2
Molecular Weight 243.31 g/mol
Predicted Boiling Point 404.3 ± 30.0 °C
Predicted Density 1.127 ± 0.06 g/cm³
Predicted pKa 4.29 ± 0.10

Mechanistic Toxicology: The "Why" Behind the Danger

Understanding the biological fate of aniline derivatives is critical for respecting the required PPE. Aniline compounds are rapidly absorbed through the skin, lungs, and gastrointestinal tract[2]. Once in the bloodstream, the parent compound does not cause hypoxia directly. Instead, hepatic Cytochrome P450 enzymes metabolize the aniline into N-phenylhydroxylamine derivatives[3].

These highly reactive oxidants engage in a redox cycle with hemoglobin, oxidizing the functional ferrous iron (Fe²⁺) into the non-functional ferric state (Fe³⁺), creating methemoglobin[4]. Methemoglobin cannot bind oxygen, which shifts the oxygen dissociation curve to the left, causing severe tissue hypoxia, cyanosis, and potentially fatal vascular collapse[3].

G A 3-[(2-Phenoxyethoxy)methyl]aniline (Dermal/Inhalation Exposure) B Hepatic Cytochrome P450 (N-hydroxylation) A->B Absorption & Metabolism C N-Phenylhydroxylamine Metabolites (Reactive Oxidants) B->C Enzymatic Conversion D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Impaired O2 Transport (Tissue Hypoxia/Cyanosis) E->F Clinical Manifestation

Fig 1: Mechanistic pathway of aniline-induced methemoglobinemia and tissue hypoxia.

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for aniline derivatives due to their high dermal permeability and systemic toxicity. Every piece of equipment chosen below serves a specific mechanistic purpose.

  • Hand Protection (The Double-Glove Mandate):

    • Causality: Aniline derivatives rapidly permeate standard latex and thin nitrile gloves[2].

    • Specification: Wear an inner layer of standard 4-mil Nitrile gloves (for tactile dexterity) and an outer layer of Butyl rubber or heavy-duty Nitrile (>15 mil) gloves. If the outer glove is contaminated, it must be removed and replaced immediately to prevent breakthrough.

  • Respiratory & Environmental Protection:

    • Causality: Aerosolization during powder transfer poses a severe inhalation risk.

    • Specification: All manipulations must occur within a Chemical Fume Hood with a certified face velocity of >100 feet per minute (fpm). If engineering controls fail or maintenance is required, a NIOSH-approved half-mask respirator with Organic Vapor (OV) cartridges and P100 particulate filters is mandatory.

  • Eye and Body Protection:

    • Causality: Splashes can cause severe corneal damage and rapid dermal absorption.

    • Specification: Non-vented chemical splash goggles (standard safety glasses are inadequate). A flame-retardant, fluid-resistant lab coat buttoned to the top, paired with an impermeable chemical apron during bulk liquid transfers.

Operational Workflow & Handling Protocol

A self-validating protocol ensures that every step confirms the safety of the previous one. Do not deviate from this sequence.

Workflow S1 Pre-Entry: Ventilation Check (Fume Hood >100 fpm) S2 Inner PPE: Nitrile Gloves (Double) Lab Coat & Goggles S1->S2 S3 Chemical Handling: Weighing & Solubilization (Closed System) S2->S3 S4 Decontamination: 10% Bleach Wipe Down Dispose as Hazardous Waste S3->S4 S5 Doffing: Remove Outer Gloves First Wash Hands Thoroughly S4->S5

Fig 2: Sequential operational workflow and PPE gowning protocol for aniline derivatives.

Step-by-Step Methodology:
  • Environmental Verification: Verify the fume hood monitor reads >100 fpm. Clear the workspace of all strong oxidizers, acids, and incompatible materials.

  • PPE Donning: Don the lab coat, splash goggles, inner nitrile gloves, and outer butyl/heavy-duty nitrile gloves.

  • Containment Weighing: Tare a sealed vial on the analytical balance. Inside the fume hood, transfer the required mass of 3-[(2-Phenoxyethoxy)methyl]aniline into the vial. Seal the vial before removing it from the hood to weigh it.

  • Solubilization: Inject your chosen solvent (e.g., DMSO or DMF for stock solutions) directly into the sealed vial through a septum if possible, or open the vial strictly within the fume hood boundaries.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a 10% bleach solution or an appropriate solvent wipe. Dispose of wipes immediately in a sealed hazardous waste bag.

  • PPE Doffing: Remove outer gloves inside the hood, turning them inside out. Remove goggles and lab coat. Remove inner gloves last. Wash hands and forearms thoroughly with soap and water.

Emergency Response & Waste Disposal Plan

Exposure Protocols:

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use chemical neutralizers on the skin.

  • Systemic Exposure (Methemoglobinemia): Monitor for symptoms including blue-tinted lips/nail beds (cyanosis), headache, and dizziness. If blood methemoglobin levels exceed 30%, the first-line clinical antidote is the intravenous administration of Methylene Blue (1-2 mg/kg) , which acts as an electron donor to reduce ferric iron back to its ferrous state[4].

Waste Disposal:

  • Segregation: Collect all 3-[(2-Phenoxyethoxy)methyl]aniline waste (solid, liquid, and contaminated consumables) in highly compatible, clearly labeled hazardous waste containers.

  • Incompatibility: Never mix aniline derivative waste with strong oxidizers or concentrated mineral acids, as this can trigger violent exothermic reactions.

  • Destruction: High-temperature incineration is the preferred and legally compliant disposal method for aromatic amines.

References

  • Recommendations for diagnosis and treatment of methemoglobinemia - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Product Safety Assessment: Aniline. Lanxess. Available at:[Link]

  • Chemically induced methemoglobinemia from aniline poisoning. ResearchGate. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Phenoxyethoxy)methyl]aniline
Reactant of Route 2
Reactant of Route 2
3-[(2-Phenoxyethoxy)methyl]aniline
© Copyright 2026 BenchChem. All Rights Reserved.